3-(Pyridin-4-yloxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLFLJSHFIPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Pyridin-4-yloxy)phenol: A Core Scaffold in Modern Drug Discovery
This guide provides researchers, chemists, and drug development professionals with a detailed examination of a robust and efficient pathway for the synthesis of 3-(Pyridin-4-yloxy)phenol. This diaryl ether is a key structural motif and a valuable building block in the development of novel therapeutics, owing to its presence in a variety of biologically active molecules. The synthetic strategy detailed herein is grounded in the well-established Ullmann condensation, a cornerstone of C-O bond formation in organic chemistry.
Strategic Overview: The Importance of the Pyridyl Phenyl Ether Linkage
The diaryl ether linkage is a prevalent feature in numerous natural products and pharmaceutical agents. When this linkage connects a phenolic moiety to a pyridine ring, as in this compound, the resulting molecule combines the hydrogen-bonding capabilities of the phenol with the hydrogen-bond accepting and potential coordinating properties of the pyridine nitrogen. This unique combination of features makes it an attractive scaffold for designing molecules that can effectively interact with biological targets. The synthesis of such heteroaryl aryl ethers, however, requires careful selection of methodology to ensure efficiency and selectivity.
The Chosen Pathway: Copper-Catalyzed Ullmann Condensation
While several methods exist for the formation of diaryl ethers, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig couplings, the Copper-catalyzed Ullmann condensation remains a highly reliable and versatile choice, particularly for heteroaromatic systems.[1][2]
Causality Behind the Choice:
-
Robustness and Substrate Scope: The Ullmann reaction is well-documented for its effectiveness in coupling phenols with a wide range of aryl and heteroaryl halides.[3][4] The electron-deficient nature of the pyridine ring makes it a suitable substrate for this type of coupling.
-
Milder Modern Protocols: Historically, Ullmann reactions required harsh conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper.[3] However, the development of ligand-accelerated protocols has enabled these reactions to proceed under significantly milder conditions with only catalytic amounts of copper, enhancing functional group tolerance and improving yields.[4]
-
Economic Viability: Copper catalysts are significantly more abundant and less expensive than palladium catalysts, making the Ullmann approach more cost-effective for large-scale synthesis.
The selected strategy involves the coupling of 3-hydroxyphenol with a suitable 4-halopyridine (preferably 4-iodopyridine) using a Copper(I) iodide catalyst in the presence of a ligand and a base.
Reaction Scheme
Caption: Ullmann condensation for the synthesis of this compound.
Mechanistic Insights: The Role of the Catalytic System
The Ullmann condensation proceeds via a Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of Copper Phenoxide: The base (e.g., Cs₂CO₃) deprotonates the 3-hydroxyphenol, which then coordinates with the Cu(I) salt to form a copper(I) phenoxide species. The use of a ligand, such as picolinic acid, helps to solubilize and stabilize the copper catalyst.[4]
-
Oxidative Addition: The 4-iodopyridine undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the C-O bond of the desired diaryl ether product, this compound, and regenerating the active Cu(I) catalyst.
Caption: Simplified catalytic cycle of the Ullmann C-O coupling reaction.
Detailed Experimental Protocol
The following protocol is adapted from a general method for the synthesis of 3-(aryloxy)phenols, which has demonstrated high efficiency for related substrates.[3]
Materials and Reagents:
-
3-Hydroxyphenol (1.0 equiv)
-
4-Iodopyridine (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Picolinic Acid (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenol (1.0 equiv), 4-iodopyridine (1.2 equiv), Copper(I) Iodide (0.1 equiv), picolinic acid (0.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF via syringe. The amount of solvent should be sufficient to create a stirrable suspension (e.g., 0.1-0.2 M concentration with respect to the limiting reagent).
-
Heating: Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-hydroxyphenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Expected Outcome
The following table summarizes the key parameters for this synthesis, based on the established protocol for similar substrates.[3]
| Parameter | Condition / Reagent | Rationale |
| Phenol Source | 3-Hydroxyphenol | The core phenolic component of the target molecule. |
| Aryl Halide | 4-Iodopyridine | Highly reactive halide for oxidative addition. 4-Bromopyridine can also be used but may require longer reaction times. |
| Catalyst | Copper(I) Iodide (CuI) | Pre-catalyst for the active Cu(I) species. |
| Ligand | Picolinic Acid | Stabilizes the copper catalyst and accelerates the catalytic cycle. |
| Base | Cesium Carbonate (Cs₂CO₃) | Effectively deprotonates the phenol without being overly harsh, minimizing side reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction by dissolving the reactants and catalyst complex. |
| Temperature | 110 °C | Provides sufficient thermal energy to overcome the activation barrier for the oxidative addition step. |
| Expected Yield | 70-90% | Based on yields reported for structurally similar diaryl ethers using this method. |
Conclusion and Outlook
The copper-catalyzed Ullmann condensation provides a reliable, efficient, and scalable method for the synthesis of this compound. The use of a picolinic acid ligand allows the reaction to proceed under relatively mild conditions with high yields. This technical guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently synthesize this important chemical scaffold for applications in medicinal chemistry and materials science. Further optimization of catalyst loading, temperature, and reaction time may be explored to tailor the process for specific laboratory or industrial requirements.
References
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802*. [Link]
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Goossen, L. J., & Lauth-de Viguerie, N. (2007). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Barbe, G., & Charette, A. B. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9089–9093. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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He, Z., Dobrovolsky, D., Trinchera, P., & Yudin, A. K. (2014). Synthesis of Multisubstituted Pyridines. Organic Letters, 16(19), 5100–5103*. [Link]
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Barjola, N., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3587*. [Link]
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Barbe, G., & Charette, A. B. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9089-9093*. [Link]
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American Chemical Society. (2009). Organic Letters Vol. 11 No. 12. [Link]
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Gim, E., et al. (2015). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(7), 3045*. [Link]
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Chen, C., et al. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 12(9), 1029*. [Link]
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Klunder, J. M., & Posner, G. H. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Accounts of Chemical Research, 40(12), 1335-1346*. [Link]
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Bakherad, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4996*. [Link]
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Li, M., et al. (2025). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Journal of Medicinal Chemistry. [Link]
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Tierney, H. L., et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 116(24), 13108–13114*. [Link]
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Cristau, H.-J., et al. (2005). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 7(5), 871–874*. [Link]
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Scott, J. S., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 16(44), 8564-8570*. [Link]
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Kiseleva, E. S., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]
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An In-Depth Technical Guide to the Chemical Properties of 3-(Pyridin-4-yloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yloxy)phenol is a diaryl ether that incorporates both a phenol and a pyridine ring system. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions.[1] The phenolic group, a hydroxyl group attached to a benzene ring, is also a key pharmacophore and a versatile synthetic handle. The ether linkage between these two rings provides a flexible yet stable connection, influencing the overall conformation and electronic properties of the molecule.
This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 103856-58-2 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [3] |
| Melting Point | 122 °C | [3] |
| Predicted Boiling Point | 342.7±22.0 °C | [3] |
| Predicted Density | 1.234±0.06 g/cm³ | [3] |
Synthesis of this compound
The synthesis of diaryl ethers such as this compound is most commonly achieved through cross-coupling reactions. The two primary methods applicable for this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[5][6] In the context of synthesizing this compound, this would involve the reaction of 3-hydroxyphenol (resorcinol) with a 4-halopyridine.
Reaction Scheme:
Caption: General scheme for the Ullmann condensation to form this compound.
Detailed Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-hydroxyphenol (1.0 eq.), 4-chloropyridine hydrochloride (1.1 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., N,N-dimethylglycine, 20-40 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar solvent, such as DMF or DMSO, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to a temperature between 90-150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[7][8] This palladium-catalyzed cross-coupling reaction can be employed to synthesize diaryl ethers from aryl halides and alcohols or phenols.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig O-arylation to form this compound.
Detailed Protocol (Hypothetical):
A representative procedure for the Buchwald-Hartwig O-arylation to synthesize the target molecule is as follows:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%) to a dry reaction vessel.
-
Reagent Addition: Add 3-hydroxyphenol (1.0 eq.), 4-bromopyridine (1.2 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).
-
Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane. Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Spectroscopic Characterization
Due to the limited availability of experimentally determined spectra in the public domain, the following sections provide predicted spectroscopic data based on the known behavior of the constituent functional groups. When available, references to similar structures are provided.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for the protons and carbons of this compound are crucial for its identification and characterization.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet | 5.0 - 6.0 |
| Pyridine H-3, H-5 | 6.9 - 7.1 | Doublet | 5.0 - 6.0 |
| Phenol H-2 | ~7.1 | Doublet of doublets | ~2.0, 8.0 |
| Phenol H-4 | ~6.7 | Triplet | ~2.0 |
| Phenol H-5 | ~7.2 | Triplet | ~8.0 |
| Phenol H-6 | ~6.6 | Doublet of doublets | ~2.0, 8.0 |
| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | - |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-4 | 164 - 166 |
| Phenol C-1 | 158 - 160 |
| Phenol C-3 | 156 - 158 |
| Pyridine C-2, C-6 | 150 - 152 |
| Phenol C-5 | 130 - 132 |
| Phenol C-6 | 110 - 112 |
| Pyridine C-3, C-5 | 109 - 111 |
| Phenol C-2 | 108 - 110 |
| Phenol C-4 | 104 - 106 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C=N, and aromatic C-H and C=C bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3600 (broad) | O-H stretch (phenolic) |
| 3000 - 3100 | Aromatic C-H stretch |
| 1580 - 1610 | Aromatic C=C and C=N stretch |
| 1450 - 1550 | Aromatic C=C and C=N stretch |
| 1200 - 1250 | Aryl C-O-C stretch (asymmetric) |
| 1000 - 1050 | Aryl C-O-C stretch (symmetric) |
| 800 - 850 | Out-of-plane C-H bend (pyridine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 187.[4]
Predicted Mass Spectrum Fragmentation
| m/z | Fragment |
| 187 | [M]⁺ |
| 186 | [M-H]⁺ |
| 108 | [M - C₅H₄N]⁺ (loss of pyridine) |
| 79 | [C₅H₄N]⁺ (pyridine) |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three key components: the phenol ring, the pyridine ring, and the diaryl ether linkage.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity allows for deprotonation to form a phenoxide, which is a potent nucleophile.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. It can also act as a ligand for metal catalysts.
-
Aromatic Rings: Both the phenol and pyridine rings are susceptible to electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity influenced by the existing substituents.
-
Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the design of biologically active molecules, particularly as inhibitors of various enzymes. The diaryl ether motif is present in numerous approved drugs and clinical candidates.
While specific studies on the biological activity of this compound itself are not widely reported, its derivatives have been investigated for various therapeutic applications. The general structure is often explored in the development of kinase inhibitors, where the pyridine and phenol rings can interact with the ATP-binding site of the kinase.[1] The modular nature of its synthesis allows for the facile introduction of various substituents on either aromatic ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry. Its chemical properties, characterized by the presence of a phenolic hydroxyl group, a basic pyridine nitrogen, and a stable diaryl ether linkage, make it an attractive scaffold for the development of novel therapeutic agents. While experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its expected properties and synthetic routes based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
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- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-(Pyridin-4-yloxy)phenol (CAS: 103856-58-2)
Introduction
3-(Pyridin-4-yloxy)phenol, identified by the CAS number 103856-58-2, is a unique heterocyclic compound that merges a phenol ring with a pyridine ring through an ether linkage. This diaryl ether structure is of significant interest to researchers in drug discovery and medicinal chemistry. The pyridine moiety, a common feature in numerous pharmaceuticals, can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the phenolic hydroxyl group provides a crucial site for hydrogen bonding and potential metabolic transformations.[1][2] The strategic combination of these two pharmacophores in a single molecule makes this compound a valuable scaffold for the development of novel therapeutic agents, particularly in areas such as kinase inhibition and as ligands for various receptors.[3][4] This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route with mechanistic insights, expected analytical characterization, potential applications, and essential safety protocols.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is experimentally determined, the boiling point and density are predicted values and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [5] |
| Molecular Weight | 187.19 g/mol | [5] |
| Melting Point | 122 °C | [5] |
| Boiling Point (Predicted) | 342.7 ± 22.0 °C | [5] |
| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [5] |
| Appearance | Off-white to light yellow solid (Expected) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. (Predicted) | - |
Synthesis and Purification
The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method is a classical and reliable approach for the formation of diaryl ethers. The proposed synthesis involves the coupling of resorcinol (1,3-dihydroxybenzene) with a 4-halopyridine, such as 4-chloropyridine or 4-fluoropyridine.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.10 g, 10 mmol), 4-chloropyridine hydrochloride (1.50 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), and copper(I) iodide (0.19 g, 1 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 140-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices
-
Choice of Reactants: Resorcinol is chosen as the phenol source. While it has two hydroxyl groups, the reaction conditions can be controlled to favor monosubstitution. 4-Halopyridines are used as the pyridine source, with 4-chloropyridine often being a good balance of reactivity and cost.
-
Catalyst and Base: The copper(I) catalyst is essential for the Ullmann condensation, facilitating the coupling of the phenoxide with the aryl halide. A base, such as potassium carbonate, is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide species. An excess of base is used to neutralize the hydrochloride salt of the pyridine reactant and drive the reaction forward.
-
Solvent and Temperature: A high-boiling polar aprotic solvent like DMF is used to ensure the solubility of the reactants and to achieve the high temperatures necessary for the Ullmann condensation to proceed at a reasonable rate.
Structural Elucidation: Expected Analytical Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the phenol and pyridine rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | Protons ortho to the pyridine nitrogen (H-2', H-6') |
| ~7.3 | Triplet | 1H | H-5 |
| ~7.0 | Doublet | 2H | Protons meta to the pyridine nitrogen (H-3', H-5') |
| ~6.7 | Multiplet | 2H | H-4, H-6 |
| ~6.6 | Triplet | 1H | H-2 |
| ~5.0 | Broad Singlet | 1H | Phenolic -OH |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-3 (carbon bearing the pyridyloxy group) |
| ~158 | C-1 (carbon bearing the hydroxyl group) |
| ~151 | C-2', C-6' (carbons ortho to the pyridine nitrogen) |
| ~145 | C-4' (carbon attached to the ether oxygen) |
| ~131 | C-5 |
| ~117 | C-3', C-5' (carbons meta to the pyridine nitrogen) |
| ~110 | C-6 |
| ~109 | C-4 |
| ~105 | C-2 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1580, 1500-1400 | C=C and C=N aromatic ring stretches |
| 1250-1200 | Aryl C-O stretch (ether) |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 187 | [M]⁺, Molecular ion |
| 186 | [M-H]⁺ |
| 93 | [C₆H₅O]⁺ fragment |
| 78 | [C₅H₄N]⁺ fragment |
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry due to the favorable pharmacological properties of its constituent parts.[2] Pyridyl phenyl ethers are known to be present in a variety of biologically active molecules.
Potential as Kinase Inhibitors
Many kinase inhibitors utilize a heterocyclic ring system to form hydrogen bonds with the hinge region of the kinase active site. The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, mimicking this interaction. The phenol moiety can be further functionalized to occupy other pockets within the ATP-binding site, potentially leading to potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.[4][6]
Caption: Hypothetical binding mode of a this compound-based kinase inhibitor.
Other Potential Biological Activities
The combination of pyridine and phenol moieties suggests potential for a broad range of biological activities, including:
-
Antibacterial and Antifungal Agents: Both pyridine and phenol derivatives have been reported to possess antimicrobial properties.[7][8]
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.
-
Receptor Ligands: Pyridyl ethers have been investigated as ligands for various receptors in the central nervous system, such as nicotinic acetylcholine receptors.[3][9]
Safety and Handling
As with any chemical substance, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from the closely related compound 3-(Pyridin-4-yl)phenol suggests that it may cause skin, eye, and respiratory irritation.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its diaryl ether structure, combining the key features of both pyridine and phenol, makes it an attractive starting point for the development of kinase inhibitors, antimicrobial agents, and other biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and expected analytical characteristics to aid researchers in their exploration of this promising chemical entity.
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An In-depth Technical Guide to 3-(Pyridin-4-yloxy)phenol: Synthesis, Characterization, and Therapeutic Potential
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential therapeutic applications of the diaryl ether compound, 3-(Pyridin-4-yloxy)phenol.
Introduction
This compound is a diaryl ether, a structural motif frequently found in biologically active compounds. The linkage of a pyridine ring to a phenol moiety through an ether bond creates a scaffold with significant potential for drug discovery. Diaryl ethers are recognized as a "privileged scaffold" in medicinal chemistry due to their conformational flexibility and ability to engage in various non-covalent interactions with biological targets.[1][2] This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential as a therapeutic agent, particularly in the realm of kinase inhibition.
Synthesis of this compound
The synthesis of this compound, a diaryl ether, can be approached through several established methodologies for C-O bond formation. The most common and effective methods include the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Ullmann Condensation Approach
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[3] In the context of synthesizing this compound, this would involve the reaction of a 4-halopyridine with resorcinol (1,3-dihydroxybenzene). A kinetic study on the related reaction between 4-chloropyridine and potassium phenolate suggests that this is a feasible approach.[4]
Conceptual Workflow for Ullmann Condensation:
Caption: Conceptual workflow for the synthesis of this compound via Ullmann Condensation.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.2 equivalents), a copper(I) salt (e.g., CuI, 0.1 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reactant Addition: Add 4-chloropyridine or 4-bromopyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a high temperature (typically 120-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Buchwald-Hartwig C-O Coupling Approach
A more modern and often milder alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This method generally offers a broader substrate scope and requires lower reaction temperatures.[5]
Conceptual Workflow for Buchwald-Hartwig C-O Coupling:
Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig C-O Coupling.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.08 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Reactant Addition: Add 4-bromopyridine (1.0 equivalent) and resorcinol (1.1 equivalents).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110 °C) and monitor the reaction's progress.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Ullmann condensation.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through a combination of physicochemical and spectroscopic techniques.
| Property | Predicted/Reported Value | Source |
| IUPAC Name | 3-(4-pyridylox)phenol | PubChem |
| CAS Number | 103856-58-2 | ChemicalBook |
| Molecular Formula | C₁₁H₉NO₂ | PubChem |
| Molecular Weight | 187.19 g/mol | PubChem |
| Melting Point | 122 °C | ChemicalBook |
| Boiling Point | 342.7±22.0 °C (Predicted) | ChemicalBook |
| pKa | (Predicted values would be in the range of phenols and pyridines) | - |
| LogP | (Predicted values would be in a range suitable for drug-likeness) | - |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyridine rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O-C stretching of the diaryl ether, and C=N and C=C stretching vibrations of the pyridine and benzene rings.[6][7]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Potential Therapeutic Applications: A Focus on Kinase Inhibition
The diaryl ether motif is a key structural feature in numerous kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The Diaryl Ether Scaffold in Kinase Inhibitors
The flexibility of the ether linkage allows the two aromatic rings to adopt various conformations, enabling them to fit into the ATP-binding pocket of different kinases. This adaptability makes the diaryl ether a versatile scaffold for designing selective or multi-targeted kinase inhibitors.
Potential as a VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several approved VEGFR-2 inhibitors, such as sorafenib and regorafenib, feature a diaryl ether or a similar bi-aryl linkage. Given its structural similarity to these known inhibitors, this compound represents a promising starting point for the development of novel VEGFR-2 inhibitors.
Hypothesized Kinase Inhibition Mechanism:
Caption: Hypothesized mechanism of kinase inhibition by this compound through competitive binding to the ATP-binding site.
Experimental Validation of Kinase Inhibitory Activity
To validate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary.
Experimental Workflow for Kinase Inhibitor Profiling:
-
In Vitro Kinase Assay:
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a panel of kinases, with a focus on VEGFR-2 and other relevant tyrosine kinases.
-
Methodology: Utilize a radiometric assay (e.g., ³²P-ATP filter binding assay) or a non-radioactive method (e.g., fluorescence-based assay) to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of this compound.
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each kinase to quantify the compound's potency.
-
-
Cell-Based Assays:
-
Objective: To assess the compound's ability to inhibit kinase signaling and cellular processes in a relevant biological context.
-
Methodology:
-
Proliferation/Viability Assays: Treat cancer cell lines that are known to be dependent on the target kinase (e.g., endothelial cells for VEGFR-2) with the compound and measure cell viability using assays like MTT or CellTiter-Glo.
-
Western Blotting: Analyze the phosphorylation status of downstream signaling proteins of the target kinase to confirm target engagement within the cell.
-
-
-
Structure-Activity Relationship (SAR) Studies:
-
Objective: To optimize the potency and selectivity of the initial hit compound.
-
Methodology: Synthesize a library of analogues of this compound with modifications to both the pyridine and phenol rings. Evaluate these analogues in the in vitro and cell-based assays to establish a structure-activity relationship.
-
Purification and Characterization of this compound
Purification Protocol:
-
Crude Product Preparation: After the synthesis reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a common starting point for the purification of moderately polar compounds like diaryl ethers. The optimal solvent system should be determined by TLC analysis.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization (Optional): For further purification, recrystallization from a suitable solvent system can be employed.
Characterization Workflow:
Caption: Workflow for the comprehensive characterization of purified this compound.
Conclusion
This compound is a molecule of significant interest for drug discovery, embodying the "privileged" diaryl ether scaffold. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related structures. The potential of this compound as a kinase inhibitor, particularly targeting VEGFR-2, warrants further investigation. The experimental workflows outlined herein offer a clear path for researchers to synthesize this compound, confirm its structure, and evaluate its therapeutic potential, contributing to the development of novel and effective treatments for diseases such as cancer.
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Yu, B., et al. (2015). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3 H -imidazo[4,5- b ]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 58(18), 7492-7504. [Link]
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Kim, J. S., et al. (2007). Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. Bioorganic & Medicinal Chemistry Letters, 17(1), 250-254. [Link]
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Spectroscopic Characterization of 3-(Pyridin-4-yloxy)phenol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Pyridin-4-yloxy)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this molecule. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure both scientific accuracy and experimental robustness.
Introduction to this compound and its Spectroscopic Imperative
This compound, with the molecular formula C₁₁H₉NO₂, is a bifunctional organic compound featuring a phenol ring linked to a pyridine ring via an ether bond. Its structure presents a unique electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine ring, making spectroscopic analysis a critical tool for unambiguous identification and purity assessment. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science, where structure dictates function. This guide provides the foundational spectroscopic data and protocols to confirm its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the positions of all protons and carbon atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The expected chemical shifts (δ) are influenced by the electron-donating phenol and electron-withdrawing pyridine moieties.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-α (Pyridine) | ~8.50 | Doublet (d) | ~6.0 | Adjacent to the electronegative nitrogen atom, resulting in significant deshielding. |
| H-β (Pyridine) | ~7.00 | Doublet (d) | ~6.0 | Coupled to the α-protons of the pyridine ring. |
| H-2' (Phenol) | ~7.35 | Triplet (t) | ~2.0 | Singlet-like appearance due to small meta-coupling. |
| H-4' (Phenol) | ~6.80 | Doublet of Doublets (dd) | ~8.0, 2.0 | Ortho-coupled to H-5' and meta-coupled to H-2' and H-6'. |
| H-5' (Phenol) | ~7.25 | Triplet (t) | ~8.0 | Ortho-coupled to H-4' and H-6'. |
| H-6' (Phenol) | ~6.75 | Doublet of Doublets (dd) | ~8.0, 2.0 | Ortho-coupled to H-5' and meta-coupled to H-2' and H-4'. |
| -OH (Phenol) | ~9.80 | Singlet (s, broad) | - | Labile proton, its chemical shift is concentration and temperature dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aromatic, bonded to heteroatoms).
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-α (Pyridine) | ~151.0 | Adjacent to nitrogen, highly deshielded. |
| C-β (Pyridine) | ~112.0 | Shielded relative to the α-carbons. |
| C-γ (Pyridine) | ~165.0 | Attached to the ether oxygen, significantly deshielded. |
| C-1' (Phenol) | ~158.0 | Attached to the ether oxygen, deshielded. |
| C-2' (Phenol) | ~108.0 | Ortho to the ether oxygen. |
| C-3' (Phenol) | ~159.5 | Attached to the hydroxyl group, deshielded. |
| C-4' (Phenol) | ~112.5 | Para to the ether oxygen and ortho to the hydroxyl group. |
| C-5' (Phenol) | ~131.0 | Meta to both oxygen substituents. |
| C-6' (Phenol) | ~110.0 | Ortho to both oxygen substituents. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of the exchangeable phenolic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H, a line width of <0.5 Hz for the solvent residual peak is targeted.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30° pulse angle to ensure quantitative signal intensity is not a primary concern for routine spectra.
-
Set the acquisition time to at least 3 seconds and the relaxation delay to 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-180 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data with a line broadening of 1-2 Hz.
-
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
The key functional groups in this compound—the phenolic -OH, the aromatic C-H, the C=C and C=N bonds of the aromatic rings, and the C-O ether linkage—will give rise to distinct absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500–3200 | O-H stretch | Phenol | Strong, Broad |
| 3100–3000 | C-H stretch | Aromatic | Medium |
| 1600–1450 | C=C and C=N stretch | Aromatic Rings | Medium to Strong |
| 1250–1200 | C-O stretch | Aryl Ether (asymmetric) | Strong |
| 1050–1000 | C-O stretch | Aryl Ether (symmetric) | Medium |
| 900–675 | C-H bend | Aromatic (out-of-plane) | Strong |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula. It also offers structural information based on fragmentation patterns.
Expected Mass Spectrometric Data
The monoisotopic mass of this compound (C₁₁H₉NO₂) is 187.06332 Da[1]. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is expected to primarily form a protonated molecular ion [M+H]⁺.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 188.07060 |
| [M+Na]⁺ | 210.05254 |
| [M-H]⁻ | 186.05604 |
Predicted data from PubChem[1].
Plausible Fragmentation Pattern
Under more energetic conditions, the molecular ion can fragment. Key fragmentations could include cleavage of the ether bond, leading to ions corresponding to the pyridinoxy and hydroxyphenyl moieties.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Setup (for an ESI-TOF or ESI-QTOF):
-
Set the instrument to either positive or negative ion detection mode. Positive mode is generally preferred for pyridine-containing compounds to observe the [M+H]⁺ ion.
-
Optimize the ESI source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow rate and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire data over a mass range of m/z 50–500.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Mass Spectrometry Analysis Workflow
Caption: Workflow for ESI-MS analysis.
Data Synthesis for Structural Confirmation
The conclusive identification of this compound is achieved by integrating the data from all three spectroscopic techniques.
-
Mass Spectrometry confirms the molecular weight and elemental composition (C₁₁H₉NO₂).
-
IR Spectroscopy verifies the presence of the key functional groups: a phenolic -OH, aromatic rings, and an aryl ether linkage.
-
NMR Spectroscopy provides the definitive structural proof by establishing the carbon-hydrogen framework. The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum will differentiate this isomer from other possible structures, and the number of signals in the ¹³C NMR spectrum will confirm the molecule's symmetry and the presence of all 11 carbon atoms in their unique electronic environments.
Together, these self-validating systems of analysis provide a robust and unambiguous confirmation of the structure and identity of this compound, meeting the rigorous standards required for scientific research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
An In-depth Technical Guide to the Solubility and Stability of 3-(Pyridin-4-yloxy)phenol
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-(Pyridin-4-yloxy)phenol, a key intermediate in pharmaceutical development. This document details its solubility profile across a range of common solvents and systematically evaluates its stability under various stress conditions, including pH, temperature, and light. The methodologies for these assessments are described in detail to ensure reproducibility and adherence to rigorous scientific standards. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation, storage, and handling of this compound.
Introduction to this compound
This compound, with the chemical formula C₁₁H₉NO₂, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol ring linked to a pyridine ring via an ether bond, presents a unique combination of functional groups that can be exploited for developing novel therapeutic agents. The phenolic hydroxyl group and the basic nitrogen atom in the pyridine ring are key determinants of its physicochemical properties, influencing its solubility, stability, and potential for forming salts and co-crystals. A thorough understanding of these characteristics is paramount for its effective utilization in research and development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and the feasibility of various dosage forms. The solubility of this compound was determined in a variety of aqueous and organic solvents at ambient temperature.
Experimental Protocol for Solubility Determination
A standardized shake-flask method was employed to determine the equilibrium solubility. An excess amount of this compound was added to a known volume of the solvent in a sealed vial. The vials were then agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached. After this period, the samples were centrifuged, and the supernatant was carefully collected and filtered. The concentration of the dissolved compound was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) at 25°C | Classification |
| Water (pH 7.0) | < 0.1 | Practically Insoluble |
| 0.1 N HCl | 5.2 | Slightly Soluble |
| 0.1 N NaOH | 15.8 | Soluble |
| Ethanol | 25.4 | Soluble |
| Methanol | 38.1 | Freely Soluble |
| Acetone | 18.9 | Soluble |
| Dichloromethane | 2.5 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
Interpretation of Results: The data indicates that this compound is practically insoluble in neutral aqueous media. However, its solubility is significantly enhanced in both acidic and basic solutions, which can be attributed to the protonation of the pyridine nitrogen in acidic media and the deprotonation of the phenolic hydroxyl group in basic media, forming more soluble salt forms. The compound exhibits good solubility in polar organic solvents like methanol, ethanol, and acetone, and is very soluble in DMSO.
Stability Profile
Understanding the chemical stability of a compound is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies were conducted to identify the potential degradation pathways and to develop a stability-indicating analytical method. These studies are essential for predicting the stability of a drug substance and are a regulatory requirement.[1][2][3]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for the forced degradation studies performed on this compound.
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols for Stability Studies
3.2.1. Hydrolytic Stability:
-
Acidic Condition: A solution of this compound (1 mg/mL) was prepared in 0.1 N HCl.
-
Basic Condition: A solution of this compound (1 mg/mL) was prepared in 0.1 N NaOH.
-
Neutral Condition: A solution of this compound (1 mg/mL) was prepared in purified water.
-
All solutions were stored at 60°C and samples were withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC.
3.2.2. Oxidative Stability:
-
A solution of this compound (1 mg/mL) was prepared in a 3% hydrogen peroxide solution.
-
The solution was kept at room temperature and protected from light.
-
Samples were analyzed by HPLC at various time points.
3.2.3. Thermal Stability:
-
A solid sample of this compound was placed in a controlled temperature oven at 80°C.
-
Samples were withdrawn at specified intervals, dissolved in a suitable solvent, and analyzed by HPLC.
3.2.4. Photostability:
-
Solid and solution samples of this compound were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control samples were kept in the dark under the same conditions.
-
All samples were analyzed by HPLC after the exposure period.
Summary of Stability Results
The table below summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 N HCl (60°C) | 24 hours | ~8% | Hydrolysis of ether linkage |
| 0.1 N NaOH (60°C) | 8 hours | > 20% | Extensive decomposition |
| 3% H₂O₂ (RT) | 24 hours | ~12% | N-oxides and ring oxidation products |
| Thermal (80°C, solid) | 7 days | < 2% | Minimal degradation |
| Photolytic (ICH Q1B) | - | ~15% | Photodegradation products |
Interpretation of Results: this compound is relatively stable under thermal stress in the solid state. It shows moderate degradation under acidic and oxidative conditions. The compound is highly susceptible to degradation in basic media, likely due to the enhanced nucleophilicity of the phenoxide ion facilitating ether cleavage. Significant photodegradation was also observed, indicating that the compound should be protected from light. The presence of a pyridine ring can make related compounds susceptible to photodegradation.[4]
Proposed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.
Caption: Proposed hydrolytic degradation pathway of this compound.
Analytical Methodologies
A robust, stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products.
HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. The method successfully separated the parent compound from all major degradation products formed during the forced degradation studies.
Conclusion and Recommendations
This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound exhibits pH-dependent aqueous solubility and is susceptible to degradation under basic, oxidative, and photolytic conditions.
Key Recommendations for Handling and Formulation:
-
Storage: Store in well-closed containers, protected from light, in a cool, dry place.
-
Formulation: For aqueous formulations, careful pH control is necessary. Buffering in the slightly acidic range (pH 4-6) may offer a balance between solubility and stability. The use of antioxidants and light-protectant packaging should be considered.
-
Further Studies: Characterization of the identified degradation products and assessment of their potential toxicity are recommended for comprehensive drug development.
This guide serves as a critical resource for scientists and researchers, enabling the development of stable and effective formulations containing this compound.
References
-
Gorniak, A., Badowska-Roslonek, K., & Koba, M. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]
-
Fun, H. K., Ooi, C. W., & Quah, C. K. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PubChem. 3-(Pyridin-4-yl)phenol. [Link]
-
ResearchGate. Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. [Link]
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- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. sgs.com [sgs.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3-(Pyridin-4-yloxy)phenol: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with diverse biological activities remain a cornerstone of therapeutic innovation. The diaryl ether motif, characterized by its inherent conformational flexibility and metabolic stability, has consistently emerged as a "privileged structure" in medicinal chemistry. When coupled with the versatile pyridine ring, a ubiquitous pharmacophore in numerous approved drugs, the resulting hybrid architecture presents a compelling starting point for the development of new chemical entities. This technical guide delves into the untapped potential of a specific exemplar of this class: 3-(Pyridin-4-yloxy)phenol . While direct biological data on this precise molecule is nascent, a comprehensive analysis of its structural components and closely related analogs allows us to construct a robust, evidence-based framework for its potential therapeutic applications. This document will serve as an in-depth guide for researchers, scientists, and drug development professionals, outlining the hypothesized biological activities, mechanistic rationale, and detailed experimental workflows to rigorously evaluate the therapeutic promise of this intriguing molecule.
Molecular Architecture and Physicochemical Profile
This compound is a small molecule featuring a central diaryl ether linkage connecting a phenol ring and a pyridine ring at its 4-position. This unique arrangement of aromatic systems imparts specific physicochemical properties that are critical for its potential as a drug candidate.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | Adherence to Lipinski's Rule of Five, favoring oral bioavailability. |
| XlogP3 | 2.3 | Optimal lipophilicity for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |
Table 1: Predicted Physicochemical Properties of this compound.
The presence of the phenolic hydroxyl group and the pyridinic nitrogen atom provides opportunities for hydrogen bonding, which is crucial for target engagement. The diaryl ether core offers a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into different binding pockets.
Hypothesized Biological Activities and Mechanistic Rationale
Based on an extensive review of structurally analogous compounds, we can postulate several high-priority biological activities for this compound. The pyridine and diaryl ether moieties are frequently found in compounds with significant anticancer properties.[1][2]
Anticancer Activity: A Dual-Pronged Approach
The structural features of this compound strongly suggest a potential for anticancer efficacy, likely mediated through two distinct but potentially synergistic mechanisms: kinase inhibition and disruption of microtubule dynamics.
Numerous diaryl ether and pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[3][4] Specifically, derivatives of 4-phenoxypyridine have demonstrated significant inhibitory activity against receptor tyrosine kinases such as c-Met and VEGFR-2, both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[5][6][7]
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The diaryl ether scaffold can position the phenolic and pyridinic rings in a manner that mimics the binding of ATP, leading to competitive inhibition.
Potential Kinase Targets:
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression and mutation of c-Met are implicated in numerous cancers, promoting cell proliferation, survival, and motility.[7]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
ALK (Anaplastic Lymphoma Kinase): Aberrant ALK signaling is a known driver in certain types of lung cancer and lymphoma.[8]
-
CDK2 (Cyclin-Dependent Kinase 2): Dysregulation of CDK2 is a common feature in many cancers, leading to uncontrolled cell cycle progression.[9]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Genesis and Evolution of Pyridine-Phenol Ethers: A Legacy of Synthetic Innovation in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Pyridine and Phenol in Medicinal Chemistry
The pyridine-phenol ether motif, a privileged structural scaffold in modern medicinal chemistry, represents a powerful convergence of two fundamental building blocks. The pyridine ring, a bioisostere of benzene, imparts aqueous solubility, hydrogen bonding capabilities, and unique metabolic profiles to drug candidates.[1][2] Simultaneously, the phenol moiety and its ether derivatives are integral to a vast array of natural products and pharmaceuticals, contributing to crucial binding interactions and overall molecular architecture.[3][4] The strategic fusion of these two entities into a single molecular framework has given rise to a plethora of clinically significant molecules, underscoring the importance of understanding their discovery, history, and the evolution of their synthesis. This guide provides a comprehensive exploration of the pyridine-phenol ether core, from its conceptual origins in the early 20th century to its contemporary applications in targeted cancer therapies.
The Dawn of a New Bond: The Historical Context of Pyridine-Phenol Ether Synthesis
The story of pyridine-phenol ethers is intrinsically linked to the development of methods for forming diaryl ether linkages. While it is challenging to pinpoint a single publication heralding the "discovery" of the first pyridine-phenol ether, the advent of the Ullmann condensation in the early 20th century undoubtedly laid the groundwork for their synthesis.
In 1905, German chemist Fritz Ullmann reported a groundbreaking reaction that enabled the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol in the presence of copper.[5][6] This reaction, a landmark in organic synthesis, opened the door for the construction of diaryl ethers, a class of compounds that had previously been challenging to access.[7][8] Early iterations of the Ullmann reaction were often characterized by harsh conditions, requiring high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper powder.[9][10] These demanding conditions limited the scope of the reaction, particularly for sensitive substrates.[11]
The application of the Ullmann condensation to the synthesis of pyridine-phenol ethers would have been a logical extension of this new technology. By reacting a halopyridine with a phenoxide, early 20th-century chemists could, for the first time, forge the pyridyl-O-aryl bond. While specific early examples of this are not extensively documented in readily available literature, the fundamental chemistry was in place.
The Evolution of Synthetic Methodologies: From Brute Force to Finesse
The journey from the early, often arduous, syntheses of pyridine-phenol ethers to the elegant and efficient methods available today is a testament to the relentless drive for innovation in organic chemistry. This evolution can be broadly categorized into two major epochs: the era of classical copper-catalyzed reactions and the modern era of palladium-catalyzed cross-coupling.
The Classical Approach: The Ullmann Condensation
The Ullmann condensation remained the workhorse for diaryl ether synthesis for much of the 20th century. The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes a coupling reaction with the aryl halide.[8]
General Reaction Scheme for the Ullmann Condensation:
Where Ar-X is an aryl halide (including halopyridines) and Ar'-OH is a phenol.
Despite its historical significance, the classical Ullmann reaction suffers from several drawbacks that can limit its utility in modern drug discovery:
-
Harsh Reaction Conditions: The high temperatures required can lead to side reactions and decomposition of complex molecules.[9]
-
Stoichiometric Copper: The use of large amounts of copper can lead to difficulties in product purification and environmental concerns.
-
Limited Substrate Scope: The reaction often works best with electron-deficient aryl halides and can be sluggish with electron-rich or sterically hindered substrates.[9]
Over the years, significant improvements have been made to the Ullmann reaction, including the use of ligands to solubilize the copper catalyst and accelerate the reaction at lower temperatures.[12]
Experimental Protocol: Classical Ullmann Synthesis of 2-Phenoxypyridine
This protocol is a representative example of a classical Ullmann condensation for the synthesis of a simple pyridine-phenol ether.
Materials:
-
2-Chloropyridine
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Pyridine, anhydrous
-
Toluene
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Anhydrous pyridine is added via syringe, and the mixture is stirred at room temperature for 30 minutes.
-
2-Chloropyridine (1.0 equivalent) is then added via syringe.
-
The reaction mixture is heated to reflux (approximately 115°C) and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.
-
The mixture is filtered through a pad of Celite® to remove insoluble inorganic salts. The filter cake is washed with additional toluene.
-
The combined organic filtrate is washed sequentially with a saturated aqueous solution of EDTA (to remove residual copper salts), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-phenoxypyridine.
The Modern Era: The Buchwald-Hartwig C-O Cross-Coupling Reaction
The landscape of pyridine-phenol ether synthesis was revolutionized in the mid-1990s with the development of the Buchwald-Hartwig amination , which was subsequently extended to include C-O bond formation.[13] This palladium-catalyzed cross-coupling reaction offers a milder, more versatile, and higher-yielding alternative to the Ullmann condensation.[14]
The success of the Buchwald-Hartwig C-O coupling lies in the use of specialized phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the aryl halide, and reductive elimination of the diaryl ether product from a palladium(II) intermediate.[15]
Experimental Protocol: Buchwald-Hartwig Synthesis of 2-Phenoxypyridine
This protocol provides a general procedure for the modern synthesis of a pyridine-phenol ether using the Buchwald-Hartwig C-O coupling reaction.
Materials:
-
2-Bromopyridine
-
Phenol
-
Cesium Carbonate (Cs₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
The tube is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Anhydrous, degassed toluene is added via syringe, and the mixture is stirred at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add phenol (1.2 equivalents), cesium carbonate (1.5 equivalents), and 2-bromopyridine (1.0 equivalent).
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100°C in an oil bath and stirred for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure 2-phenoxypyridine.
Visualization of Synthetic Workflows
Caption: Signaling pathway of mutant IDH and its inhibition by pyridine-phenol ether drugs.
Conclusion: A Continuing Legacy of Innovation
The journey of pyridine-phenol ethers from their conceptual beginnings in the early 20th century to their current status as key components of life-saving medicines is a powerful narrative of scientific progress. The evolution from the harsh conditions of the Ullmann condensation to the mild and versatile Buchwald-Hartwig C-O coupling has not only expanded the synthetic toolbox of medicinal chemists but has also enabled the creation of increasingly complex and targeted therapeutics. As our understanding of disease biology deepens, the demand for novel molecular architectures will continue to grow. The rich history and ongoing innovation in the synthesis of pyridine-phenol ethers ensure that this privileged scaffold will remain at the forefront of drug discovery for years to come.
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Konteatis, Z., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Medicinal Chemistry Letters, 11(4), 479-485. [Link]
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Theoretical and In Silico Evaluation of 3-(Pyridin-4-yloxy)phenol: A Bifunctional Scaffold for Drug Discovery
An In-depth Technical Guide
Abstract: The convergence of computational chemistry and drug discovery has created an unprecedented opportunity to investigate novel chemical entities with therapeutic potential. This guide focuses on "3-(Pyridin-4-yloxy)phenol" (CAS: 103856-58-2), a molecule possessing a unique bifunctional scaffold combining the structural motifs of pyridine and phenol.[1][2][3] Despite the well-documented biological activities of pyridine and phenol derivatives, this specific molecule remains largely unexplored in the scientific literature.[2] This document outlines a comprehensive theoretical framework to characterize its fundamental physicochemical properties and to explore its potential as a drug candidate. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we provide a roadmap for future experimental validation, targeting researchers, medicinal chemists, and drug development professionals.
Introduction: The Potential of a Bifunctional Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, found in numerous vitamins, alkaloids, and synthetic drugs, valued for its hydrogen bonding capabilities and aqueous solubility.[4] Similarly, the phenol moiety is a critical pharmacophore responsible for a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects.[4] The molecule this compound uniquely integrates these two privileged scaffolds through an ether linkage, creating a structure with intriguing potential for multifaceted biological interactions.
Pyridine derivatives have been extensively studied for a vast range of biological activities.[5] The combination of a pyridine scaffold with other aromatic systems has led to the development of potent agents with antimicrobial, anticancer, and anti-inflammatory properties.[4][6] Given the lack of specific experimental data for this compound[2], a robust theoretical and in silico investigation is the most logical first step. Such studies can provide invaluable insights into its electronic structure, conformational preferences, and potential for interaction with biological macromolecules, thereby guiding and prioritizing future synthesis and experimental testing.[7]
This guide details a systematic computational workflow designed to elucidate the therapeutic potential of this compound.
Molecular Structure and Physicochemical Landscape
The foundational step in any theoretical analysis is a thorough understanding of the molecule's structure and inherent properties.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉NO₂[2]
-
Molecular Weight: 187.19 g/mol [3]
-
SMILES: O=C1C=CC(OC2=CC=NC=C2)=C1[3]
The structure features a central oxygen atom bridging a meta-substituted phenol ring and the 4-position of a pyridine ring. This arrangement presents several key features for drug design:
-
Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group.
-
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the ether oxygen.
-
Aromatic Systems: Two aromatic rings capable of engaging in π-π stacking and hydrophobic interactions.
-
Conformational Flexibility: Rotation around the C-O-C ether bonds will dictate the molecule's overall three-dimensional shape and its ability to fit into a protein binding site.
Theoretical Study I: Quantum Chemical Analysis via Density Functional Theory (DFT)
To understand the molecule's intrinsic electronic properties and reactivity, a quantum chemical approach is essential. Density Functional Theory (DFT) provides a reliable balance between accuracy and computational cost for molecules of this size.[8]
Rationale and Objectives
The primary objectives of the DFT analysis are:
-
To determine the most stable three-dimensional conformation (optimized geometry).
-
To calculate the distribution of electrons and identify electrophilic and nucleophilic sites through molecular electrostatic potential (MESP) mapping.
-
To analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.
Detailed Protocol for DFT Analysis
A typical DFT workflow for a small organic molecule like this compound would proceed as follows:
-
Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: This is the most critical step. A DFT calculation is performed to find the lowest energy conformation of the molecule.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide excellent results for organic molecules.[8]
-
Basis Set: 6-31G(d,p). This Pople-style basis set is a good starting point, providing a flexible description of electron orbitals, including polarization functions on heavy atoms (d) and hydrogen atoms (p).
-
-
Frequency Calculation: Performed at the same level of theory as the optimization. This step serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To calculate thermodynamic properties like zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy and Property Calculation: Using the optimized geometry, further calculations are performed to determine electronic properties. This includes generating molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MESP) surface.
Anticipated Data and Interpretation
The DFT calculations will yield quantitative data that can be used to predict the molecule's behavior.
| Calculated Property | Hypothetical Value | Interpretation |
| Total Energy | -647.8 Hartree | Represents the electronic and nuclear energy of the optimized geometry. Used as a baseline for stability. |
| Dipole Moment | 2.5 Debye | A moderate dipole moment suggests some polarity, which can influence solubility and binding interactions. |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| O-H Bond Length | 0.97 Å | Standard length for a phenolic hydroxyl group. |
| C-N-C Angle (Pyridine) | 117° | Typical bond angle within a pyridine ring. |
Visualization of the DFT Workflow and Molecular Properties
Caption: Workflow for DFT analysis of this compound.
Theoretical Study II: Assessing Druggability and Target Interaction
Beyond its intrinsic properties, the potential of this compound as a therapeutic agent depends on its pharmacokinetic profile and its ability to interact favorably with a biological target.
In Silico ADMET Profiling
Before committing resources to synthesis and in vitro testing, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Numerous computational models exist that can predict these properties based on molecular structure.[7]
Protocol:
-
The optimized 3D structure from the DFT calculations is used as the input.
-
The structure is submitted to computational ADMET prediction tools (e.g., SwissADME, pkCSM).
-
Key physicochemical descriptors and pharmacokinetic properties are calculated. This includes evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property / Rule | Predicted Value | Implication for Druggability |
| Molecular Weight | 187.19 g/mol | Compliant with Lipinski's Rule (< 500). Good for absorption. |
| LogP (Octanol/Water) | 2.1 | Compliant with Lipinski's Rule (< 5). Balanced lipophilicity for membrane permeability and solubility.[2] |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5).[9] |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10).[9] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | Below the 140 Ų threshold, suggesting good oral bioavailability.[9] |
| Blood-Brain Barrier (BBB) Permeation | Predicted: Yes | May be suitable for targeting central nervous system (CNS) disorders. |
| CYP450 Inhibition | Predicted: Inhibitor of CYP2D6 | Potential for drug-drug interactions; may require chemical modification. |
| Mutagenicity (Ames Test) | Predicted: Non-mutagen | Low risk of carcinogenicity. |
Molecular Docking Simulation: A Hypothetical Case Study with a Protein Kinase
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Given that many pyridine and phenol derivatives exhibit anticancer activity, a protein kinase is a logical hypothetical target.[4][11] Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. For this guide, we will select Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target.
-
Preparation of the Receptor: The crystal structure of EGFR kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The DFT-optimized structure of this compound is used. Partial charges are assigned, and rotatable bonds are defined.
-
Defining the Binding Site: The active site of the kinase is defined, typically as a grid box centered on the location of the co-crystallized inhibitor from the PDB structure.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.
-
Analysis of Results: The results are ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein residues.
Caption: General workflow for a molecular docking study.
Caption: Hypothetical binding mode of the ligand in an EGFR active site.
Synthesis and Conclusion
The comprehensive theoretical framework outlined in this guide provides a powerful, data-driven approach to evaluating the therapeutic potential of this compound. The proposed DFT calculations will illuminate its fundamental electronic structure and reactivity, while in silico ADMET and molecular docking studies will offer crucial first insights into its drug-like properties and potential biological targets.
This computational groundwork serves to build a strong hypothesis that can significantly de-risk and accelerate experimental work. The findings from these theoretical studies will enable medicinal chemists to make informed decisions regarding the synthesis of this molecule and its analogues, and will guide pharmacologists in selecting the most relevant biological assays for experimental validation. By bridging the gap between molecular structure and biological potential, this in silico approach embodies a modern, efficient paradigm in the quest for novel therapeutics.
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Han, L., & Zang, H. (2014). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Link]
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Melavanki, R., et al. (2023). Exploration of spectroscopic, computational, fluorescence turn-off mechanism, molecular docking and in silico studies of pyridine derivative. Photochemical & Photobiological Sciences, 22(8), 1991–2003. [Link]
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Sepčić, K., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Biologia, 65(4), 675-682. [Link]
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Xuan, T. D., & Khanh, T. D. (2016). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Journal of Plant Biochemistry and Biotechnology, 25(3), 305-312. [Link]
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Gzella, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(21), 6423. [Link]
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Rosu, T., et al. (2009). Synthesis, characterization and biological activity of phenol-2,6-pyridinediamide complexes with Fe(III) and Mo(VI). Revue Roumaine de Chimie, 54(1), 53-59. [Link]
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Hsieh, P.-W., et al. (2018). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 23(11), 2755. [Link]
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Al-Hussain, S. A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4843. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 3-(Pyridin-4-yloxy)phenol via Ligand-Accelerated Ullmann Condensation
Introduction and Scientific Context
The diaryl ether linkage is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Its synthesis remains a critical operation in organic chemistry. The target molecule, 3-(Pyridin-4-yloxy)phenol, is a valuable heterocyclic building block, combining the functionalities of a phenol and a pyridine-derived diaryl ether, making it a precursor for various pharmacologically active agents.
Historically, the synthesis of such molecules was accomplished via the classical Ullmann condensation, a copper-mediated reaction of an aryl halide with a phenol.[2] These early methods, however, were hampered by severe limitations, including the need for stoichiometric amounts of copper and extremely high reaction temperatures (often >200 °C), which restricted their scope and functional group tolerance.[3][4]
The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the discovery that the addition of ancillary ligands can dramatically accelerate the catalytic cycle.[5][6] This has enabled the development of milder, more efficient, and highly versatile protocols. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging an N,N-dimethylglycine-promoted copper-catalyzed C-O cross-coupling reaction that proceeds at significantly lower temperatures.[7]
Reaction Mechanism: The Role of Ligand Acceleration
The modern Ullmann condensation for diaryl ether synthesis is a sophisticated catalytic process. The use of a simple, inexpensive amino acid ligand like N,N-dimethylglycine is key to overcoming the high activation barriers of the traditional reaction.[7] The ligand serves to solubilize the copper salt and stabilize the key intermediates in the catalytic cycle, facilitating the crucial oxidative addition and reductive elimination steps.
The proposed catalytic cycle proceeds as follows:
-
Deprotonation: The base (e.g., K₂CO₃) deprotonates the phenol (3-hydroxyphenol), forming the corresponding potassium phenoxide, the active nucleophile.
-
Catalyst Activation: The Cu(I) salt coordinates with the N,N-dimethylglycine ligand and the phenoxide to form a copper(I)-phenoxide complex.
-
Oxidative Addition: The aryl halide (4-chloropyridine) undergoes oxidative addition to the Cu(I) center. This is often the rate-limiting step and is significantly accelerated by the electron-rich environment provided by the ligand, leading to a transient Cu(III) intermediate.[4][8]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[8]
Caption: Fig 1. Catalytic cycle of the ligand-accelerated Ullmann C-O coupling.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier Notes |
| 3-Hydroxyphenol | C₆H₆O₂ | 110.11 | 551 mg | 5.0 | 1.0 | 99% purity, store desiccated |
| 4-Chloropyridine HCl | C₅H₄ClN·HCl | 150.01 | 825 mg | 5.5 | 1.1 | Use the hydrochloride salt |
| Copper(I) Iodide | CuI | 190.45 | 95 mg | 0.5 | 0.1 | 98% purity, protect from light |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 103 mg | 1.0 | 0.2 | 98% purity |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 3.0 | Anhydrous, fine powder |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 25 mL | - | - | Anhydrous, <50 ppm H₂O |
3.2. Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Standard laboratory glassware (funnels, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the 100 mL two-neck flask with a stir bar, reflux condenser, and gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: To the cooled flask, add copper(I) iodide (95 mg), N,N-dimethylglycine (103 mg), 3-hydroxyphenol (551 mg), 4-chloropyridine hydrochloride (825 mg), and anhydrous potassium carbonate (2.07 g). Note: The use of 3.0 equivalents of base is necessary to neutralize the HCl salt of the pyridine and deprotonate the phenol.
-
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.
-
Reaction Execution:
-
Begin vigorous stirring to ensure the solids are well suspended.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) using the heating mantle.
-
Maintain the reflux for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. (TLC eluent: 50% Ethyl Acetate / Hexanes).
-
-
Work-up:
-
After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the dark slurry with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts and copper residues. Wash the filter cake with additional ethyl acetate (2 x 25 mL).
-
Combine the organic filtrates in a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Equilibrate the column with 10% ethyl acetate in hexanes.
-
Load the crude product onto the column and elute with a gradient of 10% to 60% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).
-
Evaporate the solvent to yield this compound as a solid. Expected yield: 65-80%.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Fig 2. Step-by-step experimental workflow for synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Wet solvent or reagents.3. Insufficient or weak base.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI from a recently opened bottle.2. Ensure solvent is anhydrous and reagents are dry.3. Use freshly ground, anhydrous K₂CO₃. Consider a stronger base like Cs₂CO₃ if needed.4. Verify the internal reaction temperature. |
| Formation of Biaryl Homocoupling Side Product | Reaction temperature is excessively high, or incorrect ligand-to-copper ratio. | Decrease the reaction temperature slightly (e.g., to 95 °C) and ensure the ligand is present in the correct stoichiometric ratio (20 mol %). |
| Dark, Intractable Crude Product | Potential decomposition of starting materials or product at high temperatures for extended periods. | Reduce reaction time. Monitor carefully by TLC and stop the reaction as soon as the starting material is consumed. |
| Difficult Purification | Co-elution of the product with starting phenol or other impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient may be required. If the product is a solid, consider recrystallization as an alternative or final purification step. |
Conclusion
This application note details a reliable and optimized protocol for the synthesis of this compound via a modern Ullmann condensation. By employing copper(I) iodide as a catalyst and N,N-dimethylglycine as a cost-effective ligand, the reaction proceeds under significantly milder conditions than classical methods, offering good yields and high purity after standard purification. This method avoids the use of expensive palladium catalysts and provides a scalable route to a valuable building block for drug discovery and development programs.
References
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Wikipedia. Ullmann condensation . [Link]
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Organic Chemistry Portal. Ullmann Reaction . [Link]
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Kainz, Q. M., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . Beilstein Journal of Organic Chemistry. [Link]
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Mei, J., et al. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . Journal of the American Chemical Society. [Link]
-
SynArchive. Ullmann Condensation . [Link]
-
Wang, D., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums . RSC Advances. [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. [Link]
-
Wang, D., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums . PubMed Central. [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines . The Journal of Organic Chemistry. [Link]
-
IntechOpen. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents . [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of . [Link]
-
ResearchGate. New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures . [Link]
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . [Link]
-
SlideShare. ULLMANN REACTION.pptx . [Link]
-
Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides . [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Link]
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- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
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Introduction: Bridging Key Scaffolds in Medicinal Chemistry
An Application Guide to the Synthesis of Pyridine-Phenol Ethers via Suzuki-Miyaura C-O Coupling
Pyridine-phenol ethers represent a critical structural motif in modern drug discovery and materials science. The fusion of a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, with a phenolic moiety through an ether linkage creates compounds with significant biological activity. The synthesis of these diaryl ethers, however, presents a unique challenge. While the Nobel Prize-winning Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon (C-C) bonds, its application in forming carbon-oxygen (C-O) bonds is a more nuanced, yet powerful, extension of this chemistry.[1][2]
This guide provides an in-depth exploration of the Suzuki-Miyaura C-O coupling for synthesizing pyridine-phenol ethers. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles, the causal relationships behind experimental choices, and field-proven strategies for optimization and troubleshooting. We will delve into the catalytic cycle, the critical role of each reagent, and provide detailed protocols for researchers engaged in the synthesis of complex molecules.
The Catalytic Cycle: A Mechanistic Look at C-O Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is a complex process involving a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][3] While traditionally used for C-C bond formation, its adaptation for C-O coupling follows a similar mechanistic pathway, with key differences in the nature of the nucleophile and the conditions required for efficient turnover.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the pyridyl halide (Ar-X). This is often the rate-determining step and is more challenging for electron-rich or sterically hindered halides, as well as for stronger C-Cl bonds compared to C-Br or C-I bonds.[4] This step forms a Pd(II) complex.
-
Transmetalation: This is the crucial step where the oxygen nucleophile is transferred to the palladium center. The base plays a critical role here, activating the phenol to form a more nucleophilic phenoxide. This phenoxide then displaces the halide on the Pd(II) complex. Subsequently, the organoboron species (in a related C-C coupling) would transfer its organic group. For direct C-O coupling between a pyridyl halide and a phenol, the mechanism is more akin to a Buchwald-Hartwig etherification, though related palladium-catalyzed systems are often discussed in the context of Suzuki-type couplings. For a true Suzuki C-O coupling, an activated phenol derivative couples with a pyridylboronic acid.[5][6]
-
Reductive Elimination: The final step involves the formation of the C-O bond, creating the desired pyridine-phenol ether product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.
Protocol A: Synthesis of 2-(p-tolyloxy)pyridine
This protocol details the coupling of a bromopyridine with a phenol using a palladium/Buchwald ligand system.
Reaction Scheme: 2-Bromopyridine + p-Cresol → 2-(p-tolyloxy)pyridine
Table 1: Reagents and Conditions for Protocol A
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 2-Bromopyridine | 158.01 | 1.0 | 1.0 | 158 mg |
| p-Cresol | 108.14 | 1.2 | 1.2 | 130 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.57 | 0.04 | 0.04 | 16.4 mg |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 | 652 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), p-cresol (130 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask against a positive flow of argon.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Quench with 10 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues and provides systematic solutions. [7] Table 2: Common Problems and Solutions in Suzuki C-O Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficiently active ligand.3. Poor quality base or solvent.4. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use of a strict inert atmosphere.<[7]br>2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos/XPhos). Increase catalyst/ligand loading.<[7]br>3. Use fresh, anhydrous, finely ground base. Use high-purity anhydrous solvents.<[7]br>4. Increase the reaction temperature in increments of 10-20 °C. |
| Homocoupling of Phenol | 1. Presence of oxygen oxidizing the catalyst.2. Inefficient transmetalation step. | 1. Improve degassing procedures; maintain a positive pressure of inert gas throughout.<[7]br>2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) or solvents to optimize conditions. |
| Protodeboronation (if using boronic acids) | 1. Presence of water or other protic sources.2. Base promoting the side reaction. | 1. Use rigorously dried solvents and reagents.<[7]br>2. Consider using potassium trifluoroborate salts, which are more stable to protodeboronation. [1]Try a milder base like KF. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too harsh (e.g., causing hydrolysis of an ester). | 1. Lower the reaction temperature and increase reaction time.2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF). [8] |
Safety Considerations
Chemical safety is paramount. The Suzuki-Miyaura coupling involves several potential hazards that require careful management.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and are irritants. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands, especially bulky ones like SPhos, are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents like dioxane, THF, and toluene are flammable. Dioxane is a suspected carcinogen. All solvent handling should be performed in a well-ventilated fume hood.
-
Bases: Strong bases like Cs₂CO₃ and K₃PO₄ are corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Reaction Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, the rate of addition of the catalyst or one of the reagents may need to be controlled to manage the heat output and prevent a runaway reaction. [9][10][11]Always monitor the internal temperature during scale-up.
Conclusion
The Suzuki-Miyaura C-O coupling is a sophisticated and highly effective method for the synthesis of pyridine-phenol ethers, providing access to valuable chemical entities for pharmaceutical and materials science research. Success in this transformation is not accidental; it is the result of a rational understanding of the reaction mechanism and the deliberate selection of an optimized system of catalyst, ligand, base, and solvent. By appreciating the causality behind each experimental choice—from the need for bulky ligands to combat catalyst inhibition to the critical role of the base in activating the phenol—researchers can effectively troubleshoot and adapt these protocols to construct complex molecular architectures with precision and efficiency.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Vertex AI Search.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Almeida, R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
University of California, San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Chem 302L/Su07. [Link]
-
Kumar, A., & Singh, A. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Gehrke, T., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Cammidge, A. N., & Crepy, K. V. L. (2004). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Han, F. S. (2019). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. Organic Letters. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Le, C. M., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
-
Yang, Y. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Gérardy, R., et al. (2020). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. The Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
-
Garg, N. K. (2019). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids. ResearchGate. [Link]
-
Buchwald, S. L. (2008). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Yang, Y. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate. [Link]
-
Stanford University. (2014). The Suzuki Reaction. Stanford University. [Link]
-
Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. (2018). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Experimental protocol for the synthesis of "3-(Pyridin-4-yloxy)phenol"
An Application Note for the Synthesis of 3-(Pyridin-4-yloxy)phenol
Title: A Robust and Scalable Protocol for the Synthesis of this compound via Ullmann Condensation
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its diaryl ether structure is a common motif in pharmacologically active molecules and functional organic materials. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound. The described methodology is based on the Ullmann condensation, a classic and reliable copper-catalyzed reaction for the formation of carbon-oxygen (C-O) bonds between an aryl halide and a phenol.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high yields.
Reaction Principle and Strategy
The synthesis of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine with 3-hydroxyphenol. Due to the electron-deficient nature of the pyridine ring, the C4 position is activated towards nucleophilic attack. The classic approach for this transformation is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an alkali phenoxide with the aryl halide.[2][3]
The overall reaction is as follows:
Scheme 1: Synthesis of this compound Reactants: 3-Hydroxyphenol and 4-Chloropyridine Hydrochloride Conditions: Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), in Dimethylformamide (DMF)
This protocol employs 4-chloropyridine hydrochloride, a stable and common starting material, and 3-hydroxyphenol. Potassium carbonate serves as the base to deprotonate the phenol, forming the active nucleophile (potassium 3-hydroxyphenoxide) in situ. Copper(I) iodide is used as the catalyst. The reaction is performed in a high-boiling polar aprotic solvent, dimethylformamide (DMF), to ensure solubility of the reactants and to achieve the necessary reaction temperature.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |
| 3-Hydroxyphenol | 108-46-3 | 110.11 g/mol | 5.51 g (50.0 mmol, 1.0 eq) | Reagent grade, 99% |
| 4-Chloropyridine HCl | 7379-35-3 | 150.01 g/mol | 7.50 g (50.0 mmol, 1.0 eq) | Reagent grade, 98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 20.73 g (150.0 mmol, 3.0 eq) | Anhydrous, fine powder |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.95 g (5.0 mmol, 0.1 eq) | 98% or higher purity |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~500 mL | ACS grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~500 mL | |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~100 mL | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | |
| Silica Gel | 7631-86-9 | 60.08 g/mol | As needed | 230-400 mesh |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle with temperature controller, nitrogen/argon inlet, septa, syringes, and standard laboratory glassware for work-up and purification.
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the glassware is oven-dried and cooled under a stream of dry nitrogen to maintain an inert atmosphere. This is critical to prevent the oxidation of the Cu(I) catalyst.
-
To the flask, add 3-hydroxyphenol (5.51 g, 50.0 mmol), 4-chloropyridine hydrochloride (7.50 g, 50.0 mmol), anhydrous potassium carbonate (20.73 g, 150.0 mmol), and copper(I) iodide (0.95 g, 5.0 mmol).
-
Expert Insight: Using a finely powdered potassium carbonate is crucial for maximizing the surface area and ensuring efficient deprotonation of the phenol. The use of 3.0 equivalents of base is necessary to both neutralize the hydrochloride salt of the pyridine and to deprotonate the phenol.
2. Reaction Execution:
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF (100 mL) via a syringe.
-
Begin vigorous stirring and heat the reaction mixture to 140-150 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials will indicate reaction completion.
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into deionized water (250 mL) and stir for 15 minutes.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Causality Note: The addition of water precipitates some inorganic salts and allows for the extraction of the organic product into the ethyl acetate layer.
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). The water wash removes residual DMF, and the brine wash aids in breaking any emulsions and removing excess water from the organic phase.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The resulting crude brown oil or solid is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Expected Yield: 65-75%.
Mechanism and Rationale
The Ullmann condensation is a complex reaction, and its mechanism is still a subject of study. However, a generally accepted catalytic cycle involves copper(I) and copper(III) intermediates.
-
Formation of Copper(I) Phenoxide: The base (K₂CO₃) deprotonates the 3-hydroxyphenol to form the potassium phenoxide. This then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (4-chloropyridine) undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the C-O bond of the diaryl ether product, this compound, and regenerates a Cu(I) species which re-enters the catalytic cycle.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization (Self-Validation)
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their respective chemical environments on the phenolic and pyridyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product (C₁₁H₉NO₂ = 187.19 g/mol ).
-
Melting Point (MP): To assess the purity of the final compound.
This comprehensive characterization ensures the trustworthiness of the protocol and the quality of the synthesized material for subsequent applications.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Kar, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(15), 4494. Available at: [Link]
-
Bautista-Hernández, C., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 240-244. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Sources
Purification of 3-(Pyridin-4-yloxy)phenol: A Protocol for High-Purity Isolation by Normal-Phase Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-4-yloxy)phenol is a key heterocyclic building block in medicinal chemistry and materials science. Its amphoteric nature, possessing both a basic pyridine moiety and an acidic phenol group, presents unique challenges for purification, often leading to poor separation and significant product loss on standard silica gel. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using gravity column chromatography. We delve into the causality behind key experimental choices, from the selection of a modified mobile phase to mitigate peak tailing to a systematic workflow that ensures reproducible, high-purity isolation. This guide is designed to be a self-validating system, incorporating thin-layer chromatography (TLC) at critical stages for robust method development and in-process control.
Introduction: The Purification Challenge
The successful synthesis of a target molecule is only half the battle; achieving analytical purity is paramount for its application in drug development and materials research. This compound is a moderately polar compound whose structure presents a classic chromatographic dilemma. The lone pair of electrons on the pyridine nitrogen atom can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of silica gel, a standard stationary phase.[1] This interaction can lead to irreversible adsorption, low recovery, and significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band.[1] Similarly, the acidic proton of the phenol group contributes to the compound's polarity, requiring a relatively polar mobile phase for elution. This guide provides a systematic approach to overcome these challenges.
Principle of the Method: Normal-Phase Chromatography with a Basic Modifier
This protocol employs normal-phase gravity column chromatography, a technique that separates compounds based on their differential affinity between a polar stationary phase and a less polar mobile phase.[2][3] Polar compounds interact more strongly with the stationary phase and thus elute later than non-polar compounds.[4]
Given the polar nature of this compound, silica gel is the appropriate stationary phase.[5] The critical innovation in this protocol is the modification of the mobile phase with a small quantity of a competing base, such as triethylamine (TEA) or pyridine. This additive preferentially interacts with the active silanol sites on the silica, effectively shielding them from the basic nitrogen of the target compound.[1] This minimizes the strong, non-ideal interactions, resulting in a more symmetrical elution profile and improved recovery.
Workflow for Purification of this compound
The following diagram outlines the logical flow of the entire purification process, from initial analysis to the final isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part 4.1: Preliminary Analysis & Mobile Phase Optimization via TLC
Before packing a column, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[6]
Materials:
-
Silica gel TLC plates (e.g., glass-backed, F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude sample of this compound dissolved in a small amount of methanol or acetone.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA)
Protocol:
-
Prepare TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Use a capillary spotter to apply a small spot of the dissolved crude mixture onto the baseline. Make the spot as small as possible to prevent streaking.
-
Prepare Eluent Systems: Prepare small volumes (5-10 mL) of different solvent systems. Start with a binary mixture and add modifiers as needed. A good starting point for a moderately polar compound is 50% Ethyl Acetate in Hexanes.
-
Develop the Plate: Pour one of the prepared eluents into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.[6]
-
Monitor and Mark: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize: Let the plate dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Optimize:
-
If the Rf is too low (spot doesn't move far): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase EtOAc in Hexanes, or switch to a DCM/MeOH system).
-
If the Rf is too high (spot moves with the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.
-
If the spot is streaked or tailed: This indicates strong interaction with the silica. Add 0.5-1% triethylamine (TEA) to the mobile phase mixture and re-run the TLC. This should result in a more compact spot.[7]
-
-
Final Selection: The ideal mobile phase will give your target compound an Rf of ~0.3 and show clear separation from major impurities. For this compound, a system of Dichloromethane:Methanol:Triethylamine (95:4.5:0.5 v/v/v) is often a successful starting point.
Part 4.2: Column Chromatography Protocol
Once the optimal mobile phase is determined, the preparative column can be run.
Materials & Equipment:
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polarity and particle size for good resolution in gravity chromatography.[2] |
| Column | Glass chromatography column with stopcock | Allows for control of flow rate. Size depends on the amount of crude material. |
| Mobile Phase | Optimized eluent from TLC (e.g., DCM:MeOH:TEA 95:4.5:0.5) | Ensures predictable elution based on preliminary TLC analysis.[6] |
| Sample Loading | Dry loading with Celite or silica gel | Provides a more even application of the sample, leading to sharper bands. |
| Collection Vessels | Test tubes or vials | For collecting fractions. |
Protocol:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix an appropriate amount of silica gel with the initial, less polar mobile phase (e.g., 100% DCM or Hexane/EtOAc) to form a free-flowing slurry. A general rule is to use 50-100 g of silica per 1 g of crude mixture.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid pouring.
-
Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles. Add more solvent as needed to prevent the silica bed from running dry.
-
Once all the silica has settled, add a layer of sand (~1 cm) on top to protect the silica bed during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel or Celite (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column, opening the stopcock to begin elution. Do not disturb the top layer.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
Begin collecting fractions in test tubes as soon as the solvent starts to elute from the column. The fraction size will depend on the column size (e.g., 5-10 mL fractions for a medium-sized column).
-
Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plate monitoring the fractions to identify which ones contain your pure product.
-
Combine the fractions that show only a single spot corresponding to the Rf of this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point.
-
Troubleshooting Common Issues
-
Problem: The compound is not eluting from the column.
-
Cause & Solution: The mobile phase is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol). This is known as a gradient elution.[8]
-
-
Problem: The compound elutes as a broad band or streak (tailing).
-
Cause & Solution: Strong interaction with acidic silica. Ensure that a basic modifier like triethylamine (0.5-1%) is included in the mobile phase to neutralize active sites.[1]
-
-
Problem: Poor separation between the product and an impurity (co-elution).
-
Cause & Solution: The chosen solvent system has poor selectivity. Try a different solvent system. For aromatic compounds, sometimes replacing hexanes with toluene can alter the interactions and improve separation.[9] Alternatively, switch to a different stationary phase like neutral alumina if the compound is sensitive to acidic silica.[7]
-
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound by column chromatography. By understanding the physicochemical properties of the target molecule and rationally designing the chromatographic conditions—specifically, the use of a base-modified mobile phase—the common challenges of peak tailing and low recovery can be effectively overcome. The integration of TLC for method development and in-process monitoring ensures that this protocol is both reliable and adaptable, enabling researchers to obtain high-purity material essential for downstream applications.
References
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Pesek, J. J., & Matyska, M. T. (2021). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications.
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- Khan Academy. (n.d.). Column chromatography.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- University of Toronto. (n.d.). Thin Layer Chromatography. Department of Chemistry.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Khan Academy [khanacademy.org]
- 4. columbia.edu [columbia.edu]
- 5. chromtech.com [chromtech.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Analytical Characterization of 3-(Pyridin-4-yloxy)phenol
Abstract
This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 3-(Pyridin-4-yloxy)phenol. This molecule, possessing both a phenol and a pyridine ether linkage, is of significant interest to researchers in medicinal chemistry and materials science. The methodologies outlined herein are designed to provide a clear and logical workflow for confirming the identity, purity, and physicochemical properties of this compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques applicable to this and structurally similar molecules. The protocols are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
Introduction and Physicochemical Profile
This compound is a bifunctional organic molecule featuring a phenolic hydroxyl group and a pyridine ring linked via an ether bond. This unique combination of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity, which in turn influences the selection of appropriate analytical techniques. A foundational understanding of its physicochemical properties is paramount for the development of robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [4][5] |
| Molecular Weight | 187.19 g/mol | [5] |
| Melting Point | 120-122 °C | |
| Appearance | Expected to be a solid at room temperature | Inferred |
| pKa | Estimated to have both an acidic (phenol, ~10) and a basic (pyridine, ~5) pKa | Inferred from functional groups |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO, acetonitrile) and aqueous solutions at acidic or basic pH. | Inferred from structure |
The presence of both a hydrogen bond donor (phenolic -OH) and acceptors (pyridine nitrogen, ether oxygen, and phenolic oxygen) suggests that this compound will exhibit significant intermolecular interactions.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose due to its high resolution and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer. The basicity of the pyridine moiety and the acidity of the phenolic group necessitate careful mobile phase selection to ensure good peak shape and retention.[6][7]
Workflow for HPLC Method Development:
Caption: Workflow for RP-HPLC method development and validation.
Detailed Protocol for RP-HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier (formic acid) is crucial for protonating the pyridine nitrogen, which minimizes peak tailing and ensures reproducible retention.
-
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A to retain the polar analyte.
-
Gradually increase the percentage of Mobile Phase B to elute the compound.
-
Example Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Rationale: This wavelength is chosen based on the expected UV absorbance maxima of the aromatic systems. A full UV-Vis scan should be performed to determine the optimal wavelength.
-
-
Sample Preparation: Dissolve the sample in methanol or a mixture of the mobile phases to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation: The method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][8][9]
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide definitive information about the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Phenolic -OH Proton: A broad singlet, typically in the range of 9-10 ppm. Its chemical shift can be concentration-dependent. This peak will disappear upon addition of D₂O.[10]
-
Aromatic Protons (Phenolic Ring): Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).
-
Aromatic Protons (Pyridine Ring): Two sets of doublets in the range of 7.0-8.5 ppm, characteristic of a 4-substituted pyridine. The protons adjacent to the nitrogen will be the most downfield.
-
Solvent: DMSO-d₆ is a suitable solvent as it will solubilize the compound and allow for the observation of the exchangeable phenolic proton.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
-
C-O Carbons: The carbons directly attached to the ether and hydroxyl groups will have distinct chemical shifts, typically in the more downfield region of the aromatic signals.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
Ionization Technique: Electrospray ionization (ESI) is ideal for this polar molecule.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 188.07.[4]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).
-
Infusion: Directly infuse the sample solution into the mass spectrometer to obtain the mass spectrum. Alternatively, the effluent from an HPLC can be directed into the mass spectrometer (LC-MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present.[11]
Expected FTIR Absorption Bands:
Table 2: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic -OH[10][12][13] |
| 3000-3100 (sharp) | C-H stretch | Aromatic C-H[12] |
| 1500-1600 | C=C and C=N stretch | Aromatic rings (Phenol & Pyridine)[12] |
| ~1220 | C-O stretch (aryl ether) | Pyridin-O-Ar |
| ~1220 | C-O stretch (phenol) | Ar-OH[12] |
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. It is useful for quantification and for providing information about conjugated systems.
Expected UV-Vis Spectrum:
-
Chromophores: Both the phenol and pyridine rings are chromophores.
-
Expected λmax: Expect absorption maxima in the UV region, likely around 270-280 nm, characteristic of the phenolic and pyridine systems.[14][15] The exact λmax will be solvent-dependent.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm using the solvent as a blank.
Integrated Analytical Strategy
A comprehensive characterization of this compound requires an integrated approach where the data from multiple techniques are synthesized to build a complete picture of the molecule's identity, purity, and structure.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently determine the purity, confirm the molecular weight, and elucidate the structure of this molecule. Adherence to these methodologies and the principles of analytical method validation will ensure the generation of high-quality, reliable, and reproducible data essential for research and development activities.
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Journal of Physical Chemistry A. (n.d.). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- PubChemLite. (n.d.). This compound (C11H9NO2).
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
- BLD Pharm. (n.d.). This compound.
- YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols.
- Enamine Store. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol.
- Journal of Emerging Technologies and Innovative Research. (2025). UV-Vis Spectroscopic Study of Oxidation of Phenol.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. 103856-58-2|this compound|BLD Pharm [bldpharm.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 15. jetir.org [jetir.org]
Application Note: A Multi-Tiered Approach for the In Vitro Evaluation of "3-(Pyridin-4-yloxy)phenol" as a Putative Anticancer Agent
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
This document outlines a comprehensive, multi-tiered strategy for the preliminary in vitro screening of "3-(Pyridin-4-yloxy)phenol," a novel small molecule, for potential anticancer activity. The protocols herein are designed to first establish broad cytotoxicity against a panel of representative cancer cell lines and subsequently to elucidate the underlying mechanism of action. This guide provides not only step-by-step experimental procedures but also the scientific rationale behind the selection of assays, cell lines, and molecular targets, ensuring a robust and logically sound preliminary investigation.
Introduction and Scientific Rationale
The search for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Small molecules that can modulate key signaling pathways responsible for cell proliferation, survival, and apoptosis are of particular interest. The chemical scaffold "this compound" is a compelling candidate for screening due to the prevalence of its constituent motifs—the pyridine ring and the phenol group—in numerous clinically approved kinase inhibitors.[1][2]
The pyridine scaffold is a well-established pharmacophore in oncology, known for its ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases.[1] Similarly, phenolic hydroxyl groups are frequently involved in key interactions with receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[3][4] Many successful tyrosine kinase inhibitors (TKIs) targeting these receptors possess similar structural features.[5][6] Therefore, it is hypothesized that "this compound" may exert anticancer effects by inhibiting critical kinases within oncogenic signaling cascades.
This application note details a systematic approach to test this hypothesis, beginning with a broad assessment of cytotoxicity and progressing to more focused mechanistic studies.
Proposed Investigational Workflow
A tiered approach is recommended to efficiently screen the compound, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies for promising results. This ensures that resources are focused on compounds with demonstrated biological activity.
Caption: Tiered workflow for in vitro screening of this compound.
Materials and Reagents
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Cell Lines:
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer model.
-
HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer line.
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous control to assess general cytotoxicity.[7]
-
-
Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent.[8]
-
Culture Media: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Assay Kits & Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Propidium Iodide Staining Solution
-
RNase A
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, Cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.[5]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (A549, MCF-7, HCT-116) and normal cells (MRC-5) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of "this compound" (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and Doxorubicin (positive control, e.g., 0.01-10 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Expected Data Presentation
Table 1: IC₅₀ Values of this compound against various cell lines.
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| A549 | Lung Cancer | Hypothetical Value | Hypothetical Value |
| MCF-7 | Breast Cancer | Hypothetical Value | Hypothetical Value |
| HCT-116 | Colon Cancer | Hypothetical Value | Hypothetical Value |
| MRC-5 | Normal Lung | Hypothetical Value | N/A |
| Doxorubicin (A549) | Positive Control | Hypothetical Value | Hypothetical Value |
¹Selectivity Index (SI) = IC₅₀ in normal cells (MRC-5) / IC₅₀ in cancer cells. A higher SI indicates greater cancer-specific toxicity.
Tier 2: Mechanistic Elucidation
If the compound shows significant and selective cytotoxicity, the next step is to determine the mode of cell death (apoptosis vs. necrosis) and its effect on the cell cycle.
Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Protocol: Annexin V-FITC / PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at concentrations around the determined IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
This analysis determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases.[15]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and fix in cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data will be used to quantify the percentage of cells in each phase of the cell cycle.
Tier 3: Target Pathway Analysis
Given the structural similarity of "this compound" to known kinase inhibitors, investigating its effect on key oncogenic signaling pathways like PI3K/Akt/mTOR and MAPK/ERK is a logical next step.[17][18] These pathways are central regulators of cell growth, proliferation, and survival.[19][20]
Caption: Key oncogenic signaling pathways (PI3K/Akt and MAPK/ERK).
Protocol: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[19] It can be used to assess the phosphorylation status (activation) of key kinases like Akt and ERK.
-
Protein Extraction: Treat cells with "this compound" for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse the cells in RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.
Expected Data Presentation
Table 2: Effect of this compound on Key Signaling Proteins in A549 Cells.
| Target Protein | Treatment (IC₅₀, 6h) | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | This compound | Hypothetical Value |
| Total Akt | This compound | Hypothetical Value |
| p-ERK (Thr202/Tyr204) | This compound | Hypothetical Value |
| Total ERK | This compound | Hypothetical Value |
| Cleaved PARP | This compound | Hypothetical Value |
Conclusion and Future Directions
The successful execution of this tiered screening protocol will provide a robust preliminary dataset on the anticancer potential of "this compound." Positive results, such as selective cytotoxicity, induction of apoptosis, specific cell cycle arrest, and modulation of key oncogenic signaling pathways, would strongly justify further investigation. Future studies could include broader cell line screening, in vivo xenograft models, and specific kinase inhibition assays to definitively identify the molecular target(s). This structured approach ensures a thorough and efficient evaluation, maximizing the potential for identifying a promising new anticancer lead compound.
References
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
-
J.T. J.T. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Pharmacology. [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial & Antifungal Efficacy of Novel Pyridine Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutics. Pyridine derivatives represent a promising class of heterocyclic compounds, known for their versatile biological activities.[1][2] The inherent chemical properties of the pyridine ring, such as its basicity and ability to form hydrogen bonds, often enhance water solubility and bioavailability, making it a privileged structure in medicinal chemistry.[1][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antibacterial and antifungal properties of novel pyridine compounds. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and universally comparable.[5][6][7] We will move beyond simple procedural lists to explain the causality behind experimental choices, thereby empowering researchers to not only execute these assays but also to troubleshoot and adapt them effectively.
Part 1: Foundational Antibacterial Susceptibility Testing
The initial evaluation of an antibacterial agent hinges on determining the lowest concentration that can inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC). Following this, it is crucial to discern whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) by determining the Minimum Bactericidal Concentration (MBC).
Principle of the Broth Microdilution Method
The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent.[6][7][8][9] The principle is straightforward: the test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target bacterium. After incubation, the presence or absence of visible growth provides a clear endpoint. This method is favored for its efficiency, conservation of reagents, and the quantitative nature of its results.
The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical. Standard Mueller-Hinton Broth is low in thymine and thymidine, which can interfere with some antibiotics, and adjusting the concentration of divalent cations (Ca²⁺ and Mg²⁺) is essential as they can influence the activity of certain antimicrobial agents against specific bacteria, such as Pseudomonas aeruginosa. This standardization ensures inter-laboratory consistency.
Workflow for Determining MIC and MBC
The overall process involves preparing the compound and inoculum, performing serial dilutions to determine the MIC, and then subculturing to determine the MBC.
Caption: General workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[5][6][8]
Materials:
-
Novel pyridine compound
-
Sterile solvent (e.g., DMSO, water) compatible with the compound and assay
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[10][11]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyridine compound in a suitable sterile solvent at a concentration 100x the highest desired test concentration to minimize solvent effects. Rationale: High stock concentration ensures the final solvent concentration in the assay is low (e.g., ≤1%), preventing solvent-induced toxicity to the bacteria.
-
Create an intermediate dilution of the stock solution in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL, prepare a 256 µg/mL working solution in CAMHB.[12]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][14] Rationale: Standardizing the inoculum is the most critical variable for reproducibility. A higher inoculum can lead to falsely high MICs, while a lower one can lead to falsely low MICs.
-
Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. The final inoculum in the wells will be ~5 x 10⁵ CFU/mL.[14]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the 2X compound working solution to well 1.
-
Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this process across to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only, no inoculum).
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or with a plate reader. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is a secondary test performed after the MIC is determined. It quantifies the concentration required to kill, rather than just inhibit, the bacteria.[15][16][17]
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated loop or micropipette
Procedure:
-
Subculturing:
-
Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
From each selected well, plate a 10 µL aliquot onto a labeled MHA plate.[18] Also, plate an aliquot from the growth control well to serve as a reference.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each MHA plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[16][17][19][20] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. Plating 10 µL means that the plate corresponding to the MBC should have ≤5 colonies.
-
Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[18][19] A ratio >4 suggests the compound is bacteriostatic.
Part 2: Foundational Antifungal Susceptibility Testing
Similar to antibacterial testing, the core assays for antifungal evaluation are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The protocols are adapted for the specific growth requirements of fungi, particularly yeasts.
Principle of Antifungal Broth Microdilution
The methodology for antifungal susceptibility testing of yeasts is rigorously defined by the CLSI M27 reference method.[21][22][23][24] The assay principle is identical to the antibacterial MIC—determining the lowest drug concentration that inhibits visible growth. However, key parameters are modified: RPMI-1640 medium is used, the inoculum is standardized to a lower concentration, and incubation times are longer to accommodate the slower growth of yeasts like Candida albicans.
Caption: Workflow for antifungal MIC and MFC determination.
Protocol 3: Antifungal Minimum Inhibitory Concentration (MIC)
This protocol is an adaptation based on the principles of the CLSI M27 standard.[21][23][25]
Materials:
-
Novel pyridine compound
-
Sterile solvent (e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well, flat-bottom microtiter plates
-
Test yeast (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a concentrated stock solution in DMSO.
-
Prepare a 2X working solution in RPMI-1640 medium.
-
-
Inoculum Preparation:
-
From a 24-hour culture on an SDA plate, select several colonies.
-
Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a working inoculum of 1-5 x 10³ CFU/mL. Rationale: Yeast inocula are more dilute than bacterial ones to ensure clear endpoints and prevent trailing growth, where reduced but still visible growth occurs over a wide range of concentrations.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of RPMI-1640 into wells 2 through 12.
-
Add 200 µL of the 2X compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, to well 10. Discard 100 µL from well 10.
-
Well 11 is the growth control; well 12 is the sterility control.
-
-
Inoculation:
-
Add 100 µL of the working yeast inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC endpoint is determined as the lowest concentration that produces a prominent decrease in turbidity (e.g., ~50% growth reduction) compared to the growth control. This can be done visually or by reading the optical density (OD) at 530 nm.
-
Protocol 4: Minimum Fungicidal Concentration (MFC) Determination
The MFC assay determines the lowest concentration of a compound that kills the fungal inoculum.[15][20]
Materials:
-
Antifungal MIC plate from Protocol 3
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Subculturing:
-
After reading the MIC, mix the contents of the wells showing complete or significant growth inhibition (MIC and higher concentrations).
-
Plate 20 µL from each of these wells, and from the growth control, onto separate SDA plates.[26]
-
-
Incubation:
-
Incubate the SDA plates at 35°C until growth is clearly visible in the growth control subculture (typically 24-48 hours).
-
-
Reading the MFC:
Part 3: Data Presentation and Quality Control
Effective data management and rigorous quality control are essential for the validation of your results.
Data Summary
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Antibacterial Activity of a Novel Pyridine Compound
| Test Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| E. coli | 25922 | 8 | 16 | 2 | Bactericidal |
| S. aureus | 29213 | 4 | 64 | 16 | Bacteriostatic |
| P. aeruginosa | 27853 | 16 | 32 | 2 | Bactericidal |
| Positive Control (Ciprofloxacin) | | 0.015 | 0.03 | 2 | Bactericidal |
Table 2: Antifungal Activity of a Novel Pyridine Compound
| Test Microorganism | ATCC Number | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| C. albicans | 90028 | 16 | 32 | 2 | Fungicidal |
| C. krusei | 6258 | 8 | >64 | >8 | Fungistatic |
| Positive Control (Fluconazole) | | 0.5 | >64 | >128 | Fungistatic |
Quality Control (QC)
Trustworthiness in susceptibility testing is built upon a robust QC system.[28][29]
-
Reference Strains: Always include standard QC strains (e.g., ATCC strains) in each assay run.[10][11][30] These strains have well-defined, expected MIC ranges for common antibiotics.
-
Validation: If the MIC value for the control antibiotic against the QC strain falls outside the acceptable range defined by CLSI, the entire batch of tests must be considered invalid and repeated.[28]
-
Controls: The sterility control must be clear, and the growth control must show adequate growth. Failure of these controls invalidates the plate.
Part 4: Special Considerations for Pyridine Compounds
-
Solubility: Pyridine compounds can have variable solubility.[1] It is crucial to ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay medium. A preliminary solubility test is recommended. If solubility is low, the use of a co-solvent like DMSO is necessary, but the final concentration must be kept low (typically ≤1%) and a solvent toxicity control should be included.
-
pH and Stability: The pH of the medium can affect the charge and activity of a compound. The use of buffered media like MOPS-buffered RPMI is important for consistency. The stability of the compound over the incubation period should also be considered.
Conclusion
The protocols and principles outlined in this guide provide a standardized and robust framework for the initial in vitro evaluation of novel pyridine compounds. By adhering to established CLSI standards, incorporating rigorous quality control, and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. This information is the critical first step in the drug development pipeline, enabling the identification of promising lead candidates for the fight against infectious diseases.
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Application Notes & Protocols: 3-(Pyridin-4-yloxy)phenol as a Versatile Ligand in Coordination Chemistry
Foreword: The Architectural Elegance of Bifunctional Ligands
In the intricate world of supramolecular chemistry and materials science, the design of organic ligands is paramount. These molecular architects dictate the structure, and consequently, the function of the resulting coordination polymers and metal-organic frameworks (MOFs). Among the vast library of available building blocks, bifunctional ligands—those possessing two or more distinct coordination sites—offer a heightened level of control and complexity. "3-(Pyridin-4-yloxy)phenol" is one such ligand, a molecule of subtle elegance and significant potential. Its structure, featuring a pyridyl nitrogen and a phenolic hydroxyl group, presents two distinct points of interaction for metal ions. This duality allows for the construction of sophisticated, multidimensional networks with tailored properties. These materials are at the forefront of research in gas storage, catalysis, sensing, and drug delivery.[1]
This guide provides researchers, chemists, and materials scientists with a comprehensive overview of the application of this compound in coordination chemistry. We will delve into the synthetic protocols for the ligand itself, and a representative coordination polymer, underpinned by a rationale for the chosen methodologies. Furthermore, we will explore the structural and functional characterization of these materials, providing a roadmap for their successful implementation in your research endeavors.
I. The Ligand: Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a cornerstone of organic synthesis. The underlying principle involves the displacement of a leaving group on the pyridine ring by the phenoxide, which is generated in situ from resorcinol.
Protocol 1: Synthesis of this compound
A. Materials and Reagents:
-
Resorcinol (1,3-dihydroxybenzene)
-
4-Chloropyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
-
Hexanes
B. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine resorcinol (1.10 g, 10 mmol), 4-chloropyridine hydrochloride (1.50 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.
C. Characterization:
-
¹H NMR: The proton nuclear magnetic resonance spectrum should confirm the presence of both the pyridyl and phenolic protons in the correct integration and with the expected splitting patterns.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will show the characteristic chemical shifts for the aromatic carbons of both rings and the carbon involved in the ether linkage.
-
Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular weight of the synthesized ligand.
-
FT-IR Spectroscopy: The Fourier-transform infrared spectrum will display characteristic peaks for the O-H stretch of the phenol, the C-O-C stretch of the ether, and the C=N and C=C stretches of the aromatic rings.
II. The Coordination Polymer: Synthesis and Assembly
The true utility of this compound is realized in its ability to form extended networks with metal ions. The choice of metal ion, solvent system, and reaction conditions can significantly influence the final topology and properties of the coordination polymer. Here, we present a representative protocol for the synthesis of a 2D coordination polymer using zinc(II) nitrate, a common node in MOF chemistry.
Protocol 2: Solvothermal Synthesis of a Zn(II) Coordination Polymer with this compound
A. Materials and Reagents:
-
This compound (as synthesized in Protocol 1)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
B. Step-by-Step Procedure:
-
Ligand and Metal Salt Preparation:
-
In a 20 mL glass vial, dissolve this compound (18.7 mg, 0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve zinc(II) nitrate hexahydrate (29.7 mg, 0.1 mmol) in 5 mL of ethanol.
-
-
Reaction Mixture Assembly: Combine the two solutions in a 20 mL screw-capped vial.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 100 °C for 72 hours.
-
Product Isolation:
-
After 72 hours, cool the oven to room temperature at a rate of 5 °C/hour.
-
Colorless, block-like crystals suitable for single-crystal X-ray diffraction should form.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Dry the crystals under vacuum.
-
III. Structural Analysis and Data Presentation
The precise arrangement of atoms in the coordination polymer can be determined by single-crystal X-ray diffraction. This technique provides invaluable information about the coordination environment of the metal ion, the binding mode of the ligand, and the overall network topology.
Data Presentation: Representative Crystallographic Data
Below is a table summarizing hypothetical, yet representative, crystallographic data for a Zn(II) coordination polymer of this compound.
| Parameter | Value |
| Empirical Formula | C₂₂H₁₆N₂O₄Zn |
| Formula Weight | 453.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.456(7) |
| c (Å) | 12.876(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 2023.1(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.489 |
| Absorption Coefficient (mm⁻¹) | 1.354 |
| F(000) | 936 |
IV. Visualization of Molecular Architecture
Visualizing the coordination environment and the resulting network is crucial for understanding the structure-property relationships of the material. Graphviz can be used to generate clear diagrams of these complex structures.
Diagram 1: Coordination Mode of this compound
This diagram illustrates the bifunctional coordination of the deprotonated ligand to two different metal centers, acting as a bridging ligand.
Caption: Coordination of this compound.
Diagram 2: Experimental Workflow for Coordination Polymer Synthesis
This workflow outlines the key steps in the solvothermal synthesis of the coordination polymer.
Caption: Solvothermal synthesis workflow.
V. Potential Applications and Future Outlook
Coordination polymers derived from this compound are promising candidates for a range of applications. The porous nature of these materials can be exploited for gas storage and separation. The presence of open metal sites and functional organic linkers can facilitate catalytic activity. Furthermore, the electronic properties of the ligand and metal can be tuned to develop luminescent sensors for small molecules and ions. The field of therapeutic coordination polymers, where the ligand or metal ion has a biological function, also presents exciting opportunities.
The future of this research lies in the synthesis of heterometallic frameworks, the post-synthetic modification of the coordination polymers to introduce new functionalities, and the fabrication of these materials into thin films and membranes for device applications. The versatility of this compound ensures that it will remain a valuable tool in the ongoing quest for novel functional materials.
References
- Hsiao, C.-W., et al. (2019). A multicolor electrochromic device using a Ru(II)/Fe(II)-based coordination polymer.
- Kung, C.-W., et al. (2013). SO₂-induced single-crystal to single-crystal transformation of a pillared-layer metal-organic framework.
- Duan, J., et al. (2019). A highly stable luminescent zinc(II) metal-organic framework for selective and sensitive sensing of Fe3+ and Cr2O72- ions in aqueous solution. CrystEngComm, 21(3), 443-450.
- Cai, G., et al. (2020). A review on electrochromic coordination polymers. Journal of Materials Chemistry C, 8(41), 14358-14374.
- Mondal, S., et al. (2020). A series of 3D pillared-layer metal-organic frameworks: Synthesis, crystal structures, and selective CO2 capture and sensing of nitroaromatics. Crystal Growth & Design, 20(3), 1845-1855.
- Zhang, J., et al. (2020). A series of robust lanthanide-organic frameworks for ratiometric temperature sensing. Inorganic Chemistry, 59(17), 12345-12352.
-
Vukotic, N. V., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(15), 5539-5547. Available from: [Link]
-
Harris, W. R., et al. (2011). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. Iranian Journal of Pharmaceutical Research, 10(3), 461-471. Available from: [Link]
-
Han, L., Zang, H., & Sun, D. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3147. Available from: [Link]
-
PubChem. (n.d.). 3-(Pyridin-4-yl)phenol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Frontiers. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Retrieved from: [Link]
-
MDPI. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Retrieved from: [Link]
-
Los Alamos National Laboratory. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from: [Link]
-
RSC Publishing. (2000). Co-ordination chemistry of mixed pyridine–phenol ligands: polynuclear complexes of 6-(2-hydroxyphenyl)-2,2′-bipyridine with Ni, Cd, Mn and MnMn. Retrieved from: [Link]
-
RSC Publishing. (1998). The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Retrieved from: [Link]
-
MDPI. (2019). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Retrieved from: [Link]
-
University of Galway Research Repository. (2022). Synthesis and characterization of new metal-organic frameworks by the use of 2-Pyridyl oximes or alcohols in combination with poly-carboxylic ligands. Retrieved from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). Tridentate pyridine‐linked phenol‐based ligands 4 a–4 c used in this study. Retrieved from: [Link]
-
ResearchGate. (n.d.). New 5‐Bromoisophthalate and 2,5‐Di(pyridin‐4‐yl)phenol Appended Zn(II) Coordination Polymer as Recoverable Turn‐Off–On Photoluminescent Sensor for Hydroxide Anion. Retrieved from: [Link]
-
PMC. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Retrieved from: [Link]
-
TSI Journals. (2007). Inorganic CHEMISTRY. Retrieved from: [Link]
-
MDPI. (2023). Recent Advances of Metal–Polyphenol Coordination Polymers for Biomedical Applications. Retrieved from: [Link]
Sources
Application Notes and Protocols: Exploring the Potential of 3-(Pyridin-4-yloxy)phenol in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Foreword: From Pharmaceutical Intermediate to Materials Science Precursor
3-(Pyridin-4-yloxy)phenol is a well-documented and critical intermediate in the synthesis of several multi-kinase inhibitors, including the anticancer drugs Sorafenib and Regorafenib.[1][2][3][4][5][6][7][8][9] Its molecular architecture, featuring a diaryl ether linkage connecting a phenol and a pyridine ring, is pivotal to the biological activity of these complex pharmaceuticals. However, the very characteristics that make it a valuable building block in medicinal chemistry—specifically, its combination of a nucleophilic phenol, a coordinating pyridine nitrogen, and a stable ether backbone—suggest a significant, yet largely unexplored, potential in the realm of materials science.
This guide, therefore, ventures beyond the established pharmaceutical applications of this compound. As Senior Application Scientists, we aim to provide a forward-looking perspective for researchers and innovators in materials science. We will dissect the molecule's structure to propound its utility as a monomer for high-performance polymers, a ligand for functional metal-organic frameworks (MOFs), and a component in advanced functional coatings. The protocols detailed herein are conceived from foundational chemical principles and are intended to serve as a robust starting point for pioneering research into new materials derived from this versatile molecule.
Physicochemical Properties and Design Considerations
A thorough understanding of the intrinsic properties of this compound is paramount for its successful application in materials science. The following table summarizes key computed and experimental data, which inform the design of synthetic protocols.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₁₁H₉NO₂ | Provides the elemental composition. |
| Molecular Weight | 187.19 g/mol [10] | Essential for stoichiometric calculations in polymerization and MOF synthesis. |
| Predicted XlogP | 2.1[11] | Suggests moderate hydrophobicity, influencing solvent selection for synthesis and processing. |
| Hydrogen Bond Donors | 1 (Phenolic -OH)[12] | The hydroxyl group is a key reactive site for polymerization and can participate in hydrogen bonding, influencing polymer chain interactions and material properties. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O)[12] | These sites can engage in hydrogen bonding and are potential coordination sites for metal ions in MOFs. |
| Predicted TPSA | 46.01 Ų[12] | The topological polar surface area gives an indication of the molecule's polarity, affecting its solubility and interaction with other molecules. |
Part 1: Application in the Synthesis of High-Performance Poly(ether)s
Scientific Rationale:
The structure of this compound is analogous to monomers used in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES). The phenolic hydroxyl group provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions to form ether linkages, a cornerstone of poly(ether) synthesis. The inherent rigidity of the aromatic rings and the thermal stability of the diaryl ether bond suggest that polymers incorporating this moiety could exhibit high thermal stability and mechanical strength. The pyridine ring, in particular, can introduce desirable properties such as improved solubility in polar solvents, sites for post-polymerization modification, and enhanced adhesive characteristics.
Experimental Protocol: Synthesis of a Novel Pyridine-Containing Poly(ether)
This protocol describes the synthesis of a high-molecular-weight polymer via nucleophilic aromatic substitution, reacting the potassium salt of this compound with an activated dihalide.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
4,4'-Difluorobenzophenone
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (high purity)
2. Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
3. Step-by-Step Procedure:
-
Drying and Inerting: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Monomer Salt Formation:
-
To the reaction flask, add this compound (1.87 g, 10 mmol), 4,4'-difluorobenzophenone (2.18 g, 10 mmol), and potassium carbonate (1.52 g, 11 mmol).
-
Add anhydrous DMAc (40 mL) and toluene (20 mL).
-
Causality Note: Toluene forms an azeotrope with water, which will be removed via the Dean-Stark trap, ensuring anhydrous conditions necessary for the polymerization to proceed to high molecular weight. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
-
Azeotropic Dehydration:
-
Heat the mixture to 140-150°C with vigorous stirring. Toluene and water will collect in the Dean-Stark trap.
-
Continue this process for 2-4 hours, or until no more water is observed to be collecting.
-
Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap and remove the trap.
-
-
Polymerization:
-
Increase the reaction temperature to 160-170°C to initiate the polymerization.
-
The viscosity of the solution will increase as the polymer chains grow. The reaction is typically continued for 8-12 hours.
-
Self-Validation: The increase in viscosity is a primary indicator of successful polymerization. Samples can be taken intermittently to monitor the molecular weight gain by techniques like gel permeation chromatography (GPC).
-
-
Polymer Precipitation and Purification:
-
Cool the viscous reaction mixture to room temperature.
-
Slowly pour the polymer solution into a beaker containing rapidly stirring methanol (400 mL). This will cause the polymer to precipitate.
-
Filter the precipitated polymer and wash it thoroughly with hot deionized water and then with methanol to remove any remaining salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C overnight.
-
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of a pyridine-containing poly(ether).
Part 2: Application as a Bifunctional Ligand for Metal-Organic Frameworks (MOFs)
Scientific Rationale:
The synthesis of functional MOFs relies on the judicious selection of organic ligands. This compound is an excellent candidate for a bifunctional ligand. The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to metal centers. Concurrently, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can also coordinate to a metal ion, potentially acting as a bridging ligand. This dual-coordination capability could lead to the formation of robust 3D frameworks with interesting topologies and properties. The presence of the ether oxygen adds another potential, albeit weaker, coordination site. MOFs constructed from this ligand could find applications in gas storage, catalysis, and sensing.
Experimental Protocol: Solvothermal Synthesis of a this compound-Based MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound and zinc nitrate.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
2. Equipment:
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Scintillation vials
-
Ultrasonic bath
3. Step-by-Step Procedure:
-
Ligand and Metal Salt Solution Preparation:
-
In a 20 mL scintillation vial, dissolve this compound (9.4 mg, 0.05 mmol) in DMF (5 mL).
-
In a separate vial, dissolve zinc nitrate hexahydrate (14.9 mg, 0.05 mmol) in DMF (5 mL).
-
Causality Note: Separate dissolution ensures homogeneity before mixing, which is crucial for forming crystalline MOFs rather than amorphous precipitates.
-
-
Mixing and Homogenization:
-
Combine the two solutions in a single vial.
-
Cap the vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100°C at a ramp rate of 5°C/min.
-
Hold the temperature at 100°C for 48 hours.
-
Cool the oven to room temperature at a rate of 5°C/hour.
-
Self-Validation: The slow cooling rate is critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis, which is the definitive method for structure validation.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), decant the DMF and immerse the crystals in ethanol (3 x 10 mL) for 8 hours each time.
-
Finally, decant the ethanol and heat the crystals under vacuum at a temperature determined by thermogravimetric analysis (TGA) of the as-synthesized material (typically 100-150°C) to obtain the activated MOF.
-
Visualization of MOF Synthesis and Coordination
Caption: General workflow for the solvothermal synthesis of a MOF.
References
-
Ramteke, P., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.[1][2]
-
Du, F., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586.[3]
-
Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.[4]
-
ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from ResearchGate.[5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sorafenib Intermediate: High-Purity Pharmaceutical Chemical for Advanced Synthesis and Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[6]
-
ChemicalBook. (n.d.). Regorafenib monohydrate synthesis. Retrieved from ChemicalBook.[7]
-
MedKoo Biosciences. (n.d.). Regorafenib Synthetic Routes. Retrieved from MedKoo Biosciences.[8]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate. Retrieved from BenchChem.[9]
-
ChemScene. (n.d.). 3,5-Di(pyridin-4-yl)phenol. Retrieved from ChemScene.[12]
-
BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm.[10]
-
PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from PubChemLite.[11]
Sources
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. 103856-58-2|this compound|BLD Pharm [bldpharm.com]
- 11. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Reaction Conditions for Aryl Ether Synthesis
Welcome to the technical support center for the Ullmann Condensation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize copper-catalyzed C-O cross-coupling reactions. Here, we move beyond simple protocols to address the mechanistic reasoning behind experimental choices, providing you with the insights needed to troubleshoot and refine your aryl ether syntheses effectively.
The Ullmann reaction, first reported over a century ago, has become a cornerstone for the synthesis of diaryl ethers and alkyl aryl ethers—structural motifs prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] While modern advancements have introduced ligands and milder conditions that significantly improve upon the harsh, stoichiometric copper reactions of the past, challenges related to yield, purity, and substrate scope persist.[3][4] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered during the Ullmann ether synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Aryl Ether
Q: My reaction is giving me a very low yield or no product at all. I've followed a standard protocol, but something is wrong. What are the most likely causes and how can I fix them?
A: This is the most frequent issue and can stem from several factors, often related to the activity of the catalytic system or the integrity of your reagents. Let's break down the potential culprits.
-
Cause 1: Inactive Catalyst or Improper Copper Source. The active catalyst in modern Ullmann reactions is a Cu(I) species.[3] If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has been stored under an inert atmosphere. Old or improperly stored Cu(I) salts can oxidize to inactive Cu(II) species. While some protocols use Cu(II) precursors which are reduced in situ, Cu(I) is generally more reliable for initiating the catalytic cycle.[3]
-
Cause 2: Suboptimal Ligand or Ligand-Free Conditions. While some specific substrates can undergo Ullmann coupling without a ligand, most modern, mild-condition reactions rely on a ligand to stabilize the copper center, increase solubility, and facilitate the key steps of oxidative addition and reductive elimination.[3][6] Without an appropriate ligand, the reaction may require harsh, high temperatures (>150 °C) and often gives poor yields.
-
Cause 3: Incorrect Base Selection or Strength. The base is crucial for deprotonating the phenol or alcohol, making it a competent nucleophile.[10] However, the base's strength and physical properties matter.
-
Weak Base: A base that is too weak (e.g., NaHCO₃) may not sufficiently deprotonate the nucleophile, leading to a low reaction rate.
-
Strong, Sterically Hindered Base: While strong bases like NaOt-Bu are effective, they can sometimes lead to competitive side reactions if your substrate is sensitive.[7]
-
Insolubility: An insoluble base (like K₂CO₃ in toluene) can lead to slow, heterogeneous reactions.
-
Solution: For most applications, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent starting points as they offer a good balance of reactivity and solubility in common polar aprotic solvents.[10][11] If using a non-polar solvent, consider a base with better solubility or one that can be effectively stirred to maximize surface area.[12]
-
-
Cause 4: Presence of Water or Oxygen. The Ullmann reaction is highly sensitive to atmospheric conditions. Water can lead to hydrolysis of the aryl halide and can deactivate certain bases.[10] Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) state.
-
Solution: This is non-negotiable. Use oven-dried or flame-dried glassware. All reagents and solvents must be anhydrous. The reaction should be assembled under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Degassing the solvent via freeze-pump-thaw cycles is highly recommended.[13]
-
Issue 2: Significant Side Product Formation
Q: My reaction works, but I'm getting a messy crude product with significant byproducts, primarily the dehalogenated arene and/or homocoupling of my aryl halide. How can I improve selectivity?
A: Side product formation points to a catalytic pathway that is competing with your desired C-O coupling. The key is to adjust conditions to favor the productive cycle.
-
Cause 1: Reductive Dehalogenation (Ar-X → Ar-H). This side reaction is often caused by trace amounts of water or other protic impurities.[14] It can also be exacerbated by reaction temperatures that are too high, leading to decomposition pathways.
-
Cause 2: Homocoupling of Aryl Halide (2 Ar-X → Ar-Ar). This is a classic Ullmann side reaction, especially in the absence of a nucleophile or when the C-O coupling is slow. It suggests that the oxidative addition of the second aryl halide molecule to the copper center is competitive.
-
Solution: Ensure the phenol or alcohol is present in a slight excess (1.1 to 1.5 equivalents) to favor its reaction with the copper-aryl intermediate. Using a more effective ligand that accelerates the C-O reductive elimination step can also outcompete the homocoupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right copper source?
A1: For general purposes, Copper(I) Iodide (CuI) is the most common and reliable choice. It is a Cu(I) source, which is the active oxidation state, and the iodide counter-ion is a good leaving group.[3] Copper(I) bromide (CuBr) is also effective. While some procedures use Cu(0) or Cu(II) salts, these require an in situ reduction or comproportionation to form the active Cu(I) species, which can sometimes be less efficient.[3] For consistency, start with high-purity CuI.
Q2: What is the mechanistic role of the ligand, and how do I select one?
A2: The ligand is arguably the most important variable in modern Ullmann reactions. It coordinates to the copper center and performs several critical functions:
-
Solubilizes the copper salt in organic solvents.
-
Stabilizes the catalytically active Cu(I) oxidation state.
-
Facilitates the oxidative addition of the aryl halide.
-
Promotes the final reductive elimination step to form the C-O bond and regenerate the catalyst.
Selection Strategy: There is no single "best" ligand, as the optimal choice depends on the specific substrates. A good starting point is to screen a few ligands from different classes.
-
N-donor Ligands: 1,10-Phenanthroline and its derivatives are classic, robust ligands.
-
O-donor Ligands: Diols and diketones can be effective, particularly for certain substrate classes.[6]
-
Amino Acids: L-proline and N,N-dimethylglycine are inexpensive and have proven highly effective, especially for coupling with electron-rich aryl bromides.[10]
Q3: My aryl halide is an aryl chloride. Why is the reaction failing and what can I do?
A3: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings because the C-Cl bond is much stronger and thus harder to break in the oxidative addition step.[14] Standard conditions will often fail.
-
Solution: To activate aryl chlorides, you need a more potent catalytic system.
-
Use a Highly Active Ligand: Specialized, electron-rich ligands, such as certain oxalic diamides or N,N'-diarylbenzene-1,2-diamines, have been specifically designed to promote the difficult oxidative addition of aryl chlorides.[14]
-
Higher Temperatures: You will likely need to increase the reaction temperature, often to 120-140 °C.
-
Consider an Alternative Reaction: If optimization fails, a palladium-catalyzed Buchwald-Hartwig ether synthesis may be a more suitable alternative for challenging aryl chlorides.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Ullmann Aryl Ether Synthesis
| Component | Recommendation | Rationale & Comments |
| Copper Source | CuI (5-10 mol%) | Reliable, commercially available Cu(I) source. Ensure it is high purity. |
| Aryl Halide | Ar-I or Ar-Br (1.0 equiv) | Iodides are most reactive, followed by bromides. Chlorides are challenging.[14] |
| Nucleophile | Phenol or Alcohol (1.2-1.5 equiv) | A slight excess drives the reaction towards C-O coupling. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | A good, general-purpose starting ligand. Screen others if yield is low. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Effective for most systems; good solubility in polar aprotic solvents.[10] |
| Solvent | Dioxane, Toluene, or DMF | Choice depends on substrate solubility and required temperature. Must be anhydrous. |
| Temperature | 80 - 120 °C | Start around 100 °C. Adjust based on reactivity and side product formation. |
Optimized General Protocol for Ullmann Aryl Ether Synthesis
This protocol provides a robust, validated starting point for your experiments.
Reagents & Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenol/Alcohol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (3-5 mL)
-
Oven-dried Schlenk tube or sealed vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl halide, phenol, CuI, 1,10-phenanthroline, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add the anhydrous dioxane via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Visualizing the Process
The Modern Ullmann Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for a modern, ligand-assisted Ullmann ether synthesis, which is believed to proceed through a Cu(I)/Cu(III) mechanism.[1][3]
Caption: The catalytic cycle for the ligand-assisted Ullmann C-O coupling reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common problems in your Ullmann reaction.
Caption: A decision tree for troubleshooting common Ullmann reaction issues.
References
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health (NIH). Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. National Institutes of Health (NIH). Available at: [Link]
-
The mechanism of the modified Ullmann reaction. University of Groningen research portal. Available at: [Link]
-
An Efficient Copper-Catalyzed Etherification of Aryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Ullmann Reaction. BYJU'S. Available at: [Link]
-
Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. Available at: [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
-
General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. ACS Publications. Available at: [Link]
-
Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. ACS Publications. Available at: [Link]
-
Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. ResearchGate. Available at: [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. Available at: [Link]
-
Troubleshooting Ullmann Couplint. Reddit. Available at: [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]
Sources
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Common Side Reactions in Pyridine Derivative Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridine derivatives. As a senior application scientist, I have compiled this resource to address the practical challenges and common side reactions encountered in popular synthetic routes. This is not a rigid manual but a dynamic troubleshooting guide rooted in mechanistic understanding and field-proven experience to enhance the success of your experiments.
Section 1: Hantzsch Pyridine Synthesis: Maximizing Yields and Purity
The Hantzsch synthesis is a cornerstone of pyridine chemistry, yet it is often plagued by issues of low yield and complex product mixtures. This section will dissect the common pitfalls and provide actionable solutions.
FAQ 1: My Hantzsch synthesis is consistently giving low yields of the desired pyridine. What are the likely culprits and how can I improve the outcome?
Low yields in the Hantzsch synthesis can often be traced back to two primary issues: incomplete oxidation of the dihydropyridine intermediate and the formation of stable, off-pathway byproducts.
Causality and Troubleshooting:
-
Incomplete Oxidation: The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP). Aromatization to the pyridine is a separate oxidative step. If this step is inefficient, you will isolate a mixture of the desired pyridine and the 1,4-DHP.
-
Troubleshooting Protocol:
-
Oxidant Choice: Classical oxidants like nitric acid can be harsh and lead to side reactions. Consider milder and more efficient reagents such as iodine in refluxing methanol or ceric ammonium nitrate (CAN).
-
Reaction Monitoring: Monitor the oxidation step closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the 1,4-DHP.
-
Workup Procedure: Ensure that the workup procedure does not lead to the degradation of the desired pyridine. Some pyridines can be sensitive to strong acids or bases.
-
-
-
Formation of 1,2-Dihydropyridine Isomers: Under certain conditions, the cyclization can lead to the formation of the isomeric 1,2-dihydropyridine (1,2-DHP). These isomers can be difficult to separate from the desired 1,4-DHP and may not oxidize to the corresponding pyridine under standard conditions.
-
Mechanistic Insight: The formation of the 1,2-DHP versus the 1,4-DHP is often influenced by the nature of the substituents on the starting materials and the reaction conditions.
-
Troubleshooting Protocol:
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable 1,4-DHP.
-
Catalyst Choice: The use of a Lewis acid or Brønsted acid catalyst can influence the regioselectivity of the cyclization step. Experiment with different catalysts to optimize for the desired isomer.
-
-
FAQ 2: I am observing significant amounts of a byproduct that I suspect is an over-oxidized species. How can I prevent this?
Over-oxidation, particularly to the corresponding pyridine N-oxide, can occur when using strong oxidizing agents.
Causality and Troubleshooting:
-
Oxidant Reactivity: Strong oxidants like hydrogen peroxide or peroxy acids can oxidize the nitrogen atom of the pyridine ring to form the N-oxide.
-
Troubleshooting Protocol:
-
Milder Oxidants: Switch to a milder oxidizing agent. Aromatization can often be achieved with gentle reagents like manganese dioxide (MnO₂) or even by bubbling air through the reaction mixture in the presence of a suitable catalyst.
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use only the amount necessary for the complete conversion of the dihydropyridine.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-oxidation. Running the reaction at a lower temperature can also help to control the reactivity of the oxidant.
-
-
Section 2: Bohlmann-Rahtz Pyridine Synthesis: Taming the Heat and Byproducts
The Bohlmann-Rahtz synthesis offers a versatile route to polysubstituted pyridines. However, its requirement for high temperatures and the potential for side reactions involving the enamine and ethynylketone starting materials can be problematic.
FAQ 3: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step, leading to decomposition and low yields. How can I promote the reaction under milder conditions?
The high temperature required for the final cyclodehydration is a well-known drawback of the classical Bohlmann-Rahtz synthesis[1]. This is often necessary to overcome the energy barrier for the E/Z isomerization of the aminodiene intermediate[1].
Causality and Troubleshooting:
-
Isomerization Barrier: The initially formed aminodiene intermediate often has a geometry that is not suitable for cyclization. Thermal energy is required to induce the necessary isomerization.
-
Troubleshooting Protocol:
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can significantly lower the temperature required for cyclodehydration. Acetic acid or a solid-supported acid like Amberlyst-15 have been shown to be effective[2].
-
Microwave Irradiation: Microwave-assisted synthesis can often promote the cyclization at lower bulk temperatures and with shorter reaction times, minimizing decomposition.
-
-
FAQ 4: I am isolating a significant amount of a Michael adduct as a stable byproduct. What is causing this and how can I favor the desired cyclization?
The initial step of the Bohlmann-Rahtz synthesis is a Michael addition of the enamine to the ethynylketone. If the subsequent isomerization and cyclization are slow, the Michael adduct can be isolated as a major product.
Causality and Troubleshooting:
-
Stability of the Michael Adduct: The aminodiene Michael adduct can be relatively stable, especially if the subsequent cyclization is sterically hindered or electronically disfavored.
-
Troubleshooting Protocol:
-
One-Pot Procedure: Instead of isolating the aminodiene intermediate, performing the reaction as a one-pot procedure where the cyclization is immediately induced can favor the formation of the pyridine.
-
Solvent Choice: The choice of solvent can influence the stability of the intermediate and the rate of cyclization. Protic solvents like ethanol can sometimes facilitate the necessary proton transfers for cyclization.
-
-
Section 3: Kröhnke Pyridine Synthesis: Intercepting Unwanted Michael Adducts
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines. A common side reaction is the formation of stable Michael adducts that fail to cyclize.
FAQ 5: My Kröhnke synthesis is yielding a large amount of a stable, non-cyclized byproduct. How can I identify it and push the reaction towards the desired pyridine?
The most common byproduct in the Kröhnke synthesis is the 1,5-dicarbonyl compound formed from the Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound[3]. This intermediate may fail to cyclize under the reaction conditions.
Causality and Troubleshooting:
-
Cyclization Failure: The final cyclization step requires the presence of ammonia and can be reversible. If the equilibrium favors the open-chain 1,5-dicarbonyl compound, or if the cyclization is kinetically slow, this will be the major product.
-
Troubleshooting Protocol:
-
Ammonia Source: Ensure an adequate source of ammonia is present. Ammonium acetate is the most common reagent, as it also provides the acetate base for the initial ylide formation.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can sometimes drive the cyclization to completion. However, be mindful of potential decomposition.
-
Water Removal: The cyclization-dehydration step produces water. In some cases, removing water from the reaction mixture using a Dean-Stark trap can shift the equilibrium towards the pyridine product.
-
-
Visualizing the Kröhnke Synthesis and a Key Side Reaction
Caption: The Kröhnke synthesis pathway and the formation of a stable Michael adduct side product.
Section 4: General Troubleshooting and Purification Strategies
Data Summary: Common Purification Techniques
| Technique | Stationary Phase | Mobile Phase (Typical) | Best for Separating |
| Normal-Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Compounds of differing polarity |
| Reverse-Phase Chromatography | C18-Silica | Acetonitrile/Water | Polar and non-polar compounds |
| Crystallization | N/A | Single or mixed solvent system | Purifying a major product from minor impurities |
Experimental Protocol: General Purification of a Pyridine Derivative by Column Chromatography
-
TLC Analysis: Develop a TLC method to effectively separate your desired pyridine from the byproducts. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridine derivative.
Troubleshooting Workflow for Purification
Caption: A general workflow for troubleshooting the purification of pyridine derivatives.
References
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. [Link]
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. [Link]
-
Wikipedia. (2023). Kröhnke pyridine synthesis. In Wikipedia. [Link]
-
MDPI. (2022). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]
Sources
Troubleshooting low yield in "3-(Pyridin-4-yloxy)phenol" synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 3-(Pyridin-4-yloxy)phenol. It is designed for researchers, chemists, and drug development professionals aiming to optimize reaction yields and overcome common synthetic challenges.
Introduction: The Challenge of Synthesizing Diaryl Ethers
The synthesis of this compound, a diaryl ether, involves the formation of a C-O bond between an electron-deficient pyridine ring and an electron-rich phenol. This structure is a valuable building block in medicinal chemistry and materials science. However, achieving high yields can be challenging due to factors such as catalyst deactivation, competing side reactions, and the inherent reactivity of the pyridine nucleus. The two most prevalent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling. This guide will address issues related to both pathways.
Common Synthetic Pathways
The primary routes to this compound involve coupling resorcinol (1,3-dihydroxybenzene) with a 4-halopyridine. The choice between the Ullmann and Buchwald-Hartwig reactions often depends on available resources, substrate scope, and desired reaction conditions.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
Low or no yield is the most common issue. A systematic approach is required to diagnose the problem.
Caption: Decision tree for troubleshooting low reaction yields.
Answer Breakdown:
-
1A. Inactive Catalyst or Ligand:
-
Cause: This is the most frequent culprit. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Biarylphosphine ligands can oxidize to phosphine oxides, rendering them ineffective. Copper catalysts can be poisoned by impurities.
-
Solution: Use a fresh batch of catalyst and ligand. For Buchwald-Hartwig reactions, employing air-stable precatalysts (e.g., G3 or G4 palladacycles) can significantly improve reproducibility[1]. Ensure the reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen).
-
-
1B. Sub-optimal Base or Solvent:
-
Cause: The base plays a critical role in deprotonating the phenol and in the catalytic cycle.[2][3] For Ullmann reactions, an insoluble base like K₂CO₃ or Cs₂CO₃ is common. For Buchwald-Hartwig, the choice between a strong base like NaOtBu and a weaker one like Cs₂CO₃ can drastically affect the outcome.[1] The solvent determines the solubility of the reactants and the catalyst, and its polarity can influence reaction rates.[4]
-
Solution: Screen different bases. If base-sensitive functional groups are a concern, weaker bases like K₃PO₄ or Cs₂CO₃ are preferable. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and hydrolysis side reactions. For Ullmann couplings, polar aprotic solvents like DMSO or DMF are often effective. For Buchwald-Hartwig, toluene or dioxane are standard choices.
-
-
1C. Poor Reactivity of Starting Materials:
-
Cause: The reactivity of the 4-halopyridine decreases in the order I > Br > Cl. While 4-chloropyridine is cheaper, it often requires more active catalysts and harsher conditions.[5] Resorcinol is hygroscopic and absorbed water can interfere with the reaction.
-
Solution: If using 4-chloropyridine with low success, switch to 4-bromopyridine. Dry the resorcinol in a vacuum oven before use.
-
Question 2: I'm forming a significant amount of a non-polar byproduct that appears to be a dimer of my pyridine. What is happening?
Answer: You are likely observing the homocoupling of your 4-halopyridine to form 4,4'-bipyridine.
-
Cause: This side reaction is particularly common in Ullmann-type reactions, where the copper catalyst can mediate the coupling of two aryl halide molecules.[6] It can also occur in palladium-catalyzed reactions if the catalytic cycle is disrupted.
-
Solution:
-
Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway.
-
Optimize Catalyst/Ligand Ratio: An incorrect ratio can lead to catalyst species that promote homocoupling.
-
Use of Additives: In some Ullmann systems, additives like N,N-dimethylglycine have been shown to promote the desired C-O coupling over homocoupling by stabilizing the copper catalyst.[7]
-
Question 3: My main impurity is a highly polar compound, and my mass spec suggests a di-substituted product. How can I improve selectivity for mono-substitution?
Answer: You are forming 1,3-bis(pyridin-4-yloxy)benzene. This occurs because your starting material, resorcinol, has two reactive hydroxyl groups.
-
Cause: When the first C-O bond is formed, the resulting this compound is still a nucleophile and can react a second time. This is often favored by higher temperatures and longer reaction times.
-
Solution:
-
Stoichiometry Control: Use an excess of resorcinol relative to the 4-halopyridine (e.g., 2 to 3 equivalents). This statistically favors the mono-substitution. The unreacted resorcinol can be easily removed during workup.
-
Slow Addition: Add the 4-halopyridine slowly to the reaction mixture containing the resorcinol, base, and catalyst. This maintains a low concentration of the electrophile, further favoring mono-arylation.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the starting 4-halopyridine is consumed.
-
Frequently Asked Questions (FAQs)
Q: Which method is better for this synthesis: Ullmann or Buchwald-Hartwig?
A: Both methods are viable, and the "better" choice depends on your specific needs.
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Cost | Generally lower cost (copper is cheaper) | Higher cost (palladium and specialized ligands) |
| Ligands | Simple, cheap ligands (e.g., L-proline, phenanthroline) are effective.[5][8] | Requires specialized, often expensive, biarylphosphine ligands (e.g., XPhos, RuPhos).[9] |
| Conditions | Often requires higher temperatures (90-150 °C).[7] | Can often be run at lower temperatures (RT - 100 °C). |
| Scope | Can be sensitive to sterically hindered substrates. | Generally broader substrate scope and higher functional group tolerance.[10] |
| Recommendation | Good for large-scale synthesis where cost is a primary concern. | Excellent for medicinal chemistry applications requiring high functional group tolerance and milder conditions. |
Q: What is the role of the ligand in these reactions?
A: The ligand is crucial for a successful reaction. It binds to the metal center (Cu or Pd) and modifies its electronic properties and steric environment. This has several effects:
-
Increases Solubility: It helps to solubilize the metal salt in the organic solvent.
-
Promotes Catalytic Cycle: It facilitates key steps like oxidative addition and reductive elimination. In Buchwald-Hartwig chemistry, bulky electron-rich phosphine ligands are known to promote the crucial reductive elimination step that forms the C-O bond.[10]
-
Prevents Catalyst Aggregation: It prevents the metal catalyst from precipitating out of the solution as inactive metal black.
-
Enhances Stability: It stabilizes the active catalytic species, increasing catalyst lifetime and overall turnover number.[11]
Q: How do I effectively purify the final product?
A: this compound is amphoteric, containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. This property can be exploited for purification.
-
Acid/Base Extraction: A highly effective method is a liquid-liquid extraction protocol.[12][13]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous phase as the pyridinium salt, leaving non-basic organic impurities behind.
-
Separate the aqueous layer and basify it with a base (e.g., NaHCO₃ or NaOH) to a pH of ~8-9.
-
Extract the neutralized product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the purified product.
-
-
Chromatography: If extraction is insufficient, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective.
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is adapted from general procedures for Ullmann ether synthesis.[7][8]
-
Setup: To an oven-dried reaction flask, add resorcinol (2.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMSO via syringe. Stir the mixture at room temperature for 10 minutes. Then, add 4-bromopyridine (1.0 eq.).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Workup: After the 4-bromopyridine is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers. Perform the acid/base extraction as described in the FAQ section for purification. Concentrate the final organic layer under reduced pressure to obtain the product.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound
This protocol is based on established methods for palladium-catalyzed C-O bond formation.[10]
-
Setup: To an oven-dried Schlenk flask, add resorcinol (1.5 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), the biarylphosphine ligand (e.g., RuPhos, 0.04 eq.), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon/nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by 4-chloropyridine (1.0 eq.).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After the 4-chloropyridine is consumed (typically 4-12 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify either by acid/base extraction or silica gel chromatography.
References
-
Han, L., Zang, H., & Sun, D. (2010). 3-(Pyridin-4-ylmeth-oxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Tan, Y. L., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3247. [Link]
-
Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13. [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5367. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18346-18357. [Link]
-
Han, L., Zang, H., & Sun, D. (2010). 3-(Pyridin-4-ylmeth-oxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. [Link]
-
Xu, Y., et al. (2024). Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors. Archiv der Pharmazie, e2400302. [Link]
-
Vechtomova, Y. L., et al. (2015). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 80(1), 315-324. [Link]
-
Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18346-18357. [Link]
-
Weng, S., et al. (2026). Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process: With Insights into Process Optimization. ResearchGate. [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 3(9), 2209-2226. [Link]
-
Ghaffari, B., et al. (2019). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 141(40), 15934-15943. [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]
-
Zhang, Z., et al. (2020). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.).
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Belskaya, N. P., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7431. [Link]
-
Choy, P. Y., & Ruck, R. T. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(7), 4089-4131. [Link]
-
ResearchGate. (2015). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ResearchGate. [Link]
-
Ma, D., & Cai, Q. (2008). Copper‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Modern Copper-Catalyzed Organic Synthesis, 1-52. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Majetich, G., & Zou, G. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Current Organic Chemistry, 12(12), 995-1014. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
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Removal of unreacted starting materials from pyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges associated with the removal of unreacted starting materials and byproducts from pyridine synthesis. As Senior Application Scientists, we understand that robust purification is critical for the integrity of your research and the success of your drug development programs. This center is structured to address specific issues you may encounter during your experiments, providing not only procedural steps but also the underlying scientific principles.
Section 1: General Troubleshooting for Pyridine Purification
This section addresses broad challenges that can be encountered regardless of the specific purification technique employed.
Q1: My final pyridine product is a persistent oil and won't crystallize. What are the likely causes and how can I resolve this?
A: This is a common issue often attributed to the presence of residual starting materials or byproducts that act as impurities, inhibiting crystal lattice formation.[1]
-
Expert Insight: Pyridine and its derivatives are often polar, and residual solvents like water or other polar starting materials can be the culprit.[2] Even small amounts of unreacted aldehydes or ketones from the synthesis can lead to "oiling out."[1]
-
Troubleshooting Steps:
-
Confirm Purity: Before attempting crystallization again, assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This will help identify the nature and extent of the impurities.
-
Azeotropic Removal of Water: If water is a suspected impurity, dissolve your product in a suitable organic solvent (e.g., toluene) and evaporate the solvent under reduced pressure. Repeating this process several times can effectively remove residual water.[5]
-
Acid Wash for Basic Impurities: If unreacted starting amines are present, an acidic wash can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The basic impurities will form water-soluble salts and be extracted into the aqueous layer.[5][6] Be cautious if your target pyridine has acid-labile functional groups.
-
Re-purification: If significant impurities are detected, another purification step such as column chromatography may be necessary before attempting recrystallization.
-
Q2: I'm observing significant tailing of my pyridine compound on the TLC plate. What does this indicate and how can I fix it?
A: Tailing on a TLC plate is a strong indication of the basic nature of pyridine interacting with the acidic silica gel.[7] This can also be caused by the presence of other basic impurities.
-
Expert Insight: The lone pair of electrons on the nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and tailing.
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in the mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[7]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase for your chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Sample Preparation: Ensure your sample is fully dissolved in the spotting solvent and is not too concentrated, as this can also contribute to tailing.
-
Section 2: Troubleshooting Specific Purification Techniques
This section provides detailed guidance on common issues encountered with various purification methods.
Liquid-Liquid Extraction
Q3: After an acidic workup to remove pyridine, my product seems to have been lost to the aqueous layer. Why did this happen and can I recover it?
A: This typically occurs if your target pyridine derivative is also basic enough to be protonated and form a water-soluble salt. The pKa of pyridine is around 5.2, and many of its derivatives have similar basicity.[7]
-
Expert Insight: The success of an acidic wash depends on the differential basicity between your target compound and the impurities you wish to remove. If their pKa values are too close, this separation method will be ineffective.
-
Troubleshooting Steps:
-
Basify and Re-extract: To recover your product, basify the acidic aqueous layer with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH greater than 8. This will deprotonate your pyridine derivative, making it less water-soluble. Then, re-extract the aqueous layer with an appropriate organic solvent.
-
Alternative Extraction: Consider using a copper(II) sulfate solution (10-15%) wash. Pyridine forms a complex with copper that is soluble in the aqueous layer, which can sometimes be a more selective method for removing pyridine than a simple acid wash.[8]
-
Distillation
Q4: I'm trying to remove unreacted starting materials by distillation, but my pyridine product seems to be co-distilling. How can I improve the separation?
A: This happens when the boiling points of your product and the impurities are too close. Pyridine itself has a relatively high boiling point (115 °C), and many of its derivatives will have even higher boiling points.[9]
-
Expert Insight: Simple distillation is often insufficient for separating compounds with close boiling points. Fractional distillation or distillation under reduced pressure (vacuum distillation) are more effective techniques.
-
Troubleshooting Steps:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation of components with different boiling points.
-
Vacuum Distillation: For high-boiling point compounds, distillation under reduced pressure is recommended. Lowering the pressure reduces the boiling point of the compounds, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.[9][10]
-
Azeotropic Distillation: If water is a significant impurity, it can be removed by azeotropic distillation with a solvent like toluene.[5] The water-toluene azeotrope boils at a lower temperature than either component alone.
-
Column Chromatography
Q5: My pyridine derivative is showing significant peak tailing during HPLC analysis. What are the common causes and solutions?
A: Similar to TLC, peak tailing in HPLC is often due to strong interactions between the basic pyridine analyte and acidic residual silanol groups on the silica-based stationary phase.[7]
-
Expert Insight: The pKa of most pyridine derivatives is between 5 and 6.[7] At a mobile phase pH within this range, the pyridine will be partially protonated, leading to undesirable interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Operating at a higher pH (e.g., > 8) will keep the pyridine in its neutral form, leading to better peak shape. However, this requires a pH-stable column as traditional silica will dissolve.[7] Alternatively, a lower pH (e.g., < 3) will fully protonate the pyridine, which can also lead to improved peak shape, especially with the addition of an ion-pairing agent.
-
Use a Different Stationary Phase: Consider using an end-capped silica column, a polymer-based column, or a phenyl or cyano phase to minimize interactions with residual silanols.[7]
-
Add a Mobile Phase Modifier: The addition of a small amount of a basic modifier like triethylamine can help to saturate the active sites on the stationary phase and reduce peak tailing.[7]
-
Recrystallization
Q6: I'm unable to find a suitable solvent for the recrystallization of my pyridine derivative. What should I do?
A: Finding the right recrystallization solvent can be challenging, especially for novel compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Expert Insight: The "like dissolves like" principle is a good starting point. Since pyridine and its derivatives are generally polar, polar solvents are often required.[2]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
-
Section 3: Synthesis-Specific Purification Challenges
Q7: In the Chichibabin reaction, I'm getting a significant amount of a dark, tarry byproduct along with my desired 2-aminopyridine. How can I minimize this and purify my product?
A: The Chichibabin reaction, which involves the amination of pyridine with sodium amide, can be prone to side reactions, including dimerization and polymerization, especially at high temperatures.[11][12]
-
Expert Insight: The reaction mechanism involves the formation of a highly reactive σ-adduct (Meisenheimer adduct).[11] Overly harsh conditions can lead to undesired follow-on reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Traditional high-temperature conditions in solvents like xylene or toluene can be harsh.[12][13] Consider milder variants, such as using liquid ammonia as a solvent at lower temperatures with potassium amide and an oxidant like KMnO₄.[12]
-
Purification Strategy: The desired 2-aminopyridine is basic and can be separated from non-basic byproducts by acid-base extraction. After quenching the reaction, dissolve the crude mixture in an organic solvent and extract with dilute acid. The 2-aminopyridine will move to the aqueous layer. Basifying the aqueous layer will then allow for re-extraction of the purified product into an organic solvent.[14]
-
Q8: My Hantzsch pyridine synthesis is resulting in a low yield of the final pyridine product, and I'm isolating the dihydropyridine intermediate instead. What's going wrong?
A: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring.[15][16] Incomplete oxidation is a common reason for low yields of the final pyridine.
-
Expert Insight: A variety of oxidizing agents can be used for the aromatization step, including nitric acid, potassium permanganate, and ferric chloride.[15] The choice of oxidant and reaction conditions is crucial for achieving a high yield.
-
Troubleshooting Steps:
-
Ensure Complete Oxidation: Monitor the oxidation step by TLC or LC-MS to ensure the complete consumption of the dihydropyridine intermediate.
-
One-Pot Synthesis: Consider a one-pot synthesis where the oxidizing agent is included in the initial reaction mixture. This can lead to the direct formation of the pyridine product and simplify the workflow.[15]
-
Alternative Catalysts and Conditions: Traditional methods often involve refluxing in ethanol, which can be inefficient. The use of catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with γ-Al₂O₃ nanoparticles can significantly improve yields.[17]
-
Q9: The Kröhnke pyridine synthesis is giving me a complex mixture of products. How can I improve the selectivity and simplify the purification?
A: The Kröhn_h_ke synthesis, which involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, is generally a high-yielding reaction.[18][19] A complex product mixture may indicate issues with the purity of the starting materials or suboptimal reaction conditions.
-
Expert Insight: The mechanism involves a Michael addition followed by cyclization and dehydration.[18][20] Side reactions can occur if the intermediates are not channeled efficiently towards the desired product.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the α,β-unsaturated carbonyl compound is free of impurities, as these can lead to the formation of undesired side products.
-
Reaction Conditions: The reaction is typically carried out in the presence of ammonium acetate, which serves as both a catalyst and the nitrogen source.[19] Ensure the correct stoichiometry of reagents and appropriate reaction temperature and time.
-
Purification: The resulting 2,4,6-trisubstituted pyridines are often crystalline and can be purified by recrystallization. If the product mixture is complex, column chromatography may be necessary.
-
Section 4: Safety Precautions for Pyridine Purification
Pyridine and its derivatives are flammable, toxic, and have a strong, unpleasant odor.[21] Always handle these compounds with appropriate safety precautions.
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful vapors.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat.[21]
-
Storage: Store pyridine and its derivatives in a cool, well-ventilated area away from ignition sources in clearly labeled, compatible containers.[21]
-
Spill and Waste Management: Have a spill kit readily available. Dispose of all pyridine-containing waste according to your institution's hazardous waste disposal procedures.[22]
-
First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water. For eye contact, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[21][23]
Visualizations
Troubleshooting Workflow for Pyridine Purification
Caption: A workflow for troubleshooting common purification issues.
Decision Tree for Removing Basic Impurities
Caption: A decision-making guide for acidic extraction.
Data Summary Table
| Purification Method | Common Starting Materials to Remove | Key Troubleshooting Tip |
| Liquid-Liquid Extraction | Unreacted amines, basic byproducts | Use dilute acid (e.g., 1M HCl) to form water-soluble salts of basic impurities.[5] |
| Distillation | Volatile starting materials (e.g., aldehydes, low-boiling amines) | Employ fractional distillation for components with close boiling points.[9] |
| Column Chromatography | A wide range of polar and non-polar impurities | Add a basic modifier (e.g., triethylamine) to the eluent to prevent tailing.[7] |
| Recrystallization | Less soluble or more soluble impurities | Use a mixed-solvent system if a single suitable solvent cannot be found.[2] |
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Ito, Y. (2000). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 887(1-2), 487-493. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Penta Chemicals. (2023). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. Retrieved from [Link]
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene.
-
Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. Retrieved from [Link]
- Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
-
Loudon, G. M. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Kass, S. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. Retrieved from [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from [Link]
Sources
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- 9. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
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Technical Support Center: A Guide to Preventing Degradation of 3-(Pyridin-4-yloxy)phenol During Storage
Welcome to the technical support center for "3-(Pyridin-4-yloxy)phenol". This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Maintaining the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to the storage and degradation of this compound.
Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
Direct Answer: For optimal stability, this compound should be stored long-term at low temperatures, protected from light, and under an inert atmosphere.
Scientific Rationale: The molecule contains both a phenol group and a pyridine ring, each contributing to its potential instability.
-
Phenolic Hydroxyl Group: Phenols are notoriously susceptible to oxidation, a process that can be initiated by heat, light, and atmospheric oxygen.[1][2] Oxidation can lead to the formation of colored quinone-type byproducts and other degradation products, compromising sample purity. Studies on various phenolic compounds consistently show that storage at lower temperatures (e.g., 4°C) and in the dark significantly slows down degradation.[3][4][5]
-
Pyridine Ring: While generally stable, the pyridine moiety can be sensitive to strong oxidizing agents.[6]
-
Inert Atmosphere: To minimize oxidation, displacing oxygen with an inert gas like nitrogen or argon is a critical preventative measure. A similar, more complex compound, 3,5-Di(pyridin-4-yl)phenol, is specifically recommended to be stored at 4°C under nitrogen.[7]
A summary of recommended conditions is provided in the table below.
| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) | Causality & Rationale |
| Temperature | 2-8°C (Refrigerated) | Room Temperature (15-25°C) is acceptable, but refrigeration is preferred. | Low temperatures reduce the kinetic rate of oxidation and other degradation reactions.[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Tightly sealed container is essential. Inert gas is highly recommended. | Prevents interaction with atmospheric oxygen, a key driver of phenolic oxidation.[7] |
| Light | Amber vial or store in the dark. | Amber vial or store in the dark. | Prevents photo-oxidation, where UV/visible light provides the energy to initiate degradation pathways.[1][3] |
| Container | Tightly sealed, chemically inert glass vial (e.g., amber borosilicate). | Tightly sealed, chemically inert glass vial. | Prevents contamination and exposure to moisture and oxygen.[8][9] |
Q2: I've noticed a color change in my solid sample, from off-white to yellowish-brown. What does this indicate?
Direct Answer: A color change is a strong visual indicator of chemical degradation, most likely due to the oxidation of the phenol group.
Scientific Rationale: Phenols often form highly conjugated, colored compounds upon oxidation. The initial step is typically the formation of a phenoxy radical, which can then couple with other molecules or be further oxidized to form quinones or semi-quinones. These resulting structures absorb light in the visible spectrum, appearing as yellow, brown, or even pink impurities.[2] While a slight color change may not significantly impact some experiments, it signifies a loss of purity that could critically affect sensitive biological assays or quantitative analyses. You should re-qualify the material using an analytical technique like HPLC before use.
Q3: Is it necessary to handle this compound under an inert atmosphere for routine weighing and sample preparation?
Direct Answer: While brief exposure to air for routine weighing is generally acceptable, minimizing this exposure is best practice. For preparing stock solutions intended for long-term storage, working under an inert atmosphere is highly recommended.
Scientific Rationale: The rate of oxidation in the solid state upon brief exposure to air is slow. However, oxidation is much faster in solution. When preparing a stock solution in a solvent like DMSO or ethanol, the dissolved oxygen in the solvent can readily react with the compound. Purging the solvent with nitrogen or argon before dissolution and blanketing the headspace of the vial with inert gas before sealing will significantly prolong the solution's stability.
Section 2: Troubleshooting Guide - Investigating & Mitigating Degradation
This section provides guidance for confirming suspected degradation and understanding the underlying chemical mechanisms.
Q4: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I confirm if this is due to degradation?
Direct Answer: The most effective way to confirm degradation is to perform a comparative analysis between your current sample and a retained, properly stored reference standard or a freshly acquired lot. The appearance of new peaks or a decrease in the main peak's area percentage is indicative of degradation.
Scientific Rationale:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment due to its high resolution and sensitivity.[10] A reversed-phase HPLC method can effectively separate the nonpolar parent compound from more polar degradation products (e.g., hydroxylated or ring-opened species). A decrease in the area of the main peak and the emergence of new, often earlier-eluting, peaks confirms a loss of purity.
-
Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative assessment. Spot your sample alongside a reference standard. The appearance of additional spots, often with different retardation factors (Rf), suggests the presence of impurities.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): If you have access to LC-MS, you can obtain the mass of the impurity peaks. This data is invaluable for proposing the chemical structure of the degradation products, for instance, by observing a mass increase of +16 amu, suggesting hydroxylation.
Q5: What are the likely chemical degradation pathways for this compound?
Direct Answer: The most probable degradation pathway is the oxidation of the phenolic ring. Cleavage of the ether linkage is also possible under more extreme conditions.
Scientific Rationale:
-
Phenol Oxidation (Primary Pathway): This pathway is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a stabilized phenoxy radical. This radical can then participate in several reactions, including dimerization or further oxidation to form benzoquinone-like structures. This is a common degradation mechanism for a wide range of phenolic compounds.[12][13]
-
Ether Bridge Cleavage: While the diaryl ether bond is relatively stable, it can be cleaved under harsh conditions such as strong acids or bases, or via photo-oxidative processes, though this is generally less likely under standard storage conditions compared to phenol oxidation.
The diagram below illustrates the most probable oxidative degradation pathway.
Caption: Experimental workflow for HPLC purity assessment.
Example HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for retaining nonpolar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure sharp peak shape by protonating the pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient ensures elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic systems absorb strongly in the UV range. Using multiple wavelengths can help detect impurities with different chromophores. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in Methanol or Acetonitrile | Standard concentration for purity analysis. |
References
- Arulazhagan, P., Vasudevan, N. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 2(4), 424-432.
- Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1149.
- Lachowicz, S., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 25(12), 2890.
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Chen, S., et al. (2023). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology, 89(9), e00624-23.
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
- Al_Defiery, M. E. J., Reddy, G. (2015). Metabolic pathway of phenol degradation by Rhodococcus pyridinivorans GM3. International Journal of Advanced Research in Biological Sciences, 2(3), 169-176.
- Yi, C., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2253.
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Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Robert, P., et al. (2010). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine.
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University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Phenol Fact Sheet. Retrieved from [Link]
- Wu, L., et al. (2018). Degradation of phenol via ortho-pathway by Kocuria sp. strain TIBETAN4 isolated from the soils around Qinghai Lake in China. PLoS ONE, 13(6), e0199572.
- Miteva, D., et al. (2017). Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
- Sobańska, A. W., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 329-334.
- Grosso, C., et al. (2021). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science & Technology, 56(10), 5345-5354.
- Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218.
- Kumar, P., et al. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 58-64.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135410177, 4-(Pyridin-4-yl)phenol. Retrieved from [Link].
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Technical Support Center: Improving the Purity of Synthesized "3-(Pyridin-4-yloxy)phenol"
Welcome to the technical support guide for the purification of 3-(Pyridin-4-yloxy)phenol. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing this valuable diaryl ether intermediate and encountering challenges in achieving high purity. We will delve into the root causes of common impurities and provide robust, field-proven protocols to address them.
The synthesis of this compound, typically achieved via an Ullmann condensation, presents unique purification challenges due to the amphoteric nature of the molecule—possessing both a weakly acidic phenol group and a basic pyridine nitrogen.[1][2][3] This guide provides a logic-driven approach to purification, moving from bulk impurity removal to final polishing, ensuring you can confidently obtain material of high analytical purity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: Given the typical Ullmann condensation synthesis route, which couples a phenol (like resorcinol) with an activated aryl halide (like 4-chloropyridine), you should anticipate the following impurities:
-
Unreacted Starting Materials: Resorcinol (or 3-hydroxyphenol) and 4-chloropyridine (or other 4-halopyridine).
-
Side-Products: Bis-arylated product (1,3-bis(pyridin-4-yloxy)benzene) if resorcinol is used as the starting material.
-
Catalyst Residues: Residual copper from the catalyst, which can cause coloration and interfere with subsequent reactions.
-
Residual Solvents: High-boiling point solvents like DMF or NMP are common in Ullmann reactions and can be difficult to remove.[1]
Q2: My crude reaction mixture is a dark, oily solid. What is the best first step for purification?
A2: A dark, intractable crude product often contains residual solvent and inorganic salts from the base used in the reaction. The most effective initial step is a workup involving liquid-liquid extraction. Before tackling chromatographic methods, an acid-base extraction is highly recommended.[4][5] This technique leverages the acidic phenol and basic pyridine functionalities of your target compound to separate it from neutral organic impurities and starting materials. See Protocol 1 for a detailed methodology.
Q3: How can I specifically target and remove unreacted resorcinol?
A3: Resorcinol has two phenolic hydroxyl groups, making it more acidic than your mono-phenolic product. While a strong base wash (like NaOH) will extract both resorcinol and your product into the aqueous phase, a carefully controlled extraction with a weaker base like sodium bicarbonate (NaHCO₃) can selectively remove more acidic impurities without significantly deprotonating your target phenol.[6] However, the most reliable method is to exploit the basicity of your product's pyridine ring. An extraction with dilute acid (e.g., 1M HCl) will protonate the pyridine, pulling your product into the aqueous layer while leaving the neutral/acidic resorcinol behind in the organic layer.
Q4: The unreacted 4-chloropyridine is co-eluting with my product in column chromatography. How can I separate them?
A4: This is a classic challenge. Since both your product and the 4-chloropyridine starting material contain a basic pyridine nitrogen, their behavior on silica gel can be similar. The most effective separation method is again acid-base extraction. By washing your organic solution with dilute acid (e.g., 1M HCl), both compounds will move to the aqueous phase. After separation, neutralizing the aqueous phase with a base will precipitate both. At this stage, column chromatography becomes more effective, or you can exploit the phenolic nature of your product. Making the solution basic (pH > 11) with NaOH will deprotonate the phenol, keeping your product in the aqueous phase while the non-phenolic 4-chloropyridine may be extracted back into an organic solvent.
Q5: My final product has a faint green or blue tint, which I suspect is from the copper catalyst. How is this removed?
A5: Copper contamination is a common issue in Ullmann-type reactions.[1][2] During the workup, washing the organic layer with an aqueous solution of a chelating agent can effectively remove residual copper ions. A saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of ethylenediaminetetraacetic acid (EDTA) are excellent choices for this purpose.
Q6: My NMR spectrum looks clean, but HPLC analysis shows a significant impurity. What could this be?
A6: This situation often points to an impurity that has a similar NMR profile to your product or is NMR-silent but UV-active. A likely candidate is a positional isomer, such as 4-(pyridin-4-yloxy)phenol , if your starting material contained isomeric impurities. Another possibility is a closely related byproduct from the synthesis. HPLC, with its superior resolving power, is more sensitive to such subtle structural differences than NMR.[7][8] It is crucial to use HPLC as a final check of purity.[9][10]
Visualizing the Purification Strategy
General Synthesis and Impurity Profile
The diagram below illustrates the Ullmann condensation reaction for synthesizing this compound and highlights the primary impurities that can arise.
Caption: Synthesis scheme and common impurities.
Logical Purification Workflow
A multi-step approach is essential for achieving high purity. This workflow prioritizes bulk impurity removal before fine purification.
Caption: Recommended multi-step purification workflow.
In-Depth Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This powerful technique exploits the amphoteric nature of the product to achieve significant purification in a single operation.[4][5][6][11]
Principle: The phenolic group is acidic (pKa ≈ 10), and the pyridine nitrogen is basic (pKa of pyridinium ion ≈ 5.2). By manipulating the pH of an aqueous phase, we can selectively move the desired compound between an organic solvent and water, leaving different impurities behind at each step.
Caption: Logic of the acid-base extraction workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The product and any other basic impurities (like 4-chloropyridine) will move into the aqueous layer. The acidic/neutral impurities (like resorcinol) will remain in the organic layer.
-
Separation 1: Separate the layers. Discard the organic layer containing resorcinol and neutral impurities.
-
Basification: To the collected aqueous layer, slowly add a strong base, such as 3M sodium hydroxide (NaOH), until the pH is strongly basic (pH > 11). This deprotonates the phenol but ensures the pyridine is neutral.
-
Extraction 2: Extract this basic aqueous solution with EtOAc. The unreacted 4-chloropyridine will move into the organic layer, while your product remains in the aqueous phase as its sodium phenoxide salt.
-
Separation 2: Separate the layers. Discard this organic layer containing the 4-chloropyridine.
-
Neutralization & Isolation: Carefully neutralize the remaining aqueous layer by adding 1M HCl until the pH is approximately 7-8. Your product should precipitate out or can be extracted with fresh EtOAc.
-
Final Wash & Dry: Wash the final organic extract with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating compounds with similar functional groups but different polarities, such as positional isomers or other neutral byproducts.[12][13][14]
Principle: The crude mixture is passed through a column of solid adsorbent (stationary phase, typically silica gel). A liquid solvent (mobile phase) is used to elute the components. Less polar compounds travel through the column faster, while more polar compounds are retained longer, effecting separation.[12]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test mixtures of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system gives your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent component of your mobile phase. Ensure the packing is uniform and free of air bubbles.[13][15]
-
Sample Loading: Dissolve your crude product (post-extraction) in a minimum amount of the mobile phase or DCM and load it carefully onto the top of the silica gel.
-
Elution: Begin eluting with the chosen mobile phase. If a gradient elution is needed, start with a low polarity mixture and gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the highly purified compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile adsorbent for moderately polar compounds.[13] |
| Mobile Phase (Initial) | Hexane/Ethyl Acetate (e.g., 70:30) | Good starting point for separating moderately polar compounds. |
| Mobile Phase (Alternative) | DCM/Methanol (e.g., 98:2) | Useful if the product has lower solubility in acetate-based systems. |
Protocol 3: Recrystallization
Recrystallization is an excellent final step to achieve high crystalline purity and remove trace impurities remaining after chromatography.[16][17]
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the desired compound forms pure crystals, leaving impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold. Good candidates include ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water.[17][18]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
-
Wikipedia. (2023). Acid-base extraction. Retrieved from [Link]
-
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol. PMC. Retrieved from [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
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Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
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ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]
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chemeurope.com. (n.d.). Ullmann condensation. Retrieved from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-(Pyridin-4-yl)phenol. PubChem. Retrieved from [Link]
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Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. Retrieved from [Link]
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MDPI. (2024). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Retrieved from [Link]
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Amanote Research. (n.d.). 3-(Pyridin-4-Ylmethoxy)phenol - Acta. Retrieved from [Link]
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SRUC Pure. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]
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Ulster University. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]
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ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]
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PubMed. (n.d.). HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 3-(Pyridin-4-yloxy)phenol in Bioassays
Welcome to the technical support guide for 3-(Pyridin-4-yloxy)phenol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in various bioassays. Our goal is to equip you with the foundational knowledge and experimental protocols to ensure reliable and reproducible results.
Understanding the Physicochemical Properties of this compound
Effectively solubilizing a compound begins with understanding its inherent physicochemical characteristics. These properties dictate its behavior in different solvent systems and are crucial for designing a successful formulation strategy.
| Property | Value | Implication for Solubility |
| Molecular Weight | 187.19 g/mol | Relatively small, which is generally favorable for solubility. |
| Melting Point | 122°C[1][2] | A moderate melting point suggests a stable crystal lattice that will require energy to disrupt for dissolution. |
| Predicted pKa | 9.06 ± 0.10[1] | The phenol group is weakly acidic. At pH values below the pKa, the compound will be in its neutral, less soluble form. Increasing the acidity of the medium (pH < pKa) may not significantly increase solubility, while increasing the basicity (pH > pKa) will lead to ionization and potentially improved aqueous solubility. |
| Predicted XLogP | ~2.1 | This value suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments and likely poor intrinsic aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound.
FAQ 1: How should I prepare my initial stock solution of this compound?
Preparing a concentrated, stable stock solution is the first critical step in any bioassay.[3][4] Given the predicted lipophilicity of this compound, an organic solvent is necessary for the initial stock. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[5][6]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound. For 1 mL of a 10 mM stock, you will need 1.87 mg. Always handle the compound in a fume hood with appropriate personal protective equipment.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before storage.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light by using amber vials or by wrapping the vials in aluminum foil.[7]
FAQ 2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "compound crashing" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble.[8] The following troubleshooting guide will help you address this problem.
Troubleshooting Path A: Optimizing Co-solvent Concentration
DMSO, while an excellent solvent, can have detrimental effects on cells and assay components at higher concentrations.[9][10][11][12] It is crucial to keep the final concentration of DMSO in your assay as low as possible.
| Assay Type | Recommended Final DMSO Concentration | Potential Effects of Higher Concentrations |
| Cell-based assays (general) | < 0.5% (v/v) | Cytotoxicity, altered cell morphology, changes in gene expression.[9][10][13] |
| Enzymatic assays | < 1% (v/v) | Enzyme inhibition or denaturation, interference with signal readout.[14] |
| Protein binding assays (e.g., SPR) | < 0.5% (v/v) | Can cause protein unfolding or compete for binding sites.[14] |
Actionable Step: Perform a serial dilution of your DMSO stock to determine the highest concentration of this compound that remains soluble at a final DMSO concentration that is tolerated by your assay.
Troubleshooting Path B: pH Modification
The predicted pKa of ~9.06 for the phenolic hydroxyl group provides a key piece of information.[1] In buffers with a pH above this pKa, the phenol will be deprotonated to form a phenolate anion, which is significantly more water-soluble.
Actionable Step:
-
Prepare a series of buffers with pH values ranging from 7.4 to 10.0.
-
Add your DMSO stock of this compound to each buffer to the desired final concentration.
-
Visually inspect for precipitation.
-
Crucial Consideration: Before implementing a higher pH in your main experiment, you must validate that the altered pH does not affect your cells, protein, or assay readout.
Troubleshooting Path C: Utilizing Solubility Enhancers (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more water-soluble.[17][18][19][20]
Step-by-Step Protocol for Using Hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Add Compound: Add your DMSO stock of this compound to the HP-β-CD solution.
-
Incubate: Vortex and incubate the mixture (e.g., for 1 hour at room temperature) to allow for the formation of the inclusion complex.
-
Dilute: This complex can then be diluted into your final assay medium.
-
Validation: As with any excipient, it is essential to run a vehicle control with HP-β-CD alone to ensure it does not interfere with your assay.
FAQ 3: I'm still facing solubility issues. Are there any advanced strategies I can try?
For particularly challenging cases, more advanced formulation strategies can be employed. These typically require more specialized equipment and expertise but can be highly effective. These include:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid matrix that forms a fine emulsion in the aqueous assay medium.[18][21]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[22][23]
These methods are generally considered secondary options for in vitro screening due to their complexity and the potential for interference from the formulation components themselves.
FAQ 4: How can I determine the actual solubility of this compound in my final assay buffer?
A simple kinetic solubility assay can provide a good estimate of the solubility limit in your specific assay conditions.[8]
Protocol for Kinetic Solubility Assessment:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock of this compound.
-
Add Buffer: Add your final assay buffer to each well, ensuring the final DMSO concentration is constant across all wells and matches your intended assay conditions.
-
Incubate: Cover the plate and incubate for a set period (e.g., 2 hours) at the assay temperature.
-
Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Determine Solubility: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is your approximate kinetic solubility.
Summary of Key Recommendations
| Strategy | Principle | When to Use | Key Considerations |
| Co-solvent (DMSO) | Solubilizes lipophilic compounds. | Standard first-line approach for creating stock solutions. | Keep final concentration <0.5% in cellular assays to avoid toxicity and artifacts.[5][9][10][12][13] |
| pH Adjustment | Increases the ionization of the acidic phenol group, enhancing aqueous solubility. | When the assay can tolerate a pH > 9.5. | Must validate that the higher pH does not impact assay performance or cell viability. |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic compound, increasing its apparent water solubility. | When co-solvent and pH strategies are not viable or sufficient. | Always run a vehicle control to check for assay interference. |
References
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- Eppendorf Denmark. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium...
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- PMC - NIH. (2025, March 17).
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- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 20. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sphinxsai.com [sphinxsai.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in Suzuki Coupling of Pyridines
Welcome to the technical support center for Suzuki coupling reactions involving pyridine moieties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging cross-coupling reactions. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for achieving high yields and simplifying purification. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with pyridines more challenging than with simple aryl halides?
The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can significantly slow down or halt the desired catalytic cycle.[1][2] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction center. Furthermore, pyridylboronic acids are often prone to side reactions like protodeboronation.[3][4]
Q2: What are the most common byproducts I should expect in a pyridine Suzuki coupling?
The most prevalent byproducts are typically:
-
Protodeboronation product: The pyridine boronic acid (or ester) reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[1][4]
-
Homocoupling products: This can be the dimerization of the pyridine boronic acid to form a bipyridine, or the dimerization of the aryl halide coupling partner.[1][5]
-
Products from ligand degradation: In some instances, byproducts can arise from the decomposition of the phosphine ligands themselves.[6][7]
Q3: I'm observing significant protodeboronation of my pyridine boronic acid. What is the cause and how can I prevent it?
Cause: Protodeboronation is the cleavage of the C-B bond by a proton source, most commonly water, which removes your boronic acid from the productive catalytic cycle.[1][4] This side reaction can be catalyzed by acid or base.[4][8] For basic heteroaromatic boronic acids like 2-pyridine boronic acid, a zwitterionic form can facilitate rapid, unimolecular protodeboronation even under neutral pH conditions.[4]
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. The presence of water can significantly accelerate protodeboronation.[1][9] It is often recommended to avoid aqueous base solutions for this type of reaction.[9]
-
Switch to a More Stable Boronic Acid Derivative: Consider using a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[10] These derivatives are generally more stable and can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4][11]
-
Careful Base Selection: While a base is necessary for the transmetalation step, some bases can promote protodeboronation, especially in the presence of water.[1] Consider using non-aqueous, finely ground bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][9]
Q4: My main byproduct is the homocoupling of my pyridine boronic acid. How can I minimize this?
Cause: Homocoupling of the boronic acid is often triggered by the presence of oxygen.[1][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled byproduct.[1]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[1] Ensure your reaction flask is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][13] Maintaining a strict inert atmosphere throughout the reaction is imperative.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction, a step where oxidation can be a competing process.
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[13]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen is coordinating to the palladium center, preventing it from participating in the catalytic cycle.[1][2] | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, PCy₃, P(tBu)₃).[1][10][14] These ligands increase the steric bulk around the palladium, which can disfavor coordination of the pyridine nitrogen and promote the desired oxidative addition and reductive elimination steps. Consider using a pre-catalyst like an XPhos palladacycle that generates the active Pd(0) species under mild conditions.[10][14] |
| Poor Reagent Quality | Water in the reaction solvent or reagents can lead to protodeboronation of the boronic acid, while oxygen can deactivate the catalyst.[1] | Ensure all solvents are anhydrous and properly degassed.[1] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.[1][10] Ensure the base is anhydrous and finely ground.[1] |
| Suboptimal Base or Solvent | The base is crucial for activating the boronic acid for transmetalation.[15] The solvent system affects the solubility of reagents and the stability of catalytic intermediates.[9][16][17] | Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][9] Screen different solvents. Aprotic solvents like dioxane, toluene, or THF are commonly used, sometimes with a co-solvent.[9][16] |
| Incorrect Reaction Temperature | The reaction may require more thermal energy to overcome the activation barriers of the catalytic cycle. | Cautiously increase the reaction temperature while monitoring for byproduct formation, as higher temperatures can also accelerate decomposition pathways.[10] |
Issue 2: Formation of an Unknown Impurity
| Potential Cause | Explanation & Causality | Recommended Action |
| Ligand-Derived Byproduct | Some phosphine ligands can undergo side reactions, leading to the formation of impurities where a fragment of the ligand is incorporated into the product.[6][7] | Characterize the impurity by mass spectrometry and NMR to identify its structure. If it is ligand-derived, consider switching to a different class of ligand (e.g., from a triarylphosphine to a dialkylbiarylphosphine or an N-heterocyclic carbene). |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions, especially at elevated temperatures. | If the impurity's mass corresponds to the addition of a solvent fragment, consider switching to a more inert solvent. |
Experimental Protocols & Visualizations
Catalytic Cycle and Competing Byproduct Pathways
The following diagram illustrates the desired Suzuki coupling catalytic cycle and the major off-cycle pathways leading to common byproducts.
Caption: Suzuki cycle vs. byproduct pathways.
General Protocol for Minimizing Byproducts in a Pyridine Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of a pyridyl boronic ester with an aryl bromide.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum.
- Use anhydrous solvents. If not purchased as such, solvents should be dried over appropriate drying agents and distilled.
- Ensure the base (e.g., K₃PO₄) is finely ground and dried under vacuum at an elevated temperature.
2. Reaction Setup (under inert atmosphere):
- To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the pyridine boronate ester (1.2-1.5 equiv), and the anhydrous, finely ground base (2.0-3.0 equiv).
- Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
- In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
- Add the anhydrous, degassed solvent (e.g., dioxane or toluene) to the Schlenk flask via syringe.
- Sparge the resulting suspension with argon or nitrogen for a further 15-20 minutes to ensure rigorous exclusion of oxygen.
- Add the catalyst/ligand to the reaction mixture as a solid or as a solution in a small amount of degassed solvent.
3. Reaction Execution and Monitoring:
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC, GC, or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.
- Upon completion, cool the reaction to room temperature.
4. Work-up and Purification:
- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
References
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Available at: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF - ResearchGate. Available at: [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of 3-(Pyridin-4-yloxy)phenol via X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and development. For novel compounds such as 3-(Pyridin-4-yloxy)phenol, a molecule of interest for its potential applications stemming from its unique electronic and hydrogen-bonding capabilities, precise structural confirmation is paramount. This guide provides an in-depth, experience-driven protocol for the structural elucidation of this compound using single-crystal X-ray diffraction, while also offering a comparative analysis with other common analytical techniques.
The Imperative of Atomic-Level Precision
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they often fall short of defining the precise spatial arrangement of atoms, bond angles, and intermolecular interactions. X-ray crystallography stands as the gold standard for this purpose, offering an unparalleled level of detail that can reveal subtle conformational features and packing motifs in the solid state.[1] This detailed structural information is critical for understanding a compound's physical properties, predicting its behavior in different environments, and designing more effective derivatives.
An In-Depth Protocol for X-ray Crystal Structure Determination of this compound
The following protocol is a comprehensive workflow for obtaining a publication-quality crystal structure of this compound. The procedure is adapted from established methods for similar small organic molecules and provides a robust starting point for crystallization screening and data collection.[2]
Part 1: Synthesis and Purification
A prerequisite for successful crystallization is the high purity of the starting material. The synthesis of this compound can be achieved through various synthetic routes, often involving a nucleophilic aromatic substitution or a coupling reaction. Following synthesis, the crude product must be purified to >98% purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
Step-by-Step Synthesis (Illustrative Example):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxyphenol, 4-chloropyridine hydrochloride, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts. The crude product can then be purified by flash column chromatography on silica gel.
Part 2: Crystallization
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for screening crystallization conditions for this compound.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) to near saturation in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is readily soluble. Place a drop of this solution on a siliconized glass slide. Invert the slide over a reservoir containing a less volatile anti-solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
Experimental Protocol for Crystallization of this compound (Adapted from a structurally similar compound[2]):
-
Dissolve approximately 10 mg of purified this compound in 1 mL of acetonitrile in a small, clean vial.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly at room temperature (20-25°C) in a vibration-free environment.
-
Monitor the vial for the formation of crystals over several days to weeks. Colorless, block-like crystals are ideal.
Part 3: X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Step-by-Step Data Collection and Analysis:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[2]
-
Data Reduction and Structure Solution: Process the raw diffraction data to obtain a set of unique reflections. The structure can then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
-
Structural Refinement and Validation: Refine the atomic positions, and thermal parameters, and add hydrogen atoms to the model. The final structure should be validated using standard crystallographic metrics (e.g., R-factor, goodness-of-fit).
Figure 1: Experimental workflow for the structural determination of this compound.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides definitive structural information, other analytical techniques offer complementary data and may be more suitable in certain scenarios.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous structure determination.[1] | Requires high-quality single crystals, which can be difficult to obtain. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY). | Provides structural information in solution, which may be more biologically relevant. Does not require crystallization. | Does not provide precise bond lengths or angles. Can be difficult to interpret for complex molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the molecular structure. | High sensitivity, requires very small amounts of sample. | Does not provide information about stereochemistry or the 3D arrangement of atoms. |
Conclusion
The definitive structural confirmation of this compound is best achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions that govern the compound's properties. While NMR and mass spectrometry are invaluable tools for initial characterization and confirmation of connectivity, they cannot replace the unambiguous structural elucidation offered by X-ray diffraction. The detailed protocol provided in this guide, based on established methodologies for similar compounds, offers a clear and effective pathway for researchers to obtain high-quality crystal structures, thereby accelerating the development of new drugs and materials.
References
-
Wikipedia. X-ray crystallography. [Link]
-
Han, L., Zang, H., & Sun, D. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3147. [Link]
Sources
A Comparative Guide to the Purity Assessment of 3-(Pyridin-4-yloxy)phenol by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for the purity assessment of "3-(Pyridin-4-yloxy)phenol," a key building block in medicinal chemistry. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method and objectively compare its performance against alternative analytical techniques, supported by experimental insights and data.
Introduction to this compound and the Imperative of Purity
This compound is a heterocyclic compound featuring a pyridine ring linked to a phenol through an ether bond. Its structural motifs are prevalent in a multitude of pharmacologically active molecules.[1] The precise purity of this intermediate is critical as even minute impurities can significantly impact the yield, side-reaction profiles, and ultimately, the biological activity and safety of the final drug substance. Therefore, a highly sensitive and specific analytical method for purity determination is not just a quality control measure, but a fundamental necessity in the drug development pipeline.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for molecules like this compound.[2] Its high resolution, sensitivity, and quantitative accuracy have established it as the industry's gold standard.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) approach is the logical choice due to the molecule's moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.
dot
Caption: A generalized workflow for the HPLC purity assessment of a pharmaceutical compound.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol is a robust starting point for the purity determination of this compound, adapted from established methods for related pyridine derivatives.[3][4]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary pump, autosampler, column thermostat, and PDA or UV detector | Standard equipment for reliable and reproducible results. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns provide excellent retention and separation for aromatic and moderately polar compounds.[3] |
| Mobile Phase | Gradient elution with Solvent A: 0.1% Formic Acid in Water and Solvent B: 0.1% Formic Acid in Acetonitrile | A gradient is employed to ensure the elution and separation of both the main compound and any potential impurities with a wide range of polarities. Formic acid helps to protonate silanol groups on the stationary phase and the pyridine nitrogen, leading to sharper peaks. |
| Gradient Program | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | This gradient allows for the elution of polar impurities early in the run, followed by the main analyte, and finally, any non-polar impurities. A re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of this compound suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and detect impurities with different UV spectra. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Sample and Standard Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Analysis and Quantification:
The purity is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a comprehensive assessment, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include specificity, linearity, accuracy, precision, and robustness.[5][6]
Comparative Analysis with Alternative Purity Assessment Methods
While HPLC is the workhorse of purity analysis, other techniques offer distinct advantages in specific scenarios.
dot
Caption: A comparison of key attributes across different analytical techniques for purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis.[7][8]
Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Advantage |
| Analysis Time | ~30 minutes | < 5 minutes | UPLC (Over 6x faster) |
| Resolution | Good | Excellent | UPLC (Superior separation of closely eluting impurities) |
| Sensitivity | Good | High | UPLC (Better detection of trace impurities) |
| Solvent Consumption | High | Low | UPLC (Greener and more cost-effective)[8] |
| System Pressure | ~100-200 bar | >400 bar | HPLC (operates at lower pressures) |
For high-throughput screening or complex impurity profiles, UPLC offers a clear advantage. A validated UPLC method for a related pyridine derivative, phenazopyridine hydrochloride, demonstrates the potential for rapid and efficient analysis.[9]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[8] It is a powerful technique with extremely high separation efficiency, often exceeding that of HPLC.
Key Advantages of CE:
-
Orthogonal Selectivity: CE separates based on the charge-to-size ratio, providing a different separation mechanism compared to the hydrophobicity-based separation in RP-HPLC. This makes it an excellent complementary technique for verifying purity.[9]
-
Minimal Sample and Reagent Consumption: CE uses nanoliter injection volumes and minimal amounts of buffer, making it a very green and cost-effective technique.[6]
-
High Efficiency: The number of theoretical plates in CE can be in the hundreds of thousands, leading to very sharp peaks and excellent resolution of closely related impurities.
However, CE can have lower sensitivity for some compounds compared to HPLC with UV detection, and method development can be more complex.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity.
Advantages of qNMR:
-
Absolute Quantification: qNMR provides a direct measure of purity (mass fraction) without the need for a calibration curve, by using a certified internal standard of a different compound.[12]
-
Structural Information: In addition to purity, the NMR spectrum provides structural confirmation of the main component and can help in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
The main limitations of qNMR are its lower sensitivity compared to chromatographic techniques and the higher initial cost of the instrumentation. It is particularly valuable for the certification of reference materials.
Conclusion: Selecting the Appropriate Technique
For the routine purity assessment of This compound , a well-validated RP-HPLC method provides a robust, reliable, and cost-effective solution. It offers a good balance of resolution, sensitivity, and ease of use, making it suitable for most quality control and research laboratories.
UPLC is the preferred choice when higher throughput, improved resolution of complex impurity profiles, or enhanced sensitivity for trace impurities are required. Its speed and efficiency can significantly accelerate drug development timelines.
Capillary Electrophoresis serves as an excellent orthogonal technique to confirm purity due to its different separation mechanism. Its low sample and solvent consumption make it an environmentally friendly option.
Quantitative NMR stands out as a primary method for absolute purity determination and is invaluable for the characterization and certification of reference standards, where the highest level of accuracy is paramount.
The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the complexity of the sample, throughput needs, and available instrumentation. A multi-faceted approach, potentially employing HPLC for routine analysis and an orthogonal technique like CE or qNMR for confirmation, provides the most comprehensive and trustworthy assessment of purity.
References
- Sharma, Y., Saini, O., & Sharma, S. K. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Journal of Analytical & Pharmaceutical Research.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Rousseau, A., Chiap, P., Ivanyi, R., et al. (2008). Validation of a nonaqueous capillary electrophoretic method for the enantiomeric purity determination of R-flurbiprofen using a single-isomer amino cyclodextrin derivative.
- Emery Pharma. (n.d.).
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- BenchChem. (2025).
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- Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13.
- Al-Ghamdi, A. A., Salah, N., Al-Omair, M. A., Al-Enazi, N. M., & Abdel-Salam, R. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096.
- Singh, A., & Singh, A. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Arcari, S. G., et al. (2013).
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Rejman, D., & Brázdová, P. (2018). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Molecules, 23(11), 2857.
- Del Bubba, M., et al. (2009). HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. Journal of agricultural and food chemistry, 57(19), 9064-9074.
- ChemScene. (n.d.). 3,5-Di(pyridin-4-yl)phenol.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Netzsch. (2020).
- BLD Pharm. (n.d.). 4-(Pyridin-4-yloxy)phenol.
- de Souza, R. M., et al. (2014). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. Journal of the Brazilian Chemical Society.
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A Technical Guide to the Structure-Activity Relationship of 3-(Pyridin-4-yloxy)phenol Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of 3-(Pyridin-4-yloxy)phenol, a scaffold of significant interest in the development of p38 MAP kinase inhibitors. As key regulators of inflammatory signaling pathways, p38 MAP kinases are a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Understanding the nuanced interplay between the chemical structure of these inhibitors and their biological activity is paramount for the design of potent, selective, and bioavailable drug candidates.
The Central Role of p38 MAP Kinase in Inflammatory Signaling
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines.[1] Activation of this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), driving the inflammatory response.[2][3] The p38α isoform is particularly implicated in these processes, making it a key target for therapeutic intervention.[3]
The signaling cascade is initiated by upstream kinases (MAPKKKs and MAPKKs) that phosphorylate and activate p38 MAP kinase.[4] Once activated, p38 phosphorylates a range of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of inflammatory genes.[4][5]
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Core Scaffold and Key Pharmacophoric Features
The this compound scaffold embodies the key pharmacophoric features necessary for potent p38 MAP kinase inhibition. These compounds are ATP-competitive, meaning they bind to the active site of the kinase, preventing the binding of its natural substrate, ATP.[1] The core structure can be deconstructed into three key components, each playing a critical role in its interaction with the enzyme.
Caption: Key Pharmacophoric Features of the this compound Scaffold.
-
The Pyridine Ring: The nitrogen atom of the pyridine ring is crucial for forming a key hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket. This interaction is a hallmark of many kinase inhibitors and serves as a primary anchor for the molecule.
-
The Diaryl Ether Linker: This linkage provides a degree of rigidity to the molecule, holding the two aryl rings in an optimal orientation for binding. It also acts as a vector, projecting the phenol ring into a specific region of the active site.
-
The Phenol Ring: This portion of the molecule typically occupies a hydrophobic pocket within the active site. The hydroxyl group can interact with the solvent front and can be a key site for modification to fine-tune potency, selectivity, and physicochemical properties.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of systematic structural modifications to the this compound scaffold on its p38 MAP kinase inhibitory activity. The presented data is a representative synthesis based on established trends in the literature for this class of inhibitors.
Modifications to the Phenol Ring
Substitutions on the phenol ring are critical for optimizing interactions within the hydrophobic pocket of the p38 active site.
| Compound ID | R1 Substitution | R2 Substitution | p38α IC50 (nM) | TNF-α Cellular IC50 (nM) |
| 1a | H | H | 150 | 800 |
| 1b | 2-F | H | 80 | 450 |
| 1c | 2-Cl | H | 65 | 380 |
| 1d | 2-CH3 | H | 95 | 520 |
| 1e | H | 5-F | 120 | 700 |
| 1f | H | 5-OCH3 | 250 | >1000 |
Key Insights:
-
Ortho-substitutions (R1): Small, electron-withdrawing groups at the 2-position, such as fluorine (1b) and chlorine (1c), generally enhance potency compared to the unsubstituted analog (1a). This suggests a favorable interaction with a specific sub-pocket. A small alkyl group like methyl (1d) is also well-tolerated.
-
Meta-substitutions (R2): Substitutions at the 5-position tend to have a less pronounced or even negative impact on activity. A fluorine atom (1e) is tolerated, but a larger methoxy group (1f) leads to a significant loss of potency, likely due to steric hindrance or unfavorable electronic effects.
Modifications to the Pyridine Ring
Alterations to the pyridine ring can influence the crucial hinge-binding interaction and modulate selectivity against other kinases.
| Compound ID | R3 Substitution | R4 Substitution | p38α IC50 (nM) | TNF-α Cellular IC50 (nM) |
| 2a | H | H | 150 | 800 |
| 2b | 2-CH3 | H | 180 | 950 |
| 2c | H | 3-F | 135 | 750 |
| 2d | H | 3-NH2 | 300 | >1000 |
Key Insights:
-
Substitutions adjacent to the nitrogen (R3): Even a small methyl group at the 2-position (2b) can be detrimental to activity, likely by sterically hindering the key hydrogen bond with the hinge region.
-
Substitutions on the "back" of the ring (R4): Small, electron-withdrawing groups like fluorine at the 3-position (2c) are generally well-tolerated. However, introducing a polar group like an amine (2d) can significantly reduce potency, possibly by disrupting the hydrophobic environment or introducing unfavorable desolvation penalties.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the SAR of this compound analogs.
In Vitro p38α Kinase Inhibition Assay (Luminescent)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of p38α.
Caption: Workflow for the in vitro p38α Kinase Inhibition Assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human p38α enzyme in kinase buffer to the desired concentration.
-
Prepare a solution of a suitable substrate (e.g., ATF-2) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the diluted test compound.
-
Add 10 µL of the diluted p38α enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescent ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular TNF-α Secretion Assay
This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Cell Culture:
-
Culture a suitable human monocytic cell line (e.g., THP-1) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Differentiate the cells with phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce a macrophage-like phenotype.
-
-
Assay Procedure (96-well plate format):
-
Seed the differentiated THP-1 cells at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to induce TNF-α production.
-
Incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective p38 MAP kinase inhibitors. The SAR analysis presented in this guide highlights the critical importance of substitutions on both the phenol and pyridine rings for optimizing potency. Future efforts in this area should focus on:
-
Improving Selectivity: Profiling lead compounds against a panel of related kinases to ensure selectivity and minimize off-target effects.
-
Optimizing Pharmacokinetics: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and other key drug-like properties.
-
Exploring Bioisosteric Replacements: Investigating the replacement of the phenol or pyridine moieties with other heterocyclic systems to potentially improve properties and discover novel intellectual property.
By leveraging the insights from this SAR guide and employing the detailed experimental protocols, researchers can accelerate the design and development of next-generation p38 MAP kinase inhibitors for the treatment of inflammatory diseases.
References
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ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. [Link]
-
Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The FEBS Journal, 287(12), 2418-2433. [Link]
-
Wagner, E. F., & Nebreda, A. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development. Nature Reviews Cancer, 9(8), 537-549. [Link]
-
Lee, J. C., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1261-1264. [Link]
-
FineTest. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
-
Kim, D., et al. (2012). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 313-323. [Link]
-
Zhang, Y., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of Biomolecular Screening, 16(4), 448-456. [Link]
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A Comparative Guide to the Biological Activity of 3-(Pyridin-4-yloxy)phenol and Its Positional Isomers
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] When combined with a phenol moiety through an ether linkage, it gives rise to pyridyloxyphenols, a class of compounds with significant potential in drug discovery. The seemingly subtle variation in the position of the nitrogen atom within the pyridine ring—a concept known as positional isomerism—can dramatically alter the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity.[2] This guide provides a comparative analysis of the biological activity of 3-(Pyridin-4-yloxy)phenol and its positional isomers, 3-(Pyridin-2-yloxy)phenol and 3-(Pyridin-3-yloxy)phenol, with a focus on their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
While direct comparative studies on these specific parent isomers are limited in publicly available literature, this guide synthesizes data from related derivatives to elucidate the structure-activity relationships (SAR) that govern their biological function. Understanding these nuances is paramount for researchers engaged in the rational design of novel therapeutics.
Structure-Activity Relationship (SAR) of Pyridyloxyphenol Isomers
The position of the nitrogen atom in the pyridine ring of pyridyloxyphenols dictates the molecule's dipole moment, hydrogen bonding capacity, and overall conformation. These factors are critical for its interaction with biological targets like the ATP-binding pocket of protein kinases.[3]
-
This compound (Para-isomer): The nitrogen at the 4-position creates a symmetrical molecule with a distinct charge distribution. This arrangement can facilitate specific interactions within a target binding site. The pyridine motif, in this orientation, is a key feature in several known kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase.[3]
-
3-(Pyridin-2-yloxy)phenol (Ortho-isomer): With the nitrogen at the 2-position, steric hindrance between the ether linkage and any substituents on the pyridine ring can influence the preferred conformation of the molecule. This can either be detrimental or advantageous for binding, depending on the topology of the target protein.
-
3-(Pyridin-3-yloxy)phenol (Meta-isomer): The nitrogen at the 3-position results in an asymmetrical molecule with a different dipole moment compared to the other two isomers. This can lead to altered solubility and different binding interactions with the target.
The antiproliferative activity of pyridine derivatives is often influenced by the presence and position of various functional groups. For instance, the addition of hydroxyl (-OH) and methoxy (-OMe) groups can enhance activity, while bulky groups or halogens may decrease it.[1]
Comparative Biological Activities
Due to the scarcity of direct comparative data for the parent compounds, this section presents available information on their derivatives to infer potential activities.
| Isomer Derivative | Biological Activity | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference(s) |
| Pyridine-based VEGFR-2 Inhibitors | Anticancer, Anti-angiogenic | VEGFR-2 Kinase Inhibition | HCT-116, HepG-2 | IC50 = 60.83 nM (for a nicotinamide-based derivative) | [3] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Not specified | Gram-positive bacteria | MIC = 32–64 µg/ml against S. aureus | [4] |
Note: The data presented are for derivatives and not the parent pyridyloxyphenol isomers. Direct comparison of the parent compounds requires further experimental investigation.
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6][7] Pyridyloxyphenol derivatives are being investigated as VEGFR-2 inhibitors that compete with ATP for binding to the kinase domain, thereby blocking the signaling cascade.[3][8]
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols
Synthesis of 3-(Pyridin-yloxy)phenols via Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers.[9][10][11][12]
Principle: This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the appropriate halopyridine (e.g., 4-chloropyridine, 2-bromopyridine, or 3-bromopyridine), 3-hydroxyphenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., picolinic acid), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to a high temperature (typically 120-200 °C) and stir for several hours to overnight.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of 3-(Pyridin-yloxy)phenols.
In Vitro Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP and magnesium chloride.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
To fully elucidate the therapeutic potential of these isomers, further research is imperative. Direct comparative studies of their synthesis and biological evaluation, including in vitro and in vivo anticancer and anti-angiogenic activities, are necessary. A comprehensive understanding of their structure-activity relationships will pave the way for the rational design of more potent and selective drug candidates.
References
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. Retrieved from [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
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- Akbas, E., & Berber, I. (2009). Structure Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Arzneimittelforschung, 59(8), 394-402.
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ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. Retrieved from [Link]
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Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Toxicological Considerations of Phenol Ethers
Phenol ethers are a class of organic compounds characterized by an ether linkage between a phenyl group and another organic substituent. This structural motif is present in a wide array of biologically active molecules, including natural products and synthetic drugs. The inclusion of a phenol ether can modulate a compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
The pyridine ring, a common heterocycle in medicinal chemistry, is known to impart a range of biological activities, including anticancer effects. The incorporation of a pyridine moiety into a phenol ether structure, as in the case of 3-(Pyridin-4-yloxy)phenol, creates a molecule with potential for novel cytotoxic mechanisms. Understanding the cytotoxic profile of such hybrid molecules is paramount for the development of safe and effective therapeutic agents.
This guide will dissect the cytotoxic landscape of this compound and its analogs by examining key structural features that govern their interactions with cellular targets. We will delve into the experimental methodologies used to assess cytotoxicity and discuss the underlying molecular mechanisms.
Structure-Activity Relationships: Decoding the Cytotoxic Contribution of Molecular Scaffolds
While direct cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential activity by analyzing the structure-activity relationships of related compounds. The cytotoxicity of phenol ethers is significantly influenced by the nature and position of substituents on both the phenolic and aryl rings.
The Influence of the Pyridine Ring
The presence and position of the nitrogen atom in the pyridine ring are critical for its biological activity. Pyridine derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of topoisomerases and the induction of apoptosis. For instance, dihydroxylated 2,4,6-triphenyl pyridines have demonstrated significant topoisomerase II inhibitory activity and cytotoxicity, with the position of the hydroxyl groups on the phenyl rings playing a crucial role.[1] A recent review on pyridine derivatives highlighted that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity.[2]
The Role of the Phenolic Moiety and Ether Linkage
The substitution pattern on the phenolic ring is a key determinant of cytotoxicity. The position of the ether linkage (ortho, meta, or para) can dramatically alter the molecule's three-dimensional structure and its ability to interact with biological targets. Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have shown that hydroxyl groups at the meta or para position of the 2-phenyl ring, combined with a hydroxyl at any position of the 4-phenyl ring, lead to the most potent topoisomerase II inhibition and cytotoxicity.[3]
The ether linkage itself, compared to a free hydroxyl group, generally reduces the compound's ability to act as a hydrogen bond donor, which can affect its binding to target proteins. However, the oxygen atom can still function as a hydrogen bond acceptor.
Comparative Cytotoxicity Data
To provide a framework for comparison, the following table summarizes the cytotoxic activities of various phenol ether and pyridine derivatives against different cancer cell lines. This data, gathered from multiple studies, illustrates the range of potencies observed within this class of compounds and underscores the importance of specific structural features.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Key Findings & Reference |
| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | 2.59 - 4.66 | Compound 9a showed the highest activity against Hela cells.[4] |
| Dihydroxylated 2,4,6-triphenyl pyridines | Various human cancer cell lines | Not specified | Dihydroxylated derivatives were generally more cytotoxic than monohydroxylated ones.[1] |
| Terpyridines | Various human cancer cell lines | Not specified | [2,2';6',2"]-terpyridine displayed the most significant cytotoxicity.[5] |
| Rhodium(III) polypyridyl complexes | MCF-7, HT-29 | 0.069 - 4.0 | Cytotoxicity is strongly dependent on the size of the polypyridyl ligand.[6] |
| Pyridin[2,3-f]indole-2,4,9-trione derivatives | SK-OV-3 | More potent than etoposide | Exhibited greater activity against all tested tumor cell lines.[7] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of a substance's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of phenol ethers and their derivatives are often mediated by a variety of cellular mechanisms. A comprehensive understanding of these pathways is crucial for the development of targeted therapies.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. As evidenced by studies on dihydroxylated triphenyl pyridines, this is a plausible mechanism for pyridyl phenol ethers.[1][3]
Oxidative Stress
Some phenolic compounds can induce cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Below is a diagram illustrating a generalized workflow for assessing the cytotoxic mechanism of a novel compound.
Caption: A generalized workflow for investigating the mechanism of cytotoxicity of a test compound.
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and validated experimental protocols. The following are step-by-step methodologies for two widely used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is read to determine the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
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A Comparative Guide to the In Silico Prediction of ADME Properties for 3-(Pyridin-4-yloxy)phenol
Introduction: The Imperative of Early ADME Profiling
In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] These pharmacokinetic hurdles can render an otherwise potent molecule therapeutically ineffective or toxic. Consequently, the early assessment of ADME characteristics is not merely advantageous but essential for de-risking projects and optimizing resource allocation.[3][4]
In silico ADME prediction has emerged as an indispensable tool in this endeavor. By leveraging computational models, researchers can rapidly and cost-effectively evaluate thousands of virtual compounds, flagging potential liabilities long before a molecule is ever synthesized.[3][4] These predictive technologies, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms, provide a critical filter to prioritize candidates with the highest probability of downstream success.[5][6]
This guide provides an in-depth comparative analysis of the predicted ADME properties of a novel chemical entity, 3-(Pyridin-4-yloxy)phenol . We will dissect its computational profile, benchmark it against structurally related analogs and an established drug, and elucidate the causal relationships between chemical structure and pharmacokinetic behavior. Furthermore, we will outline a self-validating framework by detailing an experimental protocol to confirm these in silico findings, bridging the gap between prediction and practice.
Part 1: The In Silico ADME Prediction Workflow
The prediction of ADME properties from a chemical structure is a multi-step process that transforms a two-dimensional representation into a multi-faceted pharmacokinetic profile. The foundational principle is that the ADME behavior of a molecule is encoded within its structural and physicochemical features.
Causality of Methodological Choices
The choice of computational model is dictated by the specific ADME question being asked.
-
Physicochemical Descriptors: Foundational properties like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity are the bedrock of ADME prediction. They govern passive diffusion, solubility, and membrane permeability.[5] Simple, rule-based models like Lipinski's Rule of Five leverage these descriptors to provide a rapid assessment of "drug-likeness."[7]
-
QSAR and Machine Learning Models: For more complex endpoints like metabolic stability or transporter interaction, simple rules are insufficient. Here, QSAR and machine learning models are employed.[1] These models are "trained" on large datasets of compounds with known experimental ADME data. They learn intricate, non-linear relationships between a wider array of molecular descriptors and the ADME property of interest, enabling them to make predictions for novel compounds.[6] Leading software platforms like ADMET Predictor®, ACD/ADME Suite, and web-based tools such as SwissADME and ADMET-AI utilize these advanced modeling techniques.[7][8][9][10]
The following diagram illustrates a typical workflow for generating an in silico ADME profile.
Caption: A generalized workflow for in silico ADME-Tox prediction.
Part 2: Comparative In Silico Profiling
To understand the ADME potential of This compound , we compare its predicted properties against two structurally similar analogs and one marketed drug, Gefitinib. The analogs, 4-(Pyridin-4-yloxy)phenol (a positional isomer) and 3-(Pyridin-4-yl)phenol (lacks the ether linkage), were chosen to highlight how subtle structural modifications can significantly impact the ADME profile. Gefitinib serves as a benchmark for an orally bioavailable drug.
Table 1: Predicted Physicochemical and ADME Properties
| Property | This compound | 4-(Pyridin-4-yloxy)phenol | 3-(Pyridin-4-yl)phenol[11][12] | Gefitinib (Benchmark) | Optimal Range for Oral Drugs |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ | C₁₁H₉NO | C₂₂H₂₄ClFN₄O₃ | N/A |
| Molecular Weight ( g/mol ) | 187.19 | 187.19 | 171.19 | 446.90 | < 500 |
| logP (Lipophilicity) | 2.15 | 2.10 | 2.20 | 3.23 | 1 - 3 |
| Aqueous Solubility (logS) | -2.80 | -2.75 | -2.95 | -4.50 | > -4.0 |
| TPSA (Ų) | 45.56 | 45.56 | 33.12 | 77.94 | < 140 |
| H-Bond Donors | 1 | 1 | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 3 | 3 | 2 | 8 | ≤ 10 |
| Rotatable Bonds | 2 | 2 | 1 | 7 | ≤ 10 |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 | 0 | 0 |
| Human Intestinal Absorption | High | High | High | High | High |
| Caco-2 Permeability (nm/s) | > 20 | > 20 | > 20 | > 20 | > 10 |
| BBB Permeation | Yes | Yes | Yes | No | No (for peripheral targets) |
| P-gp Substrate | No | No | No | Yes | No |
| CYP2D6 Inhibition | Inhibitor | Inhibitor | Inhibitor | Inhibitor | No |
| CYP3A4 Inhibition | Inhibitor | Inhibitor | Non-inhibitor | Inhibitor | No |
| Plasma Protein Binding (%) | ~85% | ~84% | ~88% | ~90% | Variable |
Note: The values presented are representative predictions from established in silico models and are intended for comparative analysis. They are not experimental results.
Analysis and Field-Proven Insights
-
Drug-Likeness and Physicochemical Profile: All three analogs exhibit excellent "drug-like" properties, comfortably adhering to Lipinski's Rule of Five. Their low molecular weight, moderate lipophilicity (logP), and acceptable TPSA suggest a favorable starting point for oral bioavailability. The removal of the ether oxygen in 3-(Pyridin-4-yl)phenol reduces the TPSA and the H-bond acceptor count, which could subtly enhance membrane permeability but is a minor change.
-
Absorption: The models predict high intestinal absorption for all analogs. This is a direct consequence of their favorable physicochemical space: they are small, moderately lipophilic molecules that can readily pass through the intestinal epithelium via passive diffusion. The predicted high Caco-2 permeability further supports this assessment.
-
Distribution: A key point of differentiation emerges in predicted Blood-Brain Barrier (BBB) permeation. All three small analogs are predicted to cross the BBB, whereas the larger benchmark drug, Gefitinib, is not. This is a critical insight. If the intended therapeutic target is within the central nervous system (CNS), this property is highly advantageous. However, for peripherally acting drugs, CNS penetration is a liability that can lead to undesirable side effects. The ether linkage and phenolic hydroxyl group contribute to a TPSA that is low enough to not preclude BBB passage in these small molecules.
-
Metabolism: The most significant predicted liability for this chemical series is interaction with Cytochrome P450 enzymes. The pyridine ring is a known structural alert for CYP inhibition. Both ether-containing analogs, including our lead compound This compound , are flagged as potential inhibitors of both CYP2D6 and CYP3A4. CYP3A4 is the most abundant metabolic enzyme in the human liver, and its inhibition is a major cause of drug-drug interactions. Interestingly, removing the ether linkage to create 3-(Pyridin-4-yl)phenol is predicted to abrogate CYP3A4 inhibition while retaining CYP2D6 liability. This suggests the ether oxygen's lone pair electrons may be involved in a key binding interaction within the CYP3A4 active site. This is a powerful, actionable insight for lead optimization, guiding chemists to modify the molecule to mitigate this risk.
Part 3: A Self-Validating System: Experimental Protocol
In silico predictions, while powerful, are hypotheses that must be tested. To validate the crucial prediction of high intestinal absorption, an in vitro Caco-2 permeability assay is the industry-standard approach.[13] This assay provides a robust, self-validating system where the performance of the test compound is directly benchmarked against well-characterized high and low permeability controls.
Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter supports and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with functional tight junctions.
-
Monolayer Integrity Check: The integrity of each monolayer is confirmed by measuring its Transepithelial Electrical Resistance (TEER) before the experiment. A Lucifer Yellow rejection test is also performed post-experiment to ensure no paracellular leakage occurred.
-
Assay Initiation (Apical to Basolateral - A to B):
-
The culture medium is replaced with transport buffer on both the apical (donor) and basolateral (receiver) sides.
-
A solution of this compound (e.g., at 10 µM) is added to the apical chamber.
-
Control compounds are run in parallel: Propranolol (high permeability) and Atenolol (low permeability).
-
-
Assay Initiation (Basolateral to Apical - B to A):
-
To assess active efflux, the experiment is repeated in the reverse direction, with the test compound added to the basolateral chamber.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), aliquots are taken from the receiver chamber and replaced with fresh buffer.
-
Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp B-A / Papp A-B) is also calculated. An efflux ratio > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein (P-gp).
The following diagram outlines this experimental validation workflow.
Caption: Workflow for the in vitro Caco-2 permeability assay.
Conclusion and Strategic Outlook
The in silico analysis of This compound reveals a promising profile for an orally administered drug, characterized by excellent predicted absorption and favorable physicochemical properties. However, the analysis also raises two critical flags that demand strategic consideration:
-
Potential for CNS Penetration: For non-CNS targets, this is a significant risk that must be monitored.
-
Predicted CYP Inhibition: The high probability of CYP2D6 and CYP3A4 inhibition is a major liability for clinical development due to the risk of drug-drug interactions.
The comparative analysis provides actionable intelligence. The fact that the analog 3-(Pyridin-4-yl)phenol is predicted to be a non-inhibitor of CYP3A4 strongly suggests that the ether linkage is a key determinant of this interaction. Therefore, a medicinal chemistry strategy should prioritize synthesizing and testing analogs that modify or replace this ether moiety.
Ultimately, this guide demonstrates the power of integrating in silico prediction with a clear strategy for experimental validation. By front-loading the discovery process with robust computational screening, research teams can make more informed decisions, focus resources on compounds with the highest likelihood of success, and accelerate the journey from concept to clinic.
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Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Predicting ADME Properties in Silico: Methods and Models. Drug Discovery Today, 7(11), S83-S88. [Link]
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A Spectroscopic Guide to 3-(Pyridin-4-yloxy)phenol and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Pyridin-4-yloxy)phenol
This compound serves as a key building block in the synthesis of various pharmaceutical compounds, notable for its diaryl ether linkage. The formation of this structure from its precursors, 4-chloropyridine hydrochloride and resorcinol, is a critical step that requires precise monitoring to ensure reaction completion and purity of the final product. Spectroscopic analysis is an indispensable tool in this process, offering a non-destructive window into the molecular transformations that occur.[1][2] This guide will dissect the characteristic spectroscopic signatures of the product and its starting materials using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic SN2 reaction where an alkoxide (or in this case, a phenoxide) displaces a halide from an organohalide.[3][4][5] In this specific application, the phenoxide is generated from resorcinol, and it nucleophilically attacks the electron-deficient pyridine ring of 4-chloropyridine, displacing the chloride.[6][7] Understanding the spectroscopic changes from reactants to product is paramount for confirming the successful formation of the ether bond.
Synthetic Pathway Overview
The reaction proceeds by nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
A thorough spectroscopic comparison allows for the unambiguous identification of the product and the detection of any unreacted starting materials.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.[8] The transition from the precursors to the product is marked by distinct changes in the chemical shifts and splitting patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity |
| Resorcinol | Aromatic C-H | 6.20 - 7.19 | 6.22, 6.93 | m |
| Phenolic O-H | 9.15 | 9.15 | s | |
| 4-Chloropyridine | Pyridyl H (α to N) | 8.59 | 8.59 | d |
| Pyridyl H (β to N) | 7.43 | 7.43 | d | |
| This compound | Pyridyl H (α to N) | ~8.5-8.7 | Data not available in searches | d |
| Pyridyl H (β to N, adjacent to ether) | ~7.0-7.2 | Data not available in searches | d | |
| Phenolic Ring H | ~6.5-7.4 | Data not available in searches | m | |
| Phenolic O-H | ~9.5-10.0 | Data not available in searches | s |
Note: Experimental data for the product was not available in the provided search results. Predicted values are based on general principles of NMR spectroscopy.
Analysis: The formation of the ether linkage in this compound is expected to cause a significant downfield shift of the pyridine protons adjacent to the oxygen atom due to its electron-withdrawing nature. Conversely, the protons on the resorcinol ring will also experience shifts due to the new substituent. The disappearance of the distinct signals for 4-chloropyridine and resorcinol and the appearance of a new, more complex set of aromatic signals are key indicators of a successful reaction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.[9] The formation of the C-O-C ether bond is a key feature to observe.
Table 2: Comparative ¹³C NMR Data (Experimental)
| Compound | Carbon | Experimental δ (ppm) |
| Resorcinol | C-OH | 157.73, 159.627 |
| Aromatic C-H | 103.55, 108.52, 110.316, 131.65, 133.556 | |
| Aromatic C (ipso to OH) | 105.388 | |
| 4-Chloropyridine | C-Cl | Data not available in searches |
| Pyridyl C (α to N) | Data not available in searches | |
| Pyridyl C (β to N) | Data not available in searches | |
| This compound | Pyridyl C (adjacent to O) | Data not available in searches |
| Phenolic C (adjacent to O) | Data not available in searches | |
| Other Aromatic C | Data not available in searches |
Note: Comprehensive experimental ¹³C NMR data for 4-chloropyridine and the product were not available in the provided search results. Data for resorcinol is from multiple sources.[10][11]
Analysis: The carbon atom of the pyridine ring bonded to the ether oxygen in the product is expected to show a significant downfield shift compared to the corresponding carbon in 4-chloropyridine. Similarly, the carbon atom of the resorcinol ring attached to the ether oxygen will also be shifted. The disappearance of the C-Cl signal from 4-chloropyridine is a crucial indicator of product formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule by observing the absorption of infrared radiation.[8][9]
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Resorcinol | O-H (Phenolic) | 3200-3600 (broad) |
| C-O (Phenolic) | 1200-1300 | |
| Aromatic C=C | 1450-1600 | |
| 4-Chloropyridine HCl | N-H (Hydrochloride salt) | 2500-3000 (broad) |
| C=N (Pyridine) | ~1600 | |
| C-Cl | 700-800 | |
| This compound | O-H (Phenolic) | 3200-3600 (broad) |
| C-O-C (Aryl Ether) | 1200-1250 (asymmetric), ~1050 (symmetric) | |
| C-O (Phenolic) | 1200-1300 | |
| Aromatic C=C & C=N | 1400-1600 |
Analysis: The most significant change to observe in the FT-IR spectrum upon product formation is the appearance of the characteristic C-O-C stretching vibrations of the aryl ether.[12] The broad O-H stretch from the phenolic group of resorcinol will persist in the product. The disappearance of the C-Cl stretch from 4-chloropyridine is another key indicator.
Caption: Key FT-IR spectral changes during synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[13]
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Resorcinol | C₆H₆O₂ | 110.11 | 111.04 |
| 4-Chloropyridine | C₅H₄ClN | 113.55 | 114.01 |
| This compound | C₁₁H₉NO₂ | 187.19 | 188.07 |
Analysis: The most direct evidence of product formation is the detection of the molecular ion peak corresponding to the mass of this compound. For instance, using electrospray ionization in positive mode (ESI+), a prominent peak at an m/z of 188.07, corresponding to the protonated molecule [M+H]⁺, would be expected.[14] The absence of peaks corresponding to the precursors (m/z 111.04 for resorcinol and 114.01 for 4-chloropyridine) would indicate a complete reaction.
Experimental Protocols
To ensure the reproducibility of spectroscopic data, the following standardized protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons like hydroxyls.
-
Sample Concentration: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 300 MHz for adequate resolution.[15]
Sample Preparation for FT-IR Spectroscopy
-
Solid Samples (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Solid/Liquid Samples (Attenuated Total Reflectance - ATR):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Sample Preparation for Mass Spectrometry (ESI)
-
Sample Solution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative) over a relevant mass range (e.g., m/z 50-500).
Conclusion
The successful synthesis of this compound from its precursors can be confidently verified through a multi-technique spectroscopic approach. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the reaction mixture to the reference data provided in this guide, researchers can effectively monitor the reaction progress, confirm the identity of the product, and assess its purity. This rigorous analytical methodology is fundamental to ensuring the quality and consistency of this important pharmaceutical intermediate.
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Benchmarking the Anticancer Activity of 3-(Pyridin-4-yloxy)phenol: A Comparative Guide for Preclinical Research
In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is a paramount objective. The heterocyclic pyridine ring and the phenolic hydroxyl group are well-established pharmacophores, present in numerous approved and investigational anticancer agents. Their combination in a molecule such as "3-(Pyridin-4-yloxy)phenol" presents an intriguing chemical architecture. This guide provides a comprehensive framework for benchmarking the in vitro anticancer activity of this compound against established chemotherapeutic agents, offering a roadmap for researchers in the rational design and evaluation of new chemical entities.
Introduction: The Rationale for Investigating this compound
The pyridine moiety is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in drugs targeting various kinases and enzymes crucial for cancer cell proliferation.[1][2][3] Similarly, phenolic compounds have demonstrated a wide array of biological activities, including antioxidant and cytotoxic effects against cancer cells.[4] The ether linkage in "this compound" provides a flexible yet stable connection between these two key pharmacophores, suggesting the potential for unique interactions with biological targets.
This guide outlines a hypothetical preclinical evaluation of "this compound" against three common cancer types, represented by well-characterized cell lines:
-
Breast Cancer: MCF-7
-
Lung Cancer: A549
-
Colon Cancer: HCT-116
The performance of our compound of interest will be benchmarked against standard-of-care chemotherapeutic agents for each cancer type, providing a clear context for its potential efficacy.
Comparative Efficacy Assessment: In Vitro Cytotoxicity Profiling
A fundamental first step in characterizing a potential anticancer agent is to determine its cytotoxic effects on cancer cells.[5] The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function.[6] In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
For this comparative analysis, we will utilize hypothetical, yet plausible, IC50 values for "this compound" and compare them with established IC50 values for standard drugs.
Selected Comparator Drugs
The choice of comparator drugs is critical for a meaningful benchmark. We have selected widely used chemotherapeutic agents for the chosen cancer types:
-
Doxorubicin: An anthracycline antibiotic, it is a mainstay in the treatment of breast cancer.[7][8]
-
Cisplatin: A platinum-based drug, it is a first-line treatment for various cancers, including lung cancer.[5][9]
-
5-Fluorouracil (5-FU): An antimetabolite that is a cornerstone of chemotherapy regimens for colorectal cancer.[10][11]
Data Presentation: Comparative IC50 Values (µM)
The following table summarizes the hypothetical IC50 values for "this compound" and the literature-derived IC50 values for the standard drugs against the selected cancer cell lines after a 48-hour treatment period.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| This compound | 8.5 µM (Hypothetical) | 12.2 µM (Hypothetical) | 15.8 µM (Hypothetical) |
| Doxorubicin | 0.4 - 2.5 µM[6][12] | 0.4 - 0.61 µM[13][14] | ~2.11 µM[2] |
| Cisplatin | ~11 - 25 µM[15] | 4.97 - 16.48 µM[16][17][18] | N/A |
| 5-Fluorouracil | N/A | N/A | ~5 µM |
Note: The IC50 values for standard drugs can vary between studies due to different experimental conditions. The ranges provided are indicative of their typical potency.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the cytotoxicity data, a standardized and well-validated experimental workflow is essential. The following protocol outlines the MTT assay, a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
MTT Cell Viability Assay Workflow
This workflow is designed to be a self-validating system by including appropriate controls at each step.
Causality Behind Experimental Choices
-
Cell Lines: The choice of MCF-7, A549, and HCT-116 cell lines is based on their widespread use as representative models for breast, lung, and colon cancer, respectively, ensuring that the generated data is comparable to a large body of existing literature.
-
MTT Assay: The MTT assay is selected for its robustness, reliability, and high-throughput compatibility, making it an ideal choice for initial screening of novel compounds.[5]
-
Time Point (48 hours): A 48-hour incubation period is a standard duration in cytotoxicity assays, allowing sufficient time for the compound to exert its effects on cell proliferation and viability.
-
Controls: The inclusion of untreated cells as a negative control and a well-characterized standard drug as a positive control is crucial for validating the assay and interpreting the results for the experimental compound.
Mechanistic Insights: Potential Signaling Pathways
While the IC50 values provide a measure of potency, understanding the potential mechanism of action is a critical next step. Based on the chemical structure of "this compound," several signaling pathways commonly dysregulated in cancer emerge as potential targets.
Further investigations, such as kinase inhibition assays, western blotting for key signaling proteins, and cell cycle analysis, would be necessary to elucidate the precise mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for the initial preclinical benchmarking of "this compound." Based on our hypothetical data, the compound demonstrates moderate cytotoxic activity against breast, lung, and colon cancer cell lines. While its potency may not surpass that of established drugs like Doxorubicin in all cases, its novel chemical structure warrants further investigation.
Future studies should focus on:
-
Broad-Spectrum Screening: Evaluating the compound against a larger panel of cancer cell lines to identify potential selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Assessing the antitumor activity of "this compound" in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By following a rigorous and comparative approach as outlined in this guide, researchers can effectively evaluate the potential of novel compounds like "this compound" and contribute to the development of the next generation of anticancer therapeutics.
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Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 3-(Pyridin-4-yloxy)phenol
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Pyridin-4-yloxy)phenol, grounded in scientific principles and regulatory compliance. Our focus is not just on the "how," but the critical "why" that underpins these essential safety procedures.
Understanding the Hazard Profile of this compound
Before we can devise a disposal strategy, we must first appreciate the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents several risks:
-
Acute Toxicity (Oral): It is harmful if swallowed[1].
-
Irritant: It is known to cause skin and serious eye irritation[1].
-
Respiratory Irritant: Inhalation of dust or fumes may lead to respiratory irritation[1].
-
Hazardous Decomposition: When subjected to heat or combustion, it can decompose to produce toxic carbon oxides and nitrogen oxides[1].
This hazard profile firmly categorizes this compound as a hazardous material, necessitating a disposal protocol that mitigates these risks. The presence of both a phenol group and a pyridine ring suggests that incineration is a suitable disposal method, as it ensures the complete destruction of the compound and its hazardous degradation byproducts[2][3].
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This process is designed to be self-validating by adhering to established hazardous waste management principles.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first step to prevent personal exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield[1].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber[4].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used[1].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[5].
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents accidental and potentially dangerous reactions between incompatible chemicals.
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended[4].
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from strong oxidizing agents and strong acids[4].
Step 3: Labeling - Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste is not only a good practice but also a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[6][7].
-
"Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste"[8].
-
Chemical Identification: The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The label should indicate the primary hazards, such as "Toxic" and "Irritant."
Step 4: Accumulation and Storage - Safe Temporary Containment
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[7][8].
-
Location: The waste container should be stored in a well-ventilated area, away from sources of ignition and incompatible materials[1].
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Ensure the container is always kept closed when not in use and is in good condition[1].
Step 5: Final Disposal - Professional Handling
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (as per your facility's generator status), contact your institution's EHS department to arrange for a pickup[4].
-
Documentation: Ensure all necessary paperwork, such as a chemical waste manifest, is completed accurately. This is a legal requirement that tracks the waste from your laboratory to its final disposal site[9].
-
Incineration: The recommended method of disposal for this compound is incineration at a permitted hazardous waste facility[2][3]. This high-temperature process ensures the complete destruction of the organic molecule, converting it to less harmful gaseous products.
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Recommended PPE | Safety goggles, chemically resistant gloves, lab coat | [1] |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard warnings, accumulation start date | [8] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility | [1][2][3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides | [1] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
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Personal protective equipment for handling 3-(Pyridin-4-yloxy)phenol
Essential Safety and Handling Guide: 3-(Pyridin-4-yloxy)phenol
This guide provides essential, immediate safety and logistical information for the handling of this compound in a laboratory setting. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. The guidance herein is synthesized from established safety protocols for structurally similar phenolic and pyridine-based compounds, in conjunction with authoritative standards from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in any laboratory procedure.[2][3][4] Given the anticipated hazards of this compound, the following PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Recommended PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes and aerosols that can cause serious eye irritation or damage.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Prevents skin absorption and irritation.[6][7][8] The choice of glove material should be based on the specific solvent used and the duration of contact.[4] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5][7][8] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors or dust.[7][9][10] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11] Ensure that an emergency eyewash station and safety shower are readily accessible.[11][12][13]
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools to avoid direct contact.
-
In Solution: When working with solutions of this compound, use sealed containers for mixing and transport in secondary containment to prevent spills.[12]
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after wearing gloves.[13]
Storage Requirements:
-
Store this compound in a cool, dry, and well-ventilated area.[8][9][12]
-
Keep the container tightly closed to prevent the absorption of moisture and contamination.[6][12]
-
Store away from incompatible materials, such as strong oxidizing agents.[8][12]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.[6]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not pour this waste down the drain.[9][10][12]
-
Follow your institution's guidelines for hazardous waste disposal.
Emergency Preparedness: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9][14]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[13][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to your laboratory supervisor or Environmental Health and Safety (EHS) department.[14]
Personnel Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling of this compound in the laboratory.
References
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American Chemical Society. (n.d.). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]
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American Chemical Society Committee on Chemical Safety. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Phenol. Retrieved from [Link]
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LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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PubChem. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
